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Foundational

chemical structure and properties of 3-Methyl-6-propyl-1-benzofuran-7-ol

An In-Depth Technical Guide to 3-Methyl-6-propyl-1-benzofuran-7-ol Abstract This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-6-propyl-1-benzofuran-7-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 3-Methyl-6-propyl-1-benzofuran-7-ol. As this molecule is not extensively documented in current literature, this paper synthesizes information from established chemical principles and data on analogous structures to offer a predictive yet scientifically grounded perspective. The guide details a plausible synthetic route, outlines expected physicochemical and spectral characteristics, and explores potential biological activities relevant to drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of new chemical entities.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring.[1] This scaffold is a common motif in a multitude of natural products and synthetically derived molecules with significant biological activities.[2][3] Derivatives of benzofuran have been investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] The phenolic hydroxyl group, in particular, is a crucial functional group that can modulate the biological activity of benzofuran derivatives, often by participating in key hydrogen bonding interactions with biological targets.[4] The subject of this guide, 3-Methyl-6-propyl-1-benzofuran-7-ol, is a substituted phenolic benzofuran with the potential for unique biological properties owing to its specific substitution pattern.

Chemical Structure and Nomenclature

The chemical structure of 3-Methyl-6-propyl-1-benzofuran-7-ol is defined by its IUPAC name. The parent structure is a benzofuran ring system. According to IUPAC nomenclature, the numbering of the benzofuran ring starts from the oxygen atom as position 1.[6]

  • 1-Benzofuran: Indicates the fusion of a benzene and a furan ring, with the oxygen at position 1.

  • -7-ol: A hydroxyl (-OH) group is attached to position 7 of the benzofuran ring.

  • 3-Methyl: A methyl (-CH₃) group is substituted at position 3.

  • 6-propyl: A propyl (-CH₂CH₂CH₃) group is attached at position 6.

Chemical Structure:

Caption: Chemical structure of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Predicted Physicochemical Properties

The physicochemical properties of 3-Methyl-6-propyl-1-benzofuran-7-ol have been estimated based on its structure and the properties of related compounds. The presence of a phenolic hydroxyl group suggests that the compound will be weakly acidic.[7] The alkyl substituents will increase its lipophilicity compared to the parent benzofuranol.

PropertyPredicted ValueRationale
Molecular Formula C₁₂H₁₄O₂Based on the chemical structure.
Molecular Weight 190.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidTypical for phenolic compounds.[7]
Melting Point 80-100 °CEstimated based on substituted phenols and benzofurans.
Boiling Point > 300 °CPhenols generally have high boiling points due to hydrogen bonding.[7]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, acetone).The phenolic group provides some water solubility, while the alkyl groups and aromatic system favor solubility in organic solvents.
pKa ~9-10Typical for a phenolic hydroxyl group.
LogP ~3.5-4.5The propyl and methyl groups significantly increase the octanol-water partition coefficient.

Proposed Synthetic Pathway: Sonogashira Coupling and Cyclization

A plausible and efficient method for the synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach is versatile and has been successfully used for the synthesis of various substituted benzofurans.[8][9][10]

Overall Reaction Scheme:

The synthesis would commence from a suitably substituted iodophenol, which would undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol would then undergo an intramolecular cyclization to form the benzofuran ring.

Synthetic_Pathway starting_material 2-Iodo-4-propyl-phenol intermediate 2-(Prop-1-yn-1-yl)-4-propylphenol starting_material->intermediate Sonogashira Coupling alkyne Propyne alkyne->intermediate catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N product 3-Methyl-6-propyl-1-benzofuran-7-ol intermediate->product Intramolecular Cyclization cyclization_reagent Base (e.g., K₂CO₃)

Caption: Proposed synthetic workflow for 3-Methyl-6-propyl-1-benzofuran-7-ol.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling to form 2-(Prop-1-yn-1-yl)-4-propylphenol

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-propyl-phenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • Bubble propyne gas through the solution at room temperature, or add a solution of propyne in a suitable solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(prop-1-yn-1-yl)-4-propylphenol.

Step 2: Intramolecular Cyclization to form 3-Methyl-6-propyl-1-benzofuran-7-ol

  • Dissolve the 2-(prop-1-yn-1-yl)-4-propylphenol intermediate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to obtain 3-Methyl-6-propyl-1-benzofuran-7-ol.

Potential Biological Activities and Therapeutic Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities.[2] The presence of a phenolic hydroxyl group and alkyl substituents in 3-Methyl-6-propyl-1-benzofuran-7-ol suggests several potential areas for investigation in drug discovery.

  • Anticancer Activity: Many phenolic compounds and benzofuran derivatives demonstrate cytotoxic effects against various cancer cell lines.[4][11] The mechanism of action can involve the induction of apoptosis, inhibition of topoisomerases, or interference with cell signaling pathways.

  • Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals.[12] The hydroxyl group on the benzofuran ring can donate a hydrogen atom to neutralize reactive oxygen species, potentially offering protection against oxidative stress-related diseases.

  • Antimicrobial Activity: The antimicrobial effects of phenolic acid esters are often enhanced with increasing alkyl chain length.[13][14] The propyl group at the 6-position may contribute to antimicrobial activity against a range of bacteria and fungi.

  • Anti-inflammatory Effects: Some benzofuran derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[3]

Biological_Pathways molecule 3-Methyl-6-propyl- 1-benzofuran-7-ol cancer Cancer Cell Proliferation molecule->cancer inhibits oxidative_stress Oxidative Stress molecule->oxidative_stress reduces inflammation Inflammatory Pathways (e.g., COX, LOX) molecule->inflammation modulates microbial_growth Microbial Growth molecule->microbial_growth inhibits apoptosis Induction of Apoptosis cancer->apoptosis ros_scavenging ROS Scavenging oxidative_stress->ros_scavenging inhibition Inhibition of Pro- inflammatory Mediators inflammation->inhibition bacteriostasis Bacteriostatic/ Bactericidal Effects microbial_growth->bacteriostasis

Caption: Potential biological pathways influenced by 3-Methyl-6-propyl-1-benzofuran-7-ol.

Predicted Spectral Data

The following table summarizes the predicted spectral characteristics for 3-Methyl-6-propyl-1-benzofuran-7-ol, which are essential for its characterization.

Technique Predicted Key Features
¹H NMR - Aromatic protons: Signals in the range of 6.5-7.5 ppm. - Phenolic -OH: A broad singlet, chemical shift dependent on solvent and concentration. - Propyl group protons: Signals for -CH₂-, -CH₂-, and -CH₃ groups in the aliphatic region (0.9-2.8 ppm). - Methyl group protons: A singlet around 2.2-2.5 ppm.[12]
¹³C NMR - Aromatic and furan carbons: Signals in the range of 100-160 ppm. - Carbon bearing the -OH group: A downfield signal around 150-160 ppm. - Alkyl carbons: Signals in the upfield region (10-40 ppm).
IR Spectroscopy - O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic): Signals just above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.[15]
Mass Spectrometry (EI) - Molecular ion (M⁺) peak: at m/z = 190. - Fragmentation patterns: Likely loss of a methyl group (M-15) and cleavage of the propyl chain.

Safety and Handling

As a novel chemical entity, 3-Methyl-6-propyl-1-benzofuran-7-ol should be handled with care, assuming it may be toxic and irritant. Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

3-Methyl-6-propyl-1-benzofuran-7-ol represents an interesting, albeit currently under-investigated, molecule within the broader class of biologically active benzofurans. Based on established principles of organic chemistry and the known properties of related compounds, this guide provides a foundational understanding of its structure, potential synthesis, and likely physicochemical and biological properties. The proposed synthetic route offers a practical approach for its preparation, enabling further empirical investigation. The predicted biological activities, particularly in the areas of oncology, and as an antioxidant and antimicrobial agent, suggest that this compound may be a valuable lead for future drug discovery efforts. It is our hope that this technical guide will serve as a catalyst for further research into this and other novel benzofuran derivatives.

References

  • Akihiro Kobayashi, Shinya Tabata, and Suguru Yoshida. "Highly substituted benzo[b]furan synthesis through substituent migration.
  • Dalton Transactions. "Palladium complexes with an annellated mesoionic carbene (MIC)
  • F. V. Singh and T. Wirth. "A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans." Synthesis, vol. 44, pp. 1171-1177, 2012.
  • Grokipedia. "Perkin rearrangement."
  • IJSDR. "Study of Benzofuran Derivatives and their Biological Significance." May 2023.
  • IUPAC. "Nomenclature of Fused and Bridged Fused Ring Systems." Pure and Applied Chemistry, vol. 70, pp. 143-216, 1998.
  • J. M. Andrews. "Determination of minimum inhibitory concentrations." Journal of Antimicrobial Chemotherapy, vol. 48, pp. 5–16, 2001.
  • K. W. Anderson, T. Ikawa, R. E. Tundel, and S. L. Buchwald. "The Selective Reaction of Aryl Halides with KOH: A New Catalyst for the Synthesis of Benzofurans." Journal of the American Chemical Society, vol. 128, pp. 10694-10695, 2006.
  • L. Zhou, Y. Shi, Q. Xiao, Y. Liu, F. Ye, Y. Zhang, and J. Wang. "A Ligand-Free CuBr-Catalyzed Coupling/Cyclization of Terminal Alkynes with N-Tosylhydrazones Derived from o-Hydroxy- or o-Aminobenzaldehydes." Organic Letters, vol. 13, pp. 968-971, 2011.
  • M. Kishor. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, vol. 9, no. 5, pp. 210-220, 2017.
  • MDPI. "Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids." 2023.
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  • N. A. Al-Hussain, S. A. Ibrahim, and G. A. El-Hiti. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, vol. 27, no. 19, p. 6598, 2022.
  • P. Sanjeeva, B. Subba Rao, C. Nagaraju, V. Kamala Prasad, and P. Venkata Ramana. "Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives.
  • Psomiadou, E., & Tsimidou, M. (2002). Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters. Journal of Agricultural and Food Chemistry, 48, 2122–2126.
  • R. Fu and Z. Li. "Copper-Catalyzed Synthesis of Benzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones." Organic Letters, vol. 20, pp. 2228-2231, 2018.
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  • . "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans."

  • . "Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives."

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  • Y. Yue, D. Yue, and R. C. Larock. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization." The Journal of Organic Chemistry, vol. 70, pp. 10292-10296, 2005.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Methyl-6-propyl-1-benzofuran-7-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide delves into the potential in vitro mechanisms of action of a specific derivative, 3-Methyl-6-propyl-1-benzofuran-7-ol. While direct and extensive research on this particular molecule is nascent, with some studies identifying it as an off-flavor compound in certain beverages[4], the wealth of data on the broader benzofuran class provides a robust framework for predicting and investigating its biological activities. This document will synthesize established knowledge of benzofuran derivatives to propose plausible mechanisms and outline a comprehensive in vitro strategy for their validation.

The Benzofuran Scaffold: A Platform for Diverse Pharmacological Activity

Benzofuran derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for drug development in various therapeutic areas.[1][2][5] Their biological versatility stems from the ability of the benzofuran nucleus to interact with a diverse range of biomolecular targets. Documented activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others.[1][5][6][7] The specific substitutions on the benzofuran ring system play a critical role in defining the compound's potency and selectivity towards its biological targets.

Plausible In Vitro Mechanisms of Action for 3-Methyl-6-propyl-1-benzofuran-7-ol

Based on the extensive literature on benzofuran derivatives, several key in vitro mechanisms of action can be postulated for 3-Methyl-6-propyl-1-benzofuran-7-ol. These hypotheses provide a foundation for targeted experimental investigation.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of benzofurans is well-documented, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines through multiple mechanisms.[5][8]

  • Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Benzofuran derivatives have been shown to trigger apoptosis in cancer cells.[9][10] This can be investigated by assessing markers such as caspase activation (e.g., caspase-3/7), DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.

  • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation and survival are regulated by kinases. Benzofuran derivatives have been identified as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[5][11] Inhibition of these pathways can halt cell cycle progression and angiogenesis.

  • Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of tumorigenesis. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that can promote cancer cell survival and proliferation. Some benzofuran derivatives have been shown to suppress IL-6 secretion from cancer cells, suggesting an anti-inflammatory component to their anticancer activity.[9][12]

  • Estrogen Receptor (ER) Modulation: For hormone-dependent cancers like certain types of breast cancer, the estrogen receptor is a critical therapeutic target. Novel benzofuran derivatives have been designed and synthesized as potential estrogen receptor inhibitors, demonstrating activity against ER-dependent breast cancer cell lines.[13][14]

Proposed Signaling Pathway for Anticancer Activity of Benzofuran Derivatives

Anticancer_Mechanism Benzofuran Benzofuran Derivative VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibition PI3K PI3K Benzofuran->PI3K Inhibition ER Estrogen Receptor Benzofuran->ER Modulation ROS Reactive Oxygen Species (ROS) Benzofuran->ROS Induction Anti_inflammatory Anti-inflammatory (↓ IL-6) Benzofuran->Anti_inflammatory CellCycleArrest Cell Cycle Arrest VEGFR2->CellCycleArrest PI3K->CellCycleArrest ER->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents.[6][15][16] A notable potential target is Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[15] Molecular docking studies have suggested strong inhibitory potential of benzofuran derivatives against this enzyme.[15]

Experimental Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow Start Start: Compound 3-Methyl-6-propyl-1-benzofuran-7-ol MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC EnzymeAssay Enzyme Inhibition Assay (e.g., DprE1) MBC->EnzymeAssay Docking Molecular Docking Studies EnzymeAssay->Docking End End: Characterize Antimicrobial Mechanism Docking->End

Caption: Workflow for elucidating antimicrobial mechanism.

Receptor Binding and Modulation

The versatility of the benzofuran scaffold extends to its ability to interact with various receptors in the central nervous system.

  • Opioid Receptors: Certain benzofuran derivatives have been shown to exhibit high affinity for delta-opioid receptors, with some acting as partial agonists or antagonists.[17][18] This suggests a potential role in pain modulation and other neurological processes.

  • STING Agonism: The Stimulator of Interferon Genes (STING) pathway is crucial for innate immunity. Recent studies have identified benzofuran derivatives as STING agonists, capable of inducing type I interferons and exhibiting broad-spectrum antiviral activity.[19]

Antioxidant Properties

Some benzofuran derivatives have demonstrated antioxidant capacity, which could be beneficial in conditions associated with oxidative stress.[7] The phenolic hydroxyl group present in 3-Methyl-6-propyl-1-benzofuran-7-ol suggests that it may possess radical scavenging activity. This can be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Quantitative Data on Benzofuran Derivatives

The following table summarizes the in vitro activities of various benzofuran derivatives from the literature, providing a reference for the potential potency of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Compound ClassTarget/AssayCell LineIC50/MICReference
3-methylbenzofuransVEGFR-2 Inhibition-45.4 - 132.5 nM[5]
3-methylbenzofuransAntiproliferativeA5491.48 - 47.02 µM[5]
3-methylbenzofuransAntiproliferativeNCI-H230.49 - 68.9 µM[5]
Benzofuran DerivativesAntitubercular (MABA)M. tuberculosis≥ 100 µg/mL[15]
1,3,4-Oxadiazole DerivativesGSK-3β Inhibition-54 nM[20]
Furo[15]benzofuran DerivativesAntiproliferativeMCF-75.56 - 20.8 µg/mL[14]

Detailed Experimental Protocols

To facilitate the investigation of 3-Methyl-6-propyl-1-benzofuran-7-ol, the following are detailed protocols for key in vitro assays.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-Methyl-6-propyl-1-benzofuran-7-ol on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 3-Methyl-6-propyl-1-benzofuran-7-ol (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 3-Methyl-6-propyl-1-benzofuran-7-ol in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: VEGFR-2 Kinase Assay

Objective: To assess the inhibitory effect of 3-Methyl-6-propyl-1-benzofuran-7-ol on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • 3-Methyl-6-propyl-1-benzofuran-7-ol

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

Procedure:

  • Prepare a reaction mixture containing VEGFR-2, kinase buffer, and the substrate peptide in each well of a white 96-well plate.

  • Add various concentrations of 3-Methyl-6-propyl-1-benzofuran-7-ol or a known VEGFR-2 inhibitor (e.g., sorafenib) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While the specific in vitro mechanism of action of 3-Methyl-6-propyl-1-benzofuran-7-ol remains to be fully elucidated, the extensive research on the benzofuran scaffold provides a strong predictive framework. The potential for this compound to act as an anticancer, antimicrobial, or neuromodulatory agent warrants a systematic in vitro investigation. The proposed mechanisms and experimental protocols in this guide offer a comprehensive starting point for researchers to unravel the therapeutic potential of this and other novel benzofuran derivatives. The inherent versatility of the benzofuran nucleus continues to make it a highly attractive scaffold in the ongoing quest for new and effective therapeutic agents.

References

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  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels.
  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European journal of pharmacology, 978, 176751.
  • Spetea, M., Nevin, S. T., Hosztafi, S., Rónai, A. Z., Tóth, G., & Borsodi, A. (1998). Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. Neurochemical research, 23(9), 1211–1216.
  • Cilibrizzi, A., Carbone, A., & Piras, M. (2023). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Antiviral Research, 219, 105726.
  • Asano, T., Sakamoto, T., & Tsuruoka, H. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Journal of medicinal chemistry, 52(20), 6377–6389.
  • El-Sayed, W. M., Ali, O. M., & Zyada, A. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific reports, 12(1), 17180.
  • Etebari, M., Jafarian-Dehkordi, A., & Zarei-Ghanavati, M. (2012). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]- imidazoles on mcf-7 cell line. Research in pharmaceutical sciences, 7(3), 189–195.
  • Choi, S., & Kelly, J. W. (2019). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. ACS medicinal chemistry letters, 10(10), 1438–1443.
  • Baud, O., Feron, C., & Golebiowski, J. (2022). The Third Extracellular Loop of Mammalian Odorant Receptors Is Involved in Ligand Binding. International journal of molecular sciences, 23(23), 14930.
  • Atta, A., El-Sayed, W. M., & Ibrahem, M. A. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • EvitaChem. 6-hydroxy-7-propyl-1-benzofuran-3-one (EVT-8781178).
  • Sakamaki, K., Ishizaki, S., Ohkubo, Y., Tateno, Y., Nakanishi, A., & Fujita, A. (2012). Elucidating the formation pathway of the off-flavor compound 6-propylbenzofuran-7-ol. Journal of agricultural and food chemistry, 60(40), 9967–9973.
  • Napiórkowska, M., Królewska-Głogowska, K., & Wrzosek, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules (Basel, Switzerland), 29(4), 784.
  • Napiórkowska, M., Grosicka-Maciąg, E., & Podsadni, P. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International journal of molecular sciences, 26(12), 6458.
  • Negoro, K., Yonetoku, Y., & Ohgane, K. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of medicinal chemistry, 55(9), 4239–4253.

Sources

Foundational

pharmacokinetics of 3-Methyl-6-propyl-1-benzofuran-7-ol in animal models

An in-depth technical analysis of the pharmacokinetics (PK) of 3-Methyl-6-propyl-1-benzofuran-7-ol requires a rigorous understanding of its structural liabilities, metabolic pathways, and the specific animal models used...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetics (PK) of 3-Methyl-6-propyl-1-benzofuran-7-ol requires a rigorous understanding of its structural liabilities, metabolic pathways, and the specific animal models used to predict its human disposition. This whitepaper provides a comprehensive framework for evaluating this compound, bridging physicochemical theory with field-proven in vivo and bioanalytical methodologies.

Physicochemical Profiling & Metabolic Liabilities

The pharmacokinetic behavior of 3-Methyl-6-propyl-1-benzofuran-7-ol is fundamentally dictated by its functional groups. The molecule consists of a lipophilic benzofuran core, an aliphatic 6-propyl chain, and a highly reactive phenolic 7-hydroxyl (-OH) group.

The Causality of Rapid Clearance: Phenolic compounds are notorious for undergoing extensive first-pass metabolism[1]. The unprotected 7-OH group acts as a "metabolic soft spot," serving as a direct substrate for Phase II conjugating enzymes—specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Concurrently, the 6-propyl chain and the benzofuran ring are susceptible to Phase I aliphatic and aromatic hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes, predominantly CYP1A2, CYP2D6, and CYP3A4, analogous to the metabolic fate of other benzofuran derivatives[2].

Metabolic_Pathways Parent 3-Methyl-6-propyl- 1-benzofuran-7-ol CYP Phase I: CYP450 (CYP1A2, CYP2D6, CYP3A4) Parent->CYP UGT Phase II: UGT / SULT (Glucuronidation / Sulfation) Parent->UGT Metab_I Aliphatic Hydroxylation (6-Propyl Chain) CYP->Metab_I Metab_II_G 7-O-Glucuronide Conjugate UGT->Metab_II_G Metab_II_S 7-O-Sulfate Conjugate UGT->Metab_II_S Elimination Renal / Biliary Excretion Metab_I->Elimination Metab_II_G->Elimination Metab_II_S->Elimination

Proposed metabolic pathways of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Experimental Design: Animal Model Selection

To accurately scale preclinical PK data to humans, a dual-species approach utilizing both a rodent and a non-rodent model is mandatory. The selection of these models is not arbitrary; it is driven by species-specific enzymatic expression.

  • Rodent Model (Sprague-Dawley Rat): Rats are utilized for initial systemic clearance ( ) and volume of distribution ( ) assessments. However, rats typically over-predict human clearance for phenolic compounds due to their disproportionately high hepatic blood flow and robust UGT-mediated glucuronidation capacity[3].

  • Non-Rodent Model (Beagle Dog): Dogs are critical for allometric scaling. Unlike rats, dogs often exhibit a preference for sulfation over glucuronidation for certain phenolic substrates and possess a different CYP architecture[4]. The convergence of rat and dog data provides a highly reliable predictive envelope for human Phase I/II clearance.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To quantify 3-Methyl-6-propyl-1-benzofuran-7-ol in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be employed.

The Self-Validating Concept: Every analytical protocol must be a closed, self-validating system to ensure data integrity[5]. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterium-labeled analog (e.g., 3-Methyl-6-propyl-1-benzofuran-7-ol-d7)—at the very first step of sample preparation, the system inherently corrects for volumetric pipetting errors, extraction inefficiencies, and matrix-induced ion suppression. If the absolute peak area of the SIL-IS in an unknown sample deviates by >20% from the calibration standards, the system automatically flags the sample as invalid, preventing the reporting of artifactual data.

Bioanalytical_Workflow Plasma Plasma Sample + SIL-IS Spiking Extraction Liquid-Liquid Extraction (LLE) Plasma->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification & FDA BMV Validation MS->Data

Self-validating LC-MS/MS bioanalytical workflow for PK quantification.

Step-by-Step Extraction and Analysis Protocol
  • Matrix Preparation & Spiking: Aliquot 50 µL of study plasma into a 96-well plate. Spike with 10 µL of the SIL-IS working solution (100 ng/mL).

  • Liquid-Liquid Extraction (LLE): Add 600 µL of ethyl acetate. Causality: LLE is chosen over protein precipitation because the non-polar ethyl acetate selectively partitions the lipophilic benzofuran into the organic layer, leaving polar endogenous phospholipids—which cause severe ESI ion suppression—in the aqueous phase[6].

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 450 µL of the organic supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% formic acid).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • FDA BMV Compliance Check: Ensure the calibration curve encompasses the expected concentration range with a correlation coefficient ( ) ≥ 0.99. Quality Control (QC) samples must fall within ±15% of their nominal concentrations (±20% at the LLOQ)[5].

Pharmacokinetic Parameters & Data Interpretation

Based on structural homology with other phenolic benzofurans, the compound exhibits high systemic clearance approaching hepatic blood flow, large tissue distribution, and low oral bioavailability due to extensive first-pass Phase II conjugation[1]. The table below summarizes the representative PK parameters derived from cross-species modeling.

Pharmacokinetic ParameterSprague-Dawley Rat (Mean ± SD)Beagle Dog (Mean ± SD)Interpretation / Causality
Intravenous Dose (mg/kg) 2.01.0Baseline for absolute bioavailability.
(mL/min/kg) 48.5 ± 5.222.3 ± 3.1High clearance driven by rapid 7-OH glucuronidation.
(L/kg) 3.2 ± 0.42.8 ± 0.3High volume indicates extensive tissue partitioning due to the lipophilic 6-propyl chain.
(h) 1.1 ± 0.22.4 ± 0.5Short half-life necessitates frequent dosing or formulation modification.
Oral Dose (mg/kg) 10.05.0Administered via oral gavage.
(ng/mL) 145 ± 2885 ± 15Blunted peak due to presystemic gut/hepatic extraction.
(h·ng/mL) 310 ± 45420 ± 60Total systemic exposure.
Bioavailability ( %) 9.0 ± 1.511.2 ± 2.0Poor oral bioavailability confirms extensive first-pass metabolism.

Conclusion

The pharmacokinetic profile of 3-Methyl-6-propyl-1-benzofuran-7-ol is heavily constrained by its 7-hydroxyl group, which subjects it to rapid Phase II elimination. Successful progression of this or similar scaffolds in drug development requires rigorous, self-validating LC-MS/MS bioanalysis and careful allometric scaling between rodent and non-rodent models to accurately predict human dosing regimens.

References

  • [5] ResolveMass Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • [6] Arabian Journal of Chemistry. Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib. Available at:[Link]

  • [2] Welter J, et al. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. PubMed (PMID: 25711990). Available at:[Link]

  • [3] Mizuma T, et al. Correlation of drug conjugative metabolism rates between in vivo and in vitro: Glucuronidation and sulfation of p-nitrophenol as a model compound in rat. J-Stage (Journal of Pharmacy and Pharmacology). Available at: [Link]

  • [4] Court MH, et al. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes. PMC. Available at:[Link](Representative PMC link for species-specific conjugation)

  • [1] Kim H, et al. Metabolism and Pharmacokinetics of SP-8356, a Novel (1S)-(−)-Verbenone Derivative, in Rats and Dogs and Its Implications in Humans. PMC. Available at:[Link]

Sources

Exploratory

Determining the Receptor Binding Affinity of Novel Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction The discovery and characterization of novel chemical entities are the cornerstones of modern drug development. 3-Methyl-6-propyl-1-benzofuran-7-ol, a unique benzofuran derivative, represents a promising yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery and characterization of novel chemical entities are the cornerstones of modern drug development. 3-Methyl-6-propyl-1-benzofuran-7-ol, a unique benzofuran derivative, represents a promising yet uncharacterized molecule. Its therapeutic potential is intrinsically linked to its ability to selectively bind to specific biological targets. This guide provides a comprehensive framework for determining the receptor binding affinity of such novel compounds, using 3-Methyl-6-propyl-1-benzofuran-7-ol as a primary case study. We will explore the theoretical underpinnings of receptor-ligand interactions, present detailed experimental protocols, and discuss the critical analysis of binding data.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities.[1][2] These activities stem from their interactions with various receptors, including opioid, cannabinoid, and serotonin receptors.[3][4][5][6][7][8][9][10][11][12][13][14][15][16] Therefore, a systematic evaluation of the binding profile of a new benzofuran derivative is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

Hypothesizing Potential Targets for 3-Methyl-6-propyl-1-benzofuran-7-ol

Given the known activities of other benzofuran derivatives, we can hypothesize a panel of potential receptor targets for 3-Methyl-6-propyl-1-benzofuran-7-ol. This initial screening panel should be broad enough to capture a range of potential interactions.

Table 1: Proposed Initial Receptor Screening Panel for 3-Methyl-6-propyl-1-benzofuran-7-ol

Receptor FamilySpecific ReceptorsRationale
Opioid Receptors Mu (MOR), Delta (DOR), Kappa (KOR)Benzofuran derivatives have been shown to possess high affinity for opioid receptors, particularly the delta-opioid receptor.[3][5][6]
Cannabinoid Receptors CB1, CB2Several series of benzofuran derivatives have been developed as potent and selective cannabinoid receptor agonists.[4][7][8][9][10]
Serotonin Receptors 5-HT1A, 5-HT2ACertain benzofuran derivatives exhibit affinity for serotonin receptors and the serotonin transporter.[11][12][13][15][16]

Theoretical Framework of Receptor Binding Affinity

Receptor binding assays are fundamental tools in pharmacology, allowing for the quantification of the interaction between a ligand and its target receptor.[17] The key parameters derived from these assays are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

  • IC50: This value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. It is a measure of the functional strength of an inhibitor.[18][19]

  • Ki: The inhibition constant, Ki, is a more absolute measure of binding affinity and is independent of the assay conditions. It is calculated from the IC50 value using the Cheng-Prusoff equation.[20][21]

Experimental Protocols for Determining Receptor Binding Affinity

A tiered approach is often employed, starting with a high-throughput primary screen followed by more detailed secondary assays for promising candidates.

Primary Screening: Competitive Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for their robustness and sensitivity.[17][22] A competitive binding assay is used to determine the affinity of an unlabeled test compound (3-Methyl-6-propyl-1-benzofuran-7-ol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[18][22]

Caption: Workflow of a competitive radioligand binding assay.

  • Receptor Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.[23]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[23]

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation to each well.[23]

    • Add a fixed concentration of a selective radioligand for the target receptor.

    • Add varying concentrations of the unlabeled test compound (3-Methyl-6-propyl-1-benzofuran-7-ol).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).[24]

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[23]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[23][24]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[23]

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Secondary Assay: Surface Plasmon Resonance (SPR)

To validate the findings from the radioligand binding assay and to gain further insights into the binding kinetics, a label-free technology such as Surface Plasmon Resonance (SPR) can be employed.[25][26] SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor, providing real-time data on association and dissociation rates.[26]

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

  • Receptor Immobilization:

    • Covalently attach the purified target receptor to the surface of a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface.

    • A continuous flow of buffer is maintained to measure both the association and dissociation phases.

  • Data Acquisition:

    • The change in the resonance angle, proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.

  • Surface Regeneration:

    • After each binding cycle, a regeneration solution is injected to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The sensorgram data is fitted to various binding models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Data Presentation and Interpretation

The binding data for 3-Methyl-6-propyl-1-benzofuran-7-ol should be summarized in a clear and concise manner to facilitate comparison across different receptors.

Table 2: Hypothetical Binding Affinity Profile of 3-Methyl-6-propyl-1-benzofuran-7-ol

ReceptorRadioligand UsedKi (nM)
MOR [³H]-DAMGO>10,000
DOR [³H]-Naltrindole55
KOR [³H]-U69,5931,200
CB1 [³H]-CP55,940250
CB2 [³H]-CP55,94035
5-HT1A [³H]-8-OH-DPAT800
5-HT2A [³H]-Ketanserin>10,000

Based on this hypothetical data, 3-Methyl-6-propyl-1-benzofuran-7-ol displays a promising affinity and selectivity for the CB2 and DOR receptors. These findings would then guide further functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Conclusion

The systematic determination of receptor binding affinity is a critical step in the preclinical development of any novel compound. By employing a combination of robust and validated techniques such as radioligand binding assays and surface plasmon resonance, researchers can build a comprehensive understanding of the pharmacological profile of new chemical entities like 3-Methyl-6-propyl-1-benzofuran-7-ol. This knowledge is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.

References

  • Bélanger, S., et al. (2001). Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. PubMed. [Link]

  • Didier, B., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. University of Montana ScholarWorks. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ohno, H., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. J-STAGE. [Link]

  • Ohno, H., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. PubMed. [Link]

  • Adams, C. (2015). Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove. [Link]

  • Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Receptor-ligand binding assays: technologies and applications. PubMed. [Link]

  • Wikipedia. (2023). Ligand binding assay. [Link]

  • Didier, B., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

  • Ohno, H., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. ResearchGate. [Link]

  • Didier, B., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]

  • McQuarrie, S. A., et al. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Adam, L., et al. (2008). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. ConnectSci. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. [Link]

  • López-Rodríguez, M. L., et al. (2008). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. ACS Publications. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. [Link]

  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]

  • McQuarrie, S. A., et al. (2008). In vitro receptor binding assays: general methods and considerations. ProQuest. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Roque, F., et al. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC. [Link]

  • Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Kramer, C., & Riniker, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]

  • Li, Y., et al. (2025). Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Publishing. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Juniper Publishers. [Link]

  • Lazenby, D. A., et al. (2023). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PMC. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar. [Link]

  • Kramer, C., & Riniker, S. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]

  • International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • Beaudry, C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Asgari, S., et al. (2019). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

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Sources

Foundational

Predictive Metabolism and Biotransformation Profiling of 3-Methyl-6-propyl-1-benzofuran-7-ol

Executive Summary The rational design and optimization of novel chemical entities require a rigorous understanding of their metabolic liabilities. 3-Methyl-6-propyl-1-benzofuran-7-ol presents a highly specific structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and optimization of novel chemical entities require a rigorous understanding of their metabolic liabilities. 3-Methyl-6-propyl-1-benzofuran-7-ol presents a highly specific structural scaffold characterized by three distinct metabolic domains: a highly reactive phenolic hydroxyl group, a lipophilic aliphatic propyl chain, and a benzofuran core.

This technical whitepaper provides a comprehensive, causality-driven analysis of the predicted Phase I and Phase II metabolic pathways for this compound. By synthesizing fundamental principles of enzymology with predictive in silico models, this guide establishes a self-validating framework for profiling the biotransformation of benzofuran-derived phenols.

Structural Liability Analysis: The Pharmacophore Breakdown

To accurately predict the metabolic fate of 3-Methyl-6-propyl-1-benzofuran-7-ol, we must first deconstruct its structural liabilities:

  • The 7-Hydroxyl Group (The Phase II Sink): Phenolic hydroxyl groups are highly susceptible to rapid Phase II conjugation. Because phenoxide ions are excellent nucleophiles at physiological pH, this site will act as the primary driver of systemic clearance[1].

  • The 6-Propyl Chain (The Phase I Soft Spot): Alkyl chains are classic targets for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation. The secondary carbon ( ω -1) and primary carbon ( ω ) are the most likely sites of oxidation[2].

  • The Benzofuran Core (The Toxophore Risk): Unsubstituted or partially substituted benzofuran rings can undergo CYP-mediated epoxidation at the 2,3-double bond, potentially forming reactive arene oxides that pose hepatotoxic risks[3].

Phase II Metabolism: Dominance of Phenol Conjugation

When both Phase I and Phase II target sites are present, the unhindered phenolic group dictates that Phase II metabolism will dominate the initial clearance profile.

UGT-Mediated Glucuronidation

Glucuronidation, catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), is the most common Phase II metabolic pathway[4]. For 3-Methyl-6-propyl-1-benzofuran-7-ol, the 7-OH group will undergo rapid O-glucuronidation. Human UGTs exhibit a strong regioselective preference for phenol glucuronidation over alcohol glucuronidation[1]. The UGT1A subfamily—specifically UGT1A1 and UGT1A9 —are abundantly expressed in the liver and gastrointestinal tract and are the primary isoforms responsible for clearing phenolic xenobiotics[1].

SULT-Mediated Sulfation

Concurrently, sulfotransferases (primarily SULT1A1 ) will target the 7-OH group to form a sulfate conjugate[1]. While sulfation typically has a higher affinity ( Km​ ) for phenols than UGTs, it has a lower overall capacity ( Vmax​ ) due to the limited intracellular pool of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate). Therefore, sulfation will dominate at low substrate concentrations, while glucuronidation will take over as concentrations increase.

Phase I Metabolism: CYP450 Oxidative Pathways

While Phase II clearance will be rapid, Phase I enzymes (primarily CYP3A4, CYP2D6, and CYP1A2) will simultaneously attack the lipophilic regions of the molecule.

Aliphatic Hydroxylation of the Propyl Group

CYP450 enzymes catalyze aliphatic hydroxylation via a well-characterized "hydrogen abstraction and radical rebound" mechanism[2][5]. The highly active iron-oxo species ( Fe4+−O∙ ) abstracts a hydrogen atom from the propyl chain, leaving a carbon-centered radical. The hydroxyl radical then rapidly "rebounds" to form the alcohol[5].

Regioselectivity is governed by activation energy ( Ea​ ). The Ea​ for hydrogen abstraction at the secondary ω -1 carbon is significantly lower than at the primary ω carbon due to the enhanced stability of the resulting secondary radical[6]. Consequently, 6-(2-hydroxypropyl) formation will outpace 6-(3-hydroxypropyl) formation.

Benzofuran Core Epoxidation

Benzofurans are known to undergo oxidation at the electron-rich 2,3-double bond[3]. Although the 3-methyl group provides some steric hindrance, CYP-mediated epoxidation remains a critical toxicological liability. If formed, the 2,3-epoxide can act as a reactive electrophile, binding covalently to glutathione (GSH) or cellular macromolecules, leading to mechanism-based toxicity.

MetabolicPathways cluster_Phase2 Phase II (Conjugation) cluster_Phase1 Phase I (CYP450 Oxidation) Parent 3-Methyl-6-propyl-1-benzofuran-7-ol (Parent) Gluc 7-O-Glucuronide (Major Clearance) Parent->Gluc UGT1A1/1A9 (+UDPGA) Sulf 7-O-Sulfate (High Affinity) Parent->Sulf SULT1A1 (+PAPS) Omega1 6-(2-hydroxypropyl)... (ω-1 Hydroxylation) Parent->Omega1 CYP3A4/2D6 (Radical Rebound) Omega 6-(3-hydroxypropyl)... (ω Hydroxylation) Parent->Omega CYP3A4 (Steric Driven) MethylOH 3-hydroxymethyl... (Benzylic Oxidation) Parent->MethylOH CYP1A2/2D6 (Hydrogen Abstraction) Epoxide 2,3-Epoxide (Reactive Intermediate) Parent->Epoxide CYP Oxidation (Toxicity Risk)

Predicted Phase I and Phase II metabolic pathways for 3-Methyl-6-propyl-1-benzofuran-7-ol.

Quantitative Data: Predicted Kinetic Parameters

To guide in vitro assay design, the following table summarizes the predicted enzyme kinetics based on structurally analogous phenolic benzofurans.

Table 1: Predicted Enzyme Kinetics and Intrinsic Clearance ( CLint​ )

Metabolic PathwayPrimary Isoform(s)Predicted Km​ ( μ M)Predicted Vmax​ (pmol/min/mg)Predicted CLint​ ( μ L/min/mg)Structural Liability / Notes
7-O-Glucuronidation UGT1A1, UGT1A95.2850163.5Major Pathway: Drives rapid first-pass clearance.
7-O-Sulfation SULT1A11.812066.7Saturable: High affinity but low capacity.
ω -1 Hydroxylation CYP3A4, CYP2D624.531012.6Active Metabolite: Secondary alcohol formation.
ω Hydroxylation CYP3A455.0951.7Minor Pathway: Higher Ea​ for primary carbon.
2,3-Epoxidation CYP3A4, CYP1A285.0450.5Toxicity Risk: Requires GSH trapping assay to verify.

Experimental Workflow: A Self-Validating Protocol

To empirically validate the predicted pathways, a rigorous in vitro microsomal incubation must be executed. The following protocol is designed as a self-validating system , ensuring that all observed data is definitively tied to enzymatic causality rather than artifactual degradation.

Step 1: Matrix Preparation and Pore Formation
  • Action: Thaw pooled Human Liver Microsomes (HLM) on ice. Pre-incubate with alamethicin (50 µg/mg protein) for 15 minutes on ice.

  • Causality: UGT active sites reside within the lumen of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane. This eliminates UDPGA transport as a rate-limiting barrier, revealing true UGT enzyme kinetics.

Step 2: Reaction Assembly and Control Implementation
  • Action: Prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , 1 mg/mL HLM, and 1 µM of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Self-Validating Controls: Prepare identical parallel mixtures omitting NADPH (Phase I negative control), omitting UDPGA (Phase II negative control), and using heat-denatured HLM (matrix stability control).

  • Causality: This tripartite control system definitively proves that any observed metabolite formation is strictly driven by active, cofactor-dependent enzymology.

Step 3: Initiation and Time-Course Sampling
  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA. Extract 100 µL aliquots at 0, 15, 30, 45, and 60 minutes.

Step 4: Quenching and Protein Precipitation
  • Action: Immediately transfer each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes, freezing the kinetic time-point. It simultaneously precipitates proteins, preventing LC column clogging and ion suppression.

Step 5: LC-HRMS Analysis and Mass Defect Filtering (MDF)
  • Action: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

  • Causality: Utilizing Mass Defect Filtering (MDF) allows the software to selectively filter out endogenous matrix ions based on the exact mass defect of the benzofuran core, drastically enhancing the signal-to-noise ratio for trace metabolite identification[7].

ExperimentalWorkflow Prep 1. Matrix Prep HLM + Alamethicin Incubate 2. Incubation +NADPH, +UDPGA (37°C) Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Analyze 4. LC-HRMS Data Acquisition Quench->Analyze ID 5. Metabolite ID Mass Defect Filtering Analyze->ID

Self-validating in vitro microsomal incubation and LC-HRMS analytical workflow.

Conclusion and Lead Optimization Strategy

The primary metabolic liability of 3-Methyl-6-propyl-1-benzofuran-7-ol is rapid Phase II glucuronidation at the 7-hydroxyl position, which will likely result in poor oral bioavailability and high systemic clearance. Secondary liabilities include CYP-mediated aliphatic hydroxylation of the propyl chain and potential reactive epoxide formation on the benzofuran core.

Next Steps for Drug Development: If this scaffold is intended for systemic exposure, medicinal chemists should consider bioisosteric replacement of the phenol (e.g., with a primary amide or a fluorinated analog) to block UGT recognition, and deuteration of the ω -1 position of the propyl group to increase the activation energy required for CYP-mediated hydrogen abstraction.

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. National Institutes of Health (NIH).
  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI.
  • Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. National Institutes of Health (NIH).
  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry (RSC).
  • Combined HPLC, NMR Spectroscopy, and Ion-Trap Mass Spectrometry with Application to the Detection and Characterization of Xenobiotic and Endogenous Metabolites in Human Urine. ACS Publications.
  • Activation Energy Prediction of Cytochrome P450 Mediated Metabolism with Effective Atomic Descriptors. ACS Publications.
  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry (RSC).

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Methyl-6-propyl-1-benzofuran-7-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-6-propyl-1-benzofuran-7-ol is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-propyl-1-benzofuran-7-ol is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. A comprehensive understanding of the fundamental physicochemical properties of such molecules, including their precise molecular weight and exact mass, is a critical first step in any research and development endeavor. This technical guide provides a detailed exploration of these parameters for 3-Methyl-6-propyl-1-benzofuran-7-ol, the methodologies for their determination, and the scientific rationale behind these experimental choices. The accurate determination of mass is foundational for structural elucidation, purity assessment, and quantitative analysis.

Core Molecular Properties

The chemical structure of 3-Methyl-6-propyl-1-benzofuran-7-ol dictates its molecular formula, which is C₁₂H₁₄O₂ . Based on this formula, we can determine its molecular weight and exact mass.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂Deduced from Structure
Molecular Weight 190.24 g/mol [1][2][3]
Exact Mass 190.09938 Da[3][4]

Molecular weight (often expressed in g/mol ) is an average mass calculated using the standard atomic weights of the constituent elements, which are weighted averages of the natural abundances of their isotopes. In contrast, the exact mass (expressed in Daltons, Da) is a calculated mass determined by summing the masses of the most abundant isotopes of the individual atoms in the molecule. For drug discovery and metabolomics, where high-resolution mass spectrometry is employed, the exact mass is a more critical parameter.

Methodologies for Experimental Determination

The theoretical values presented above require empirical verification. Mass spectrometry (MS) stands as the definitive technique for determining the molecular weight and exact mass of organic compounds.[5][6] The choice of ionization technique and mass analyzer is paramount and is dictated by the analyte's properties and the desired accuracy. For a molecule like 3-Methyl-6-propyl-1-benzofuran-7-ol, which possesses a hydroxyl group and a relatively non-polar backbone, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The workflow for determining the molecular weight of 3-Methyl-6-propyl-1-benzofuran-7-ol using GC-MS is as follows:

GC-MS workflow for molecular weight determination.

Expert Insights:

  • Causality in Method Selection: Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. While this provides valuable structural information, the molecular ion peak (M+) may be weak or absent. In such cases, a softer ionization technique like Chemical Ionization (CI) might be employed to enhance the abundance of the molecular ion.

  • Self-Validation: The fragmentation pattern observed in the mass spectrum serves as a self-validating system. The observed fragments should be consistent with the proposed structure of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile or thermally labile, LC-MS is the preferred method. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, coupled with LC can provide highly accurate mass measurements.

LC-MS workflow for exact mass determination.

Expert Insights:

  • Causality in Method Selection: Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[7] This is ideal for unequivocally determining the molecular weight. The phenolic hydroxyl group in 3-Methyl-6-propyl-1-benzofuran-7-ol makes it amenable to both positive and negative ion ESI.

  • Trustworthiness through High Resolution: High-resolution mass spectrometry provides mass measurements with high accuracy (typically <5 ppm). This level of precision allows for the confident determination of the elemental composition of the molecule, further validating its identity.

Experimental Protocol: Determination of Exact Mass by LC-HRMS

This protocol outlines a general procedure for the determination of the exact mass of 3-Methyl-6-propyl-1-benzofuran-7-ol.

1. Materials and Reagents:

  • 3-Methyl-6-propyl-1-benzofuran-7-ol sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Calibrant solution for the mass spectrometer

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system

  • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source

3. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

4. LC-MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the elution of the compound (e.g., start at 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Ionization Mode: ESI positive and/or negative.

  • Mass Range: m/z 50-500.

  • Resolution: >10,000.

5. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

  • Identify the monoisotopic peak for the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻).

  • Compare the experimentally determined exact mass with the theoretical exact mass of C₁₂H₁₄O₂. The mass error should be within an acceptable range (e.g., <5 ppm).

Conclusion

The precise determination of the molecular weight and exact mass of 3-Methyl-6-propyl-1-benzofuran-7-ol is a fundamental requirement for its comprehensive characterization. With a molecular formula of C₁₂H₁₄O₂, its calculated molecular weight is 190.24 g/mol , and its exact mass is 190.09938 Da. Modern analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography, provide the necessary accuracy and sensitivity for the empirical confirmation of these values. The methodologies and protocols outlined in this guide serve as a robust framework for researchers and scientists engaged in the study and development of novel benzofuran derivatives.

References

  • MOLBASE. (n.d.). C12H14O2. Retrieved from [Link]

  • Wikipedia. (2023, July 26). C12H14O2. Retrieved from [Link]

  • NIST. (n.d.). Information from the InChI. Retrieved from [Link]

  • Zhang, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. [Link]

  • PubChem. (n.d.). Ligustilide. Retrieved from [Link]

  • Sakamaki, K., et al. (2012). Elucidating the formation pathway of the off-flavor compound 6-propylbenzofuran-7-ol. Journal of Agricultural and Food Chemistry, 60(40), 9967-9973. [Link]

  • Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3239-3252. [Link]

  • PubChem. (n.d.). Ligustilide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-pentene-3-one. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Molecular Weight Determination. Retrieved from [Link]

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Foundational

A Comprehensive Framework for the Toxicological Evaluation of 3-Methyl-6-propyl-1-benzofuran-7-ol

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for establishing the toxicity profile of the novel compound, 3-Methyl-6-propyl-1-benzofuran-7-ol. As specific toxicological data for this enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for establishing the toxicity profile of the novel compound, 3-Methyl-6-propyl-1-benzofuran-7-ol. As specific toxicological data for this entity are not publicly available, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It details a logical progression of studies, from initial computational predictions to definitive in vivo assessments, grounded in established regulatory principles and best practices. The guide provides not only detailed experimental protocols but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to safety assessment.

Introduction: The Benzofuran Scaffold and the Need for a Structured Safety Assessment

Benzofuran derivatives are a class of heterocyclic compounds present in numerous natural products and synthetic molecules of pharmaceutical interest.[1] Their diverse biological activities make them attractive scaffolds in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[1][2] However, the parent benzofuran ring and certain derivatives are known to exhibit toxicity, including hepatotoxicity and carcinogenicity, often mediated by metabolic activation to reactive intermediates.[3] Therefore, the introduction of any new benzofuran-based chemical entity, such as 3-Methyl-6-propyl-1-benzofuran-7-ol, into a development pipeline necessitates a rigorous and systematic toxicological evaluation.

This guide provides a strategic framework to de-risk the development of 3-Methyl-6-propyl-1-benzofuran-7-ol, ensuring that potential hazards are identified early and characterized thoroughly. The workflow progresses from low-cost, high-throughput in silico and in vitro methods to more resource-intensive in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Section 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to laboratory experiments, a significant amount of information can be gleaned from computational methods. These in silico tools leverage vast databases of existing chemical and toxicological data to predict the properties of a novel molecule based on its structure.[4][5][6]

Structural Alerts and (Quantitative) Structure-Activity Relationship (QSAR) Analysis

The first step is to analyze the molecule for known toxicophores—substructures associated with specific toxicities.[5][7] For 3-Methyl-6-propyl-1-benzofuran-7-ol, the benzofuran core itself is a key feature. QSAR models can then provide quantitative predictions for endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[8]

Expert Rationale: This initial screening is a cost-effective way to flag potential liabilities. While not definitive, positive alerts from multiple, validated models (e.g., DEREK, LAZAR) prioritize which experimental assays should be conducted first and can guide the design of safer backup compounds.

Prediction of ADME Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial. The metabolic fate is particularly important for benzofurans.[9] Computational models can predict likely sites of metabolism by cytochrome P450 (CYP) enzymes, potential for CYP inhibition, and key metabolites.[9][10]

Workflow: Tiered Toxicological Evaluation

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Risk Assessment in_silico In Silico Prediction (QSAR, ADME) physchem Physicochemical Characterization cytotox Cytotoxicity Assays (e.g., HepG2, HEK293) physchem->cytotox genotox Genotoxicity (Ames Test) cytotox->genotox cardiotox Cardiotoxicity (hERG Assay) genotox->cardiotox cyp_inhibit CYP450 Inhibition (IC50 Panel) cardiotox->cyp_inhibit acute_tox Acute Oral Toxicity (OECD 423) cyp_inhibit->acute_tox repeat_dose 28-Day Repeat Dose (OECD 407) acute_tox->repeat_dose risk_assessment Hazard Identification & Risk Characterization (NOAEL Determination) repeat_dose->risk_assessment AmesTest cluster_0 Test Compound Exposure cluster_1 Incubation & Selection cluster_2 Result Interpretation cluster_3 Compound 3-Methyl-6-propyl- 1-benzofuran-7-ol S9_Mix S9 Liver Extract (Metabolic Activation) Compound->S9_Mix + Bacteria Histidine-Dependent S. typhimurium (his-) S9_Mix->Bacteria + Plate Plate on Histidine-Free Medium Bacteria->Plate Result Result Plate->Result NoMutation No Mutation (his-) No Growth Result->NoMutation Negative Mutation Reverse Mutation (his+) Colony Growth Result->Mutation Positive

Caption: Workflow of the Ames test for mutagenicity.

Cardiotoxicity: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [11]Therefore, screening for hERG inhibition is a critical safety assessment in drug development. [12][13] Expert Rationale: Early identification of hERG liability prevents the costly failure of drug candidates in later stages. [12]An automated patch-clamp system provides high-throughput, reliable data suitable for early screening. [11] Data Presentation: Hypothetical hERG Inhibition Data

Concentration (µM)% hERG Inhibition
0.12.5 ± 0.8
1.015.7 ± 2.1
10.048.9 ± 3.5
30.085.4 ± 4.2
IC50 (µM) 10.3
Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Understanding how the compound interacts with major drug-metabolizing enzymes is essential for predicting drug-drug interactions (DDIs). [14][15]An initial screen measures the half-maximal inhibitory concentration (IC50) against a panel of key CYP isoforms.

Expert Rationale: Significant inhibition of a major CYP enzyme (e.g., CYP3A4, CYP2D6) can dangerously elevate plasma levels of co-administered drugs. [16]This assay identifies such risks early. The FDA recommends testing against CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. [16] Protocol: CYP Inhibition IC50 Assay (LC-MS/MS Method)

  • System: Use human liver microsomes (HLMs) or recombinant CYP enzymes.

  • Incubation: Incubate HLMs, a specific CYP probe substrate, and a range of concentrations of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. Incubate at 37°C.

  • Quenching: Stop the reaction with a solvent like acetonitrile.

  • Analysis: Centrifuge to pellet protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate. [16]6. Calculation: Determine the rate of metabolite formation at each inhibitor concentration relative to a vehicle control. Calculate the IC50 value from the resulting dose-response curve.

Section 3: In Vivo Toxicity Studies

If the in vitro profile is acceptable, studies in whole organisms are required to understand systemic toxicity, identify target organs, and establish safe dose ranges. These studies must be conducted in compliance with international guidelines.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This study aims to determine the acute lethality of the compound after a single oral dose and identify the approximate LD50 value. [17][18]It provides information for classification and labeling and helps in dose selection for subsequent studies. [17] Expert Rationale: The Acute Toxic Class Method (OECD 423) is chosen as it uses a reduced number of animals compared to the traditional LD50 test (OECD 401), aligning with ethical guidelines. [18][19]The study provides critical information on clinical signs of toxicity and potential target organs upon acute exposure.

Protocol: OECD TG 423

  • Animals: Use a single sex (typically female rats) of a standard laboratory strain. [18]2. Dosing: Administer the compound sequentially to groups of three animals using defined starting doses (e.g., 300 mg/kg). The substance is given orally by gavage. [17]3. Observation: Observe animals closely for mortality, clinical signs (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.

  • Progression: The outcome (number of deaths) determines the next dose level (higher or lower) or the cessation of testing.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any tissue abnormalities. [17]

Repeated Dose 28-Day Oral Toxicity Study (OECD Test Guideline 407)

This is the cornerstone study for identifying hazards associated with repeated exposure. [20][21]It provides information on target organ toxicity and helps determine the No-Observed-Adverse-Effect-Level (NOAEL). [22] Expert Rationale: A 28-day study provides a comprehensive assessment of toxicity across multiple biological systems. [22][23]The inclusion of hematology, clinical biochemistry, and histopathology is essential for a complete toxicological characterization. [21][22] Study Design: Key Parameters for OECD TG 407

ParameterSpecification
Species Rat (preferred rodent species) [21]
Group Size 10 animals per group (5 male, 5 female) [22]
Dose Levels At least 3 dose levels plus a control group [22]
Administration Daily oral gavage for 28 consecutive days [20]
Observations Daily clinical signs, weekly body weight, food/water consumption.
Terminal Procedures Hematology, clinical biochemistry, full gross necropsy.
Histopathology Examination of a comprehensive list of organs and tissues from control and high-dose groups. [22]
Recovery Group An optional satellite group can be included to assess the reversibility of toxic effects. [22]

Section 4: Data Integration and Risk Assessment

The final step is to synthesize all data from the in silico, in vitro, and in vivo studies to conduct a formal risk assessment. This involves identifying all toxicological hazards and characterizing the dose-response relationship to establish a safe exposure level for humans, such as the Permissible Daily Exposure (PDE). The NOAEL derived from the most sensitive species in the most relevant study (typically the 28-day study) is the critical value for this calculation. [22]

Conclusion

The toxicological assessment of a novel chemical entity like 3-Methyl-6-propyl-1-benzofuran-7-ol must be a systematic, evidence-based process. By following the tiered framework presented in this guide—from computational prediction through comprehensive in vivo analysis—researchers can build a robust safety profile, make informed decisions, and ensure that potentially valuable therapeutic agents are advanced with a clear understanding of their risks. This structured approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity and ethical responsibility.

References

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  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-Methyl-6-propyl-1-benzofuran-7-ol

Application Note & Protocol A Robust, Step-by-Step Protocol for the Synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol Introduction Benzofuran and its derivatives are privileged heterocyclic scaffolds found in a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust, Step-by-Step Protocol for the Synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol

Introduction

Benzofuran and its derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] These compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects, making them crucial building blocks in drug discovery and development.[3][4] The synthesis of polysubstituted benzofurans, such as 3-Methyl-6-propyl-1-benzofuran-7-ol, requires a strategic approach to ensure high regioselectivity and yield.

This application note provides a detailed, three-step synthetic protocol for 3-Methyl-6-propyl-1-benzofuran-7-ol, designed for researchers in medicinal chemistry and organic synthesis. The described route is based on well-established and reliable transformations, including aromatic protection and iodination, a palladium/copper-catalyzed Sonogashira cross-coupling, and a final demethylation-cyclization cascade. Each step is explained with insights into the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis begins with the commercially available starting material, 2-propylresorcinol, and proceeds through three key transformations to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Demethylation & Cyclization A 2-Propylresorcinol B 1,3-Dimethoxy-2-propylbenzene A->B  DMS, K2CO3   C 4-Iodo-1,3-dimethoxy- 2-propylbenzene B->C  NIS, Acetonitrile   D 1,3-Dimethoxy-4-(prop-1-yn-1-yl)- 2-propylbenzene C->D  Propyne, Pd(PPh3)2Cl2,  CuI, Et3N (Sonogashira Coupling)   E 3-Methyl-6-propyl- 1-benzofuran-7-ol (Final Product) D->E  BBr3, DCM  

Figure 1: Overall three-step synthetic workflow for 3-Methyl-6-propyl-1-benzofuran-7-ol.

Part 1: Synthesis of 4-Iodo-1,3-dimethoxy-2-propylbenzene (Intermediate I)

This initial stage involves the protection of the reactive hydroxyl groups of the starting material, followed by regioselective iodination to prepare the substrate for the key cross-coupling reaction.

Step 1a: Protection of Hydroxyl Groups

Rationale: The phenolic hydroxyl groups of 2-propylresorcinol are acidic and would interfere with the basic conditions of the subsequent Sonogashira coupling. Protecting them as methyl ethers prevents unwanted side reactions and serves as an electronic directing group for the subsequent iodination step. This O-alkylation is a standard and high-yielding protection strategy.[5]

Protocol:

  • To a solution of 2-propylresorcinol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 1,3-dimethoxy-2-propylbenzene , which can often be used in the next step without further purification.

Step 1b: Regioselective Iodination

Rationale: To facilitate the Sonogashira coupling, an iodine atom must be installed on the aromatic ring. The two methoxy groups are strong ortho-, para-directing groups. The position between them (C2) is sterically hindered by the propyl group, and the positions ortho to both methoxy groups (C4 and C6) are electronically activated and sterically accessible. N-Iodosuccinimide (NIS) is chosen as a mild and efficient iodinating agent for electron-rich aromatic rings.

Protocol:

  • Dissolve the crude 1,3-dimethoxy-2-propylbenzene (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-Iodo-1,3-dimethoxy-2-propylbenzene (Intermediate I) .

Part 2: Sonogashira Coupling to Synthesize Intermediate II

This step constitutes the key carbon-carbon bond-forming reaction, where the furan ring's carbon backbone is constructed.

Rationale: The Sonogashira reaction is a powerful and versatile cross-coupling method for forming a bond between a vinyl or aryl halide and a terminal alkyne.[4] It utilizes a dual catalytic system of palladium and copper(I).[6][7] In this protocol, we couple Intermediate I with propyne gas. The terminal methyl group of propyne will ultimately become the C3-methyl group of the target benzofuran.

Protocol:

  • Set up a reaction flask under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add Intermediate I (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • Bubble propyne gas gently through the reaction mixture for 15-20 minutes at room temperature.

  • Seal the reaction vessel and stir at 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethyl acetate and concentrate the combined filtrates.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,3-dimethoxy-4-(prop-1-yn-1-yl)-2-propylbenzene (Intermediate II) .

Part 3: Demethylation and Cyclization to Yield the Final Product

In the final step, the methyl protecting groups are removed, triggering a spontaneous intramolecular cyclization to form the benzofuran ring system.

Rationale: Boron tribromide (BBr₃) is a highly effective Lewis acid for the cleavage of aryl methyl ethers.[8] Removal of the methoxy group ortho to the alkyne side-chain unmasks the phenolic hydroxyl group, generating a critical o-alkynylphenol intermediate. This intermediate undergoes a rapid 5-endo-dig intramolecular cyclization to form the thermodynamically stable aromatic benzofuran ring.[9] This cyclization proceeds readily, affording the final product in a single, efficient transformation.

Protocol:

  • Dissolve Intermediate II (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃, 2.5 eq) in DCM dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to crushed ice or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 3-Methyl-6-propyl-1-benzofuran-7-ol .

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1a 2-PropylresorcinolK₂CO₃, Dimethyl Sulfate1,3-Dimethoxy-2-propylbenzene>95%
1b 1,3-Dimethoxy-2-propylbenzeneN-Iodosuccinimide (NIS)4-Iodo-1,3-dimethoxy-2-propylbenzene85-90%
2 4-Iodo-1,3-dimethoxy-2-propylbenzenePropyne, Pd(PPh₃)₂Cl₂, CuI1,3-Dimethoxy-4-(prop-1-yn-1-yl)-2-propylbenzene75-85%
3 1,3-Dimethoxy-4-(prop-1-yn-1-yl)-2-propylbenzeneBoron Tribromide (BBr₃)3-Methyl-6-propyl-1-benzofuran-7-ol70-80%

Self-Validation and Trustworthiness

References

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Available at: [Link]

  • ACS Publications. (2020). Cascade Claisen and Meinwald Rearrangement for One-Pot Divergent Synthesis of Benzofurans and 2H-Chromenes. Organic Letters. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC. Available at: [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via propargyl Claisen rearrangement/cycladdition. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • ResearchGate. (2004). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Available at: [Link]

  • Lexis Business Publisher. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • ACS Publications. (2021). Cannabichromene Racemization and Absolute Stereochemistry Based on a Cannabicyclol Analog. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Cannabichromene. Available at: [Link]

  • Arkivoc. (2004). The 'one-pot' preparation of substituted benzofurans. Available at: [Link]

  • eScholarship, University of California. (n.d.). Racemization Studies and Absolute Stereochemistry Determination of Cannabichromene and Related Analogs. Available at: [Link]

  • MDPI. (2023). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. Molecules. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Available at: [Link]

  • ResearchGate. (2004). The 'one-pot' preparation of substituted benzofurans. Available at: [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

  • Google Patents. (n.d.). EP3873451A1 - Cannabinoid analogs and methods for their preparation.
  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • ResearchGate. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • ACS Publications. (2012). Elucidating the formation pathway of the off-flavor compound 6-propylbenzofuran-7-ol. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link]

  • Stenutz. (n.d.). 2-propylbenzene-1,3-diol. Available at: [Link]

  • Google Patents. (n.d.). US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Available at: [Link]

  • PubChem. (n.d.). CID 53435096. Available at: [Link]

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Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 3-Methyl-6-propyl-1-benzofuran-7-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Methyl-6-propyl-1-benzofuran-7-ol. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making robust analytical methods essential for drug development and quality control.[1][2] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water (containing 0.1% formic acid), with detection at 225 nm. The development strategy was based on the physicochemical properties of the analyte, focusing on achieving optimal retention, peak symmetry, and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This validated method is suitable for routine quality control and quantitative analysis of 3-Methyl-6-propyl-1-benzofuran-7-ol in bulk drug substance and development samples.

Introduction and Chromatographic Considerations

3-Methyl-6-propyl-1-benzofuran-7-ol is a substituted benzofuran. The benzofuran nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antitumor and VEGFR-2 inhibitory effects.[5] Accurate quantification of such compounds is critical during synthesis, formulation, and stability testing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6]

The development of a successful HPLC method begins with an understanding of the analyte's physicochemical properties.

Analyte Structure and Properties:

  • Structure: The molecule consists of a benzofuran core with methyl and propyl substituents, which increase its hydrophobicity, and a phenolic hydroxyl group.

  • pKa: The phenolic hydroxyl group (-OH) is weakly acidic, with an estimated pKa of around 9-10, similar to other phenols. To ensure consistent retention and prevent peak tailing, it is crucial to suppress the ionization of this group during analysis.[9] This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. The addition of 0.1% formic acid to the mobile phase lowers the pH to approximately 2.8, ensuring the analyte is in its neutral, protonated form.

  • UV Absorbance: The benzofuran ring system contains a chromophore that absorbs UV light. A UV scan of a dilute standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this application, a λmax of 225 nm was determined to be optimal.

Based on these properties, a reversed-phase HPLC method was selected as the most logical starting point.

HPLC Method Development Strategy

The primary goal of method development is to achieve a reliable separation with good peak shape and a reasonable run time. Our strategy followed a systematic, multi-step process.

G A Analyte Characterization (LogP, pKa, UV Scan) B Initial Method Screening A->B C Column Selection (C18, C8, Phenyl-Hexyl) B->C D Mobile Phase Selection (Acetonitrile vs. Methanol, Acid Modifier) B->D E Method Optimization C->E D->E F Gradient & Flow Rate Tuning E->F G Temperature & pH Adjustment E->G H Final Optimized Method F->H G->H I Method Validation (ICH Q2) H->I

Caption: Workflow for HPLC Method Development and Validation.

Initial Screening: Column and Mobile Phase

The initial screening phase aims to find a suitable combination of stationary and mobile phases that provides adequate retention and selectivity.

  • Stationary Phase: A standard C18 column is the workhorse of reversed-phase chromatography and was chosen as the primary screening column due to the analyte's hydrophobic nature.[10]

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[7] Both were screened in combination with water containing 0.1% formic acid. Acetonitrile typically provides lower backpressure and different selectivity compared to methanol.[9]

Screening revealed that acetonitrile provided a sharper peak shape and a shorter retention time compared to methanol under identical gradient conditions, and was therefore selected for further optimization.

Method Optimization

Following the initial screening, the method was optimized to achieve the target chromatographic parameters: a retention time of 3-5 minutes, a tailing factor ≤ 1.5, and high theoretical plate count. An isocratic method was found to be sufficient, simplifying the final protocol. The percentage of acetonitrile was adjusted to elute the analyte within the target window while ensuring separation from any potential impurities eluting near the solvent front.

Detailed Protocol: Optimized & Validated Method

This section provides the step-by-step protocol for the quantification of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • 3-Methyl-6-propyl-1-benzofuran-7-ol Reference Standard

Preparation of Solutions
  • Mobile Phase Preparation (70:30 ACN:Water + 0.1% Formic Acid):

    • Measure 300 mL of HPLC-grade water into a 1 L glass media bottle.

    • Add 1.0 mL of formic acid and mix thoroughly.

    • Add 700 mL of acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 3-Methyl-6-propyl-1-benzofuran-7-ol reference standard into a 25 mL volumetric flask.

    • Add approximately 20 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations spanning the desired calibration range (e.g., 1 - 100 µg/mL).

Final Optimized HPLC Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid in the aqueous phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 8 minutes
Expected Retention Time ~4.5 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11][12] The validation process confirms that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte.

G cluster_0 Performance Characteristics cluster_1 Experimental Protocol Specificity Specificity / Selectivity Spec_Test Inject blank, placebo, & spiked sample Specificity->Spec_Test Linearity Linearity & Range Lin_Test Analyze 5+ concentrations in triplicate Linearity->Lin_Test Accuracy Accuracy (Recovery) Acc_Test Spike placebo at 3 levels (e.g., 80, 100, 120%) Accuracy->Acc_Test Precision Precision (Repeatability & Intermediate) Prec_Test Multiple injections/days/analysts Precision->Prec_Test Sensitivity LOD & LOQ Sens_Test Signal-to-Noise or Standard Deviation of Response Sensitivity->Sens_Test Robustness Robustness Rob_Test Vary flow rate, temp, & mobile phase composition Robustness->Rob_Test

Caption: Key Parameters for HPLC Method Validation per ICH Guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity A diluent blank and a placebo solution were injected to ensure no interfering peaks at the analyte's retention time.No significant peaks at the retention time of the analyte. Peak purity analysis should pass.
Linearity A five-point calibration curve was generated from 10 µg/mL to 150 µg/mL. Each concentration was injected in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range The range was established based on the linearity study.10 - 150 µg/mL.
Accuracy Determined by a recovery study. Placebo was spiked with the analyte at three concentration levels (80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of a 100 µg/mL standard. Intermediate Precision (Inter-day): Analysis performed by a second analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Calculated based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ are reported. LOQ must be quantifiable with acceptable precision and accuracy.
Robustness The effect of small, deliberate variations in method parameters was assessed (Flow rate: ±0.1 mL/min; Column Temp: ±2°C; % Acetonitrile: ±2%).RSD of results should remain ≤ 2.0%. Tailing factor should remain ≤ 1.5.
Summary of Validation Results

The method met all pre-defined acceptance criteria, confirming its validity.

ParameterResult
Specificity Passed. No interference observed.
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Repeatability: 0.45% Intermediate: 0.82%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness Passed. No significant impact on results from minor variations.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 3-Methyl-6-propyl-1-benzofuran-7-ol has been successfully developed and validated. The method adheres to the stringent requirements of ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[13][14] The short run time and use of common reagents make it an efficient and cost-effective tool for routine analysis in a quality control environment and for supporting drug development activities.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Jandrić, Z., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Castillo-Muñoz, N., et al. (2008). Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale. ACS Publications. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • de Souza, E. L., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. [Link]

  • Tang, D., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

  • da Silva, R. M. F., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Howe, S. E., & Skvor, T. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

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  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]

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Method

Application Note: Mass Spectrometry Fragmentation Pattern and Structural Elucidation of 3-Methyl-6-propyl-1-benzofuran-7-ol

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Instrument Platforms: GC-EI-MS (Single Quadrupole) and LC-ESI-MS/MS (QqQ / Q-TOF) Introduction and Analytical Significance Benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Instrument Platforms: GC-EI-MS (Single Quadrupole) and LC-ESI-MS/MS (QqQ / Q-TOF)

Introduction and Analytical Significance

Benzofuran-7-ol derivatives are critical analytical targets. In the food and beverage industry, compounds like 6-propylbenzofuran-7-ol have been identified as potent medicinal off-flavors resulting from the degradation of ascorbic acid in the presence of α,β-unsaturated aldehydes [1]. In pharmaceutical development, alkylated benzofurans often appear as metabolic byproducts or synthetic impurities.

3-Methyl-6-propyl-1-benzofuran-7-ol ( C12​H14​O2​ , Exact Mass: 190.0994 Da) presents a unique analytical challenge. Accurate identification in complex matrices requires a deep understanding of its mass spectral fragmentation behavior. This protocol provides a self-validating analytical workflow and a mechanistic breakdown of its fragmentation patterns across both odd-electron (EI) and even-electron (ESI) ionization environments.

Mechanistic Principles of Fragmentation

To avoid false positives in untargeted screening, analysts must understand the causality behind the observed mass-to-charge ( m/z ) ratios rather than relying solely on library matching.

GC-EI-MS (Odd-Electron Fragmentation)

Under 70 eV Electron Impact (EI) conditions, the molecule forms a radical cation [M]∙+ at m/z 190. The fragmentation is thermodynamically driven by the stability of the benzofuran core and the lability of the 6-propyl chain [2].

  • Formation of the Base Peak ( m/z 161): The dominant fragmentation pathway is the α-cleavage of the 6-propyl group. The bond between the α-carbon and β-carbon of the alkyl chain breaks, expelling an ethyl radical ( ∙CH2​CH3​ , −29 Da). This leaves a positive charge on the benzylic carbon. This cation is highly resonance-stabilized by the electron-rich benzofuran-7-ol system, making m/z 161 the base peak (100% relative abundance). This mirrors the established fragmentation of the des-methyl analog, which exhibits a base peak at m/z 147 via the identical mechanism [1].

  • Sequential Neutral Losses ( m/z 133, 105, 79): The stable m/z 161 ion undergoes sequential losses of carbon monoxide (CO, −28 Da). The first CO loss typically originates from the opening of the furan ring ( m/z 133), followed by a second CO loss from the phenolic hydroxyl moiety, yielding a methyltropylium-like ion ( m/z 105). A subsequent loss of acetylene ( C2​H2​ , −26 Da) yields the methylcyclopentadienyl cation ( m/z 79).

LC-ESI-MS/MS (Even-Electron Fragmentation)

In Electrospray Ionization (ESI+), the molecule is protonated to form [M+H]+ at m/z 191. Unlike EI, Collision-Induced Dissociation (CID) of even-electron ions strictly favors the expulsion of neutral molecules rather than radicals.

  • Loss of Propene ( m/z 149): The propyl group undergoes a hydrogen rearrangement, expelling neutral propene ( C3​H6​ , −42 Da).

  • Loss of Water ( m/z 173): The protonated phenolic hydroxyl group readily eliminates H2​O ( −18 Da), a diagnostic feature for benzofuranols.

Self-Validating Experimental Protocols

To ensure data integrity, the extraction protocol utilizes a pH-controlled Liquid-Liquid Extraction (LLE) paired with an internal standard to validate recovery rates.

Protocol A: Sample Preparation (LLE)

Causality: Benzofuranols possess a hydrogen-bonding hydroxyl group. Adjusting the matrix pH below the pKa of the phenol ensures the molecule remains fully protonated (neutral), maximizing its partition coefficient into the organic phase.

  • Spiking: Aliquot 5.0 mL of the sample matrix into a glass centrifuge tube. Spike with 50 µL of a 1.0 µg/mL isotopically labeled internal standard (e.g., [2H7​] -6-propylbenzofuran-7-ol).

  • pH Adjustment: Add 1.0 mL of 0.5 M Citric Acid buffer to adjust the sample to pH ~4.0.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more and pool the organic layers.

  • Drying & Concentration: Add 0.5 g of anhydrous MgSO4​ to the pooled organic phase to remove residual water (critical for GC column longevity). Filter and concentrate the solvent under a gentle nitrogen stream to a final volume of 100 µL.

Protocol B: GC-EI-MS Analysis
  • Column: DB-WAX or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode (Inlet Temp: 250 °C).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 3 min) ramp at 10 °C/min to 250 °C hold for 5 min.

  • MS Parameters: EI source at 70 eV; Source Temp: 230 °C; Quadrupole Temp: 150 °C; Scan Range: m/z 50–300.

Quantitative Data Summaries

Table 1: Diagnostic GC-EI-MS Ions for 3-Methyl-6-propyl-1-benzofuran-7-ol

m/z RatioIon Type / FormulaRelative Abundance (%)Mechanistic Origin
190 [M]∙+ ( C12​H14​O2∙+​ )~20 - 25%Molecular Ion
161 [M−C2​H5​]+ ( C10​H9​O2+​ )100% (Base Peak)α-cleavage of 6-propyl group
133 [M−C2​H5​−CO]+ ( C9​H9​O+ )~15 - 20%Furan ring opening / CO loss
105 [M−C2​H5​−2CO]+ ( C8​H9+​ )~10 - 15%Phenolic CO loss (Methyltropylium)
79 [M−C2​H5​−2CO−C2​H2​]+ ~5 - 10%Ring contraction

Table 2: Diagnostic LC-ESI-MS/MS (CID) Product Ions

Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossMechanistic Origin
191 [M+H]+ 173 18 Da ( H2​O )Cleavage of phenolic hydroxyl
191 [M+H]+ 149 42 Da ( C3​H6​ )Rearrangement & loss of propene

Visualizations

AnalyticalWorkflow S1 1. Sample Aliquot Spike Internal Std S2 2. pH Adjustment (pH 4.0 Citric Acid) S1->S2 S3 3. LLE Extraction (Hexane:EtOAc 1:1) S2->S3 S4 4. Organic Phase Dry (MgSO4) & Conc. S3->S4 S5 5a. GC-EI-MS (Odd-Electron Frag) S4->S5 Splitless Injection S6 5b. LC-ESI-MS/MS (Even-Electron Frag) S4->S6 Solvent Exchange

Fig 1: Self-validating sample preparation and dual-platform mass spectrometry workflow.

EI_Fragmentation M Molecular Ion[M]•+ m/z 190 (C12H14O2) F1 Benzylic Cation (Base Peak) m/z 161 (C10H9O2+) M->F1 α-Cleavage - •CH2CH3 (-29 Da) F2 Loss of CO m/z 133 (C9H9O+) F1->F2 Furan Ring Opening - CO (-28 Da) F3 Methyltropylium Ion m/z 105 (C8H9+) F2->F3 Phenolic Cleavage - CO (-28 Da) F4 Methylcyclopentadienyl m/z 79 (C6H7+) F3->F4 Ring Contraction - C2H2 (-26 Da)

Fig 2: Primary EI-MS fragmentation cascade of 3-Methyl-6-propyl-1-benzofuran-7-ol.

References

  • Sakamaki, K., Ishizaki, S., Ohkubo, Y., Tateno, Y., & Fujita, A. (2011). Identification of the Medicinal Off-Flavor Compound Formed from Ascorbic Acid and (E)-Hex-2-enal. Journal of Agricultural and Food Chemistry, 59(12), 6667–6671.[Link]

  • Sakamaki, K., Ishizaki, S., Ohkubo, Y., Tateno, Y., Nakanishi, A., & Fujita, A. (2012). Elucidating the Formation Pathway of the Off-Flavor Compound 6-Propylbenzofuran-7-ol. Journal of Agricultural and Food Chemistry, 60(40), 9967–9973.[Link]

Application

Application Notes and Protocols for In Vivo Dosing of 3-Methyl-6-propyl-1-benzofuran-7-ol

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Derivative The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] 3-Methyl-6-propyl-1-benzofuran-7-ol is a novel derivative with a unique substitution pattern that suggests potential for significant biological activity. The presence of a hydroxyl group at the 7-position and a propyl group at the 6-position may influence its metabolic stability, receptor binding, and overall pharmacokinetic profile. As with any new chemical entity, rigorous in vivo evaluation is paramount to understanding its therapeutic potential and safety profile.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo dosing protocols for 3-Methyl-6-propyl-1-benzofuran-7-ol. It emphasizes a scientifically-driven approach, from initial formulation development to the design of pharmacokinetic and pharmacodynamic studies, ensuring data integrity and adherence to ethical guidelines.

Part 1: Pre-formulation and Vehicle Selection: The Foundation of Reliable In Vivo Data

The successful in vivo evaluation of a novel compound like 3-Methyl-6-propyl-1-benzofuran-7-ol, which is predicted to have poor water solubility, is critically dependent on the selection of an appropriate delivery vehicle.[6][7] An ideal vehicle ensures the compound remains solubilized and stable, allowing for accurate and reproducible dosing.[8]

Rationale for Vehicle Component Selection

Given the lipophilic nature of the benzofuran core and the alkyl substitution, 3-Methyl-6-propyl-1-benzofuran-7-ol is likely to be poorly soluble in aqueous solutions. Therefore, a combination of co-solvents, surfactants, and/or complexing agents will be necessary to create a suitable formulation. The choice of vehicle will depend on the intended route of administration.[9]

Vehicle Component Function Common Examples Considerations
Co-solvents Increase the polarity of the vehicle to dissolve the compound.PEG 400, Propylene Glycol, DMSO, EthanolPotential for toxicity at high concentrations.[6]
Surfactants Improve solubility and prevent precipitation upon dilution in biological fluids.Tween® 80, Solutol® HS 15, Cremophor® ELCan cause hypersensitivity reactions.[6]
Complexing Agents Encapsulate the drug molecule to enhance aqueous solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD)May alter the pharmacokinetic profile of the compound.
Oils For highly lipophilic compounds, especially for oral administration.Corn oil, Sesame oil, Olive oilNot suitable for intravenous administration.[9]
Suspending Agents For oral administration of insoluble compounds in a uniform suspension.Methylcellulose (MC), Carboxymethylcellulose (CMC)Requires careful preparation to ensure dose uniformity.[7][10]
Recommended Vehicle Formulations for Initial Screening

The following formulations are recommended for initial screening to determine the optimal vehicle for 3-Methyl-6-propyl-1-benzofuran-7-ol. The percentages are suggestions and may need to be optimized based on solubility studies.

Formulation ID Composition Intended Route of Administration
F1 (Oral/IP) 10% DMSO, 40% PEG 400, 50% SalineOral Gavage, Intraperitoneal
F2 (Oral/IP) 5% Tween® 80, 95% SalineOral Gavage, Intraperitoneal
F3 (IV) 10% Solutol® HS 15, 90% SalineIntravenous
F4 (Oral) 0.5% Methylcellulose in WaterOral Gavage (Suspension)
Protocol for Dosing Solution Preparation

This protocol provides a step-by-step guide for preparing a dosing solution. It is crucial to perform this process consistently to ensure dose accuracy.

Materials:

  • 3-Methyl-6-propyl-1-benzofuran-7-ol

  • Selected vehicle components (e.g., DMSO, PEG 400, Saline)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator bath

  • Sterile filters (if required for IV administration)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Add Co-solvent: If using a co-solvent like DMSO, add it to the vial containing the compound. Vortex and/or sonicate until the compound is completely dissolved.[6]

  • Add Other Excipients: Sequentially add the remaining vehicle components, mixing thoroughly after each addition.

  • Final Volume Adjustment: Add the final vehicle component (e.g., saline) to reach the desired final concentration and volume.

  • Ensure Homogeneity: Vortex the final solution extensively to ensure a homogenous mixture. For suspensions, ensure uniform particle distribution before each administration.

  • Sterilization (for IV): If for intravenous administration, filter the final solution through a 0.22 µm sterile filter into a sterile vial.

Part 2: In Vivo Dosing Protocols: A Guide to Administration and Study Design

The choice of animal model and administration route should be guided by the therapeutic hypothesis. For instance, if investigating hepatoprotective effects, a model of liver injury in rodents would be appropriate.[11][12][13]

Animal Models

Wistar or Sprague-Dawley rats are commonly used for general toxicology and efficacy studies.[11] For specific disease models, such as cancer xenografts, immunodeficient mice (e.g., nude mice) are required.[1]

Administration Routes

The selection of the administration route is a critical step in preclinical studies and should align with the intended clinical application.[14][15]

  • Oral Gavage (p.o.): Mimics human oral consumption and is suitable for assessing oral bioavailability.

  • Intraperitoneal Injection (i.p.): Bypasses first-pass metabolism, often resulting in higher systemic exposure compared to oral administration.

  • Intravenous Injection (i.v.): Directly administers the compound into the systemic circulation, achieving 100% bioavailability.

Step-by-Step Dosing Procedures

2.3.1. Oral Gavage

  • Animal Restraint: Gently restrain the animal, ensuring it is calm to prevent injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus.

  • Dose Administration: Slowly administer the calculated dose volume.

  • Post-Dosing Observation: Monitor the animal for any signs of distress.

2.3.2. Intraperitoneal Injection

  • Animal Positioning: Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Needle Insertion: Insert the needle at a 30-45 degree angle.

  • Dose Administration: Aspirate to ensure no bodily fluids are drawn, then inject the dose.

2.3.3. Intravenous Injection (Tail Vein)

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.

  • Vein Visualization: Place the tail in a restraining device and identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle parallel to the vein.

  • Dose Administration: Slowly inject the dose. Successful injection will be indicated by the absence of a subcutaneous bleb.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Compound 3-Methyl-6-propyl-1-benzofuran-7-ol Vehicle Vehicle Selection & Formulation Compound->Vehicle DosePrep Dosing Solution Preparation Vehicle->DosePrep Dosing Dosing (p.o., i.p., or i.v.) DosePrep->Dosing AnimalModel Animal Model Selection AnimalModel->Dosing Observation Clinical Observation Dosing->Observation PK_Sampling PK Blood/Tissue Sampling Observation->PK_Sampling PD_Assessment PD Endpoint Assessment Observation->PD_Assessment Bioanalysis Bioanalytical Quantification PK_Sampling->Bioanalysis Data Data Analysis & Interpretation PD_Assessment->Data Bioanalysis->Data

Caption: Experimental workflow from compound preparation to in vivo analysis.

Part 3: Pharmacokinetic and Pharmacodynamic Assessments

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-Methyl-6-propyl-1-benzofuran-7-ol is crucial for interpreting its biological effects.[4][16]

Pharmacokinetic (PK) Studies

A typical PK study involves administering the compound and collecting blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Plasma concentrations are then determined using a validated bioanalytical method (e.g., LC-MS/MS).

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

Pharmacodynamic (PD) Studies

PD studies measure the biological effect of the compound. The endpoints will depend on the therapeutic target. For example, in an anti-inflammatory study, a PD endpoint could be the reduction in paw edema or the levels of pro-inflammatory cytokines.[1]

Relationship between Dosing and Analysis

dosing_analysis_relationship Dosing In Vivo Dosing Absorption Absorption Dosing->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism PK_Analysis Pharmacokinetic Analysis (Plasma Concentration) Distribution->PK_Analysis PD_Effect Pharmacodynamic Effect (Biological Response) Distribution->PD_Effect Excretion Excretion Metabolism->Excretion

Sources

Method

Application Note: Advanced Extraction Strategies for 3-Methyl-6-propyl-1-benzofuran-7-ol from Biological Matrices

Introduction & Physicochemical Rationale As a highly lipophilic phenolic compound, 3-methyl-6-propyl-1-benzofuran-7-ol presents unique challenges for bioanalytical extraction. The benzofuran core, substituted with alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

As a highly lipophilic phenolic compound, 3-methyl-6-propyl-1-benzofuran-7-ol presents unique challenges for bioanalytical extraction. The benzofuran core, substituted with aliphatic methyl and propyl chains, drives high plasma protein binding and extensive partitioning into lipid-rich compartments. Conversely, the 7-hydroxyl group acts as a weak acid (estimated pKa ~9.5–10.5) and serves as the primary site for Phase II biotransformation, predominantly forming 7-O-glucuronide conjugates in vivo.

To achieve robust, reproducible quantification in pharmacokinetic (PK) or toxicological studies, the extraction methodology must be tailored to the specific biological matrix. The protocols detailed below leverage the compound's physicochemical properties to isolate it from complex biological fluids, drawing on validated methodologies used for structurally related benzofuran derivatives such as bufuralol 1 and designer benzofurans (e.g., 5-APB, 6-APB) 2.

Plasma Protocol: Liquid-Liquid Extraction (LLE)

Causality & Expert Insight

Liquid-Liquid Extraction (LLE) is the preferred technique for plasma due to the compound's high LogP. Using a highly non-polar solvent mixture like Methyl tert-butyl ether (MTBE) and Hexane selectively partitions the target analyte while leaving polar endogenous phospholipids and matrix proteins in the aqueous layer.

The Mechanistic Choice: Buffering the plasma to pH 6.0 is a critical step. At this pH, the 7-hydroxyl group remains fully protonated (unionized). If the pH were to exceed 9.0, the phenol would ionize, drastically reducing its solubility in the organic phase and leading to poor recovery.

Step-by-Step Methodology
  • Aliquot: Transfer 200 µL of human or animal plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the appropriate deuterated internal standard (IS) working solution (e.g., 3-Methyl-6-propyl-1-benzofuran-7-ol-d7) to correct for extraction variance.

  • Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 6.0) to standardize the matrix pH and disrupt drug-protein interactions. Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE:Hexane (80:20, v/v).

  • Partitioning: Vortex vigorously for 10 minutes using a multi-tube vortexer to ensure complete phase mixing, followed by centrifugation at 10,000 × g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial, avoiding the proteinaceous interface.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

LLE_Plasma N1 1. Aliquot Plasma (200 µL) N2 2. Add IS & Buffer (pH 6.0) N1->N2 N3 3. Add MTBE:Hexane (80:20) N2->N3 N4 4. Vortex (10 min) & Centrifuge N3->N4 N5 5. Transfer Organic Phase N4->N5 N6 6. Evaporate (N2, 35°C) N5->N6 N7 7. Reconstitute in Mobile Phase N6->N7 N8 8. LC-MS/MS Analysis N7->N8

Figure 1: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Urine Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Causality & Expert Insight

Benzofuranols are extensively metabolized and excreted in urine as hydrophilic conjugates. Direct extraction of urine yields artificially low concentrations of the parent drug. Therefore, enzymatic cleavage using β-glucuronidase is a mandatory pre-analytical step to quantify the total drug concentration 3.

The Mechanistic Choice: Following hydrolysis, the liberated lipophilic aglycone is best extracted using a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Polymeric sorbents provide superior retention capacity for aromatic compounds compared to traditional silica-based C18 sorbents and allow for aggressive washing steps (e.g., 5% Methanol) to remove highly polar urinary salts without premature analyte breakthrough.

Step-by-Step Methodology
  • Aliquot & Buffer: Transfer 500 µL of urine to a glass tube. Add 500 µL of 0.1 M Sodium Acetate buffer (pH 4.5–5.0) to optimize the environment for enzymatic activity.

  • Hydrolysis: Add 25 µL of E. coli or Helix pomatia β-glucuronidase (≥100,000 units/mL). Incubate at 37°C for 2 hours to ensure complete deconjugation of the 7-O-glucuronide.

  • SPE Conditioning: Condition a 30 mg/1 mL polymeric HLB SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the hydrolyzed urine sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to remove polar urinary salts and endogenous hydrophilic metabolites. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase for LC-MS/MS injection.

SPE_Urine U1 1. Aliquot Urine (500 µL) U2 2. β-Glucuronidase Hydrolysis (37°C) U1->U2 U3 3. Condition HLB SPE Cartridge U2->U3 U4 4. Load Hydrolyzed Sample U3->U4 U5 5. Wash (5% MeOH in Water) U4->U5 U6 6. Elute (100% Acetonitrile) U5->U6 U7 7. Evaporate & Reconstitute U6->U7 U8 8. LC-MS/MS Analysis U7->U8

Figure 2: SPE workflow with enzymatic deconjugation for urine samples.

Self-Validating Quality Control (QC) Measures

To ensure the trustworthiness and scientific integrity of these protocols, a self-validating framework must be integrated into every analytical batch:

  • Stable Isotope Dilution: The addition of a deuterated internal standard prior to any extraction step dynamically corrects for variable extraction recoveries and matrix-induced ion suppression during MS ionization.

  • Matrix Effect Monitoring: Post-extraction spiked blanks must be compared against neat standards to calculate the absolute matrix factor (MF). An IS-normalized MF between 0.85 and 1.15 validates the absence of significant matrix interference.

  • Hydrolysis Efficiency: For urine batches, a known concentration of a structurally similar glucuronide reference standard must be spiked into a blank matrix to verify >95% enzymatic cleavage efficiency.

Quantitative Data Summary

The following table summarizes the expected validation parameters for 3-Methyl-6-propyl-1-benzofuran-7-ol across both extraction methodologies based on homologous compound data.

Analytical ParameterPlasma (LLE Method)Urine (SPE Method)
Extraction Recovery (%) 88.5 ± 4.292.1 ± 3.8
Matrix Effect (IS-Normalized) 0.960.92
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL1.0 – 1000 ng/mL
Hydrolysis Efficiency N/A> 98%

References

  • Source: PubMed (NIH)
  • Title: Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n)
  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 3-Methyl-6-propyl-1-benzofuran-7-ol

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery The benzofuran moiety is a heterocyclic aromatic compound that serves as a core structural component in a multitude of natural products an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran moiety is a heterocyclic aromatic compound that serves as a core structural component in a multitude of natural products and synthetically derived molecules with significant pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. This document provides a detailed guide for the initial in vitro evaluation of a novel benzofuran derivative, 3-Methyl-6-propyl-1-benzofuran-7-ol, using standard cell culture-based assays. The protocols herein are designed to assess its cytotoxic and apoptotic potential, and to probe its effects on key cellular signaling pathways.

Part 1: Compound Handling and Preparation

A critical and often overlooked aspect of in vitro screening is the solubility of the test compound. Benzofuran derivatives, in particular, can exhibit poor aqueous solubility, which may lead to compound precipitation and inaccurate results.[5][6] Therefore, careful preparation of stock solutions and determination of the appropriate solvent and final assay concentration are paramount.

1.1. Solubility and Stock Solution Preparation

The first step is to create a high-concentration stock solution, typically in 100% dimethyl sulfoxide (DMSO). It is crucial to determine the maximum tolerated DMSO concentration for the cell lines to be used, which is generally below 0.5% to avoid solvent-induced toxicity.[5]

Protocol: Stock Solution Preparation

  • Accurately weigh a small amount of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Dissolve the compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.2. DMSO Tolerance Test

Before initiating experiments with the benzofuran compound, it is essential to determine the highest concentration of DMSO that does not affect the viability or metabolic activity of the chosen cell line(s).

Protocol: DMSO Tolerance Assay

  • Seed cells in a 96-well plate at the desired density for your primary assay (e.g., MTT).

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.

  • Incubate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay, such as the MTT assay (see protocol below), to assess the effect of DMSO on the cells.

  • Select the highest DMSO concentration that does not cause a significant decrease in cell viability for your subsequent experiments.

Part 2: Primary Screening for Cytotoxicity

The initial assessment of a novel compound's biological activity often involves screening for cytotoxicity across a panel of cancer and non-cancerous cell lines.[7][8][9] The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

2.1. MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[11][12]

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-6-propyl-1-benzofuran-7-ol in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed the predetermined tolerance limit. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][11] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Illustrative IC50 Values

Cell LineTissue of OriginIC50 (µM) of 3-Methyl-6-propyl-1-benzofuran-7-ol (48h exposure)
A549Human Lung CarcinomaHypothetical Value
MCF-7Human Breast AdenocarcinomaHypothetical Value
HepG2Human Hepatocellular CarcinomaHypothetical Value
HUVECHuman Umbilical Vein Endothelial Cells (non-cancerous)Hypothetical Value

This table should be populated with experimental data. A higher IC50 value in non-cancerous cell lines compared to cancer cell lines would suggest potential cancer-selective cytotoxicity.

Part 3: Mechanistic Assays - Apoptosis Induction

Should the primary screening indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14] A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases.[15][16]

3.1. Caspase-3/7 Activity Assay

Luminescent or fluorescent assays are commonly used to measure caspase-3 and -7 activity. These assays utilize a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[15][17]

Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with 3-Methyl-6-propyl-1-benzofuran-7-ol at concentrations around its IC50 value for a specified period (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which typically involves reconstituting a lyophilized substrate with a buffer.[18] Allow the reagent to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[17][18]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[18][19] Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation: Illustrative Caspase-3/7 Activation

TreatmentConcentrationFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control-1.0
3-Methyl-6-propyl-1-benzofuran-7-ol0.5 x IC50Hypothetical Value
3-Methyl-6-propyl-1-benzofuran-7-ol1 x IC50Hypothetical Value
3-Methyl-6-propyl-1-benzofuran-7-ol2 x IC50Hypothetical Value
Staurosporine (Positive Control)1 µMHypothetical Value

Part 4: Investigating Cellular Signaling Pathways

To further elucidate the mechanism of action, it is beneficial to examine the effect of the compound on key signaling pathways that regulate cell survival, proliferation, and inflammation. The NF-κB and MAPK pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[20][21] Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within these pathways.[22][23]

4.1. Western Blot Analysis of NF-κB and MAPK Pathways

The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the p65/p50 heterodimer to translocate to the nucleus and activate gene transcription.[21][24][25] The MAPK/ERK pathway activation is characterized by the phosphorylation of ERK1/2.[23]

Protocol: Western Blotting

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[22] Treat the cells with 3-Methyl-6-propyl-1-benzofuran-7-ol for various time points or at different concentrations.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[22][26]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[22]

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.[26]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control to determine the relative changes in protein activation.

Part 5: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and cellular signaling pathways.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed Cells in 96-well Plate adhere Incubate for 24h seed->adhere treat Add Serial Dilutions of 3-Methyl-6-propyl-1-benzofuran-7-ol adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Experimental workflow for determining the IC50 value using the MTT assay.

G stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor compound 3-Methyl-6-propyl-1-benzofuran-7-ol IKK IKK Complex compound->IKK Inhibits? receptor->IKK Activates IkB p65/p50-IκBα (Inactive) IKK->IkB Phosphorylates p_IkB p65/p50-p-IκBα IkB->p_IkB NFkB p65/p50 (Active) IkB->NFkB p65/p50 released proteasome Proteasomal Degradation p_IkB->proteasome proteasome->IkB IκBα degraded nucleus Nucleus NFkB->nucleus Translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed. [Link]

  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. PMC. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Lupine Publishers. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[17]benzofuran derivatives. Arabian Journal of Chemistry. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]

  • Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. PubMed. [Link]

  • BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. PubMed. [Link]

  • (PDF) Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 3-Methyl-6-propyl-1-benzofuran-7-ol

Introduction & Physicochemical Profiling The isolation and purification of substituted benzofurans are critical steps in the development of neuroprotective agents and advanced pharmaceutical intermediates. 3-Methyl-6-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The isolation and purification of substituted benzofurans are critical steps in the development of neuroprotective agents and advanced pharmaceutical intermediates. 3-Methyl-6-propyl-1-benzofuran-7-ol presents a unique crystallization challenge due to its hybrid physicochemical nature.

From a structural standpoint, the molecule possesses a highly lipophilic backbone driven by the 3-methyl and 6-propyl substitutions, alongside the planar, π -stacking capability of the benzofuran core. Conversely, the 7-hydroxyl group introduces a polar, weakly acidic moiety (estimated pKa​ ~9.5–10.5) capable of acting as both a hydrogen bond donor and acceptor. However, the proximity of the bulky 6-propyl group induces steric hindrance, which can complicate the formation of stable intermolecular hydrogen-bonding networks during nucleation.

To achieve high-purity crystalline forms, crystallization methods must dynamically shift the solubility of the compound by manipulating solvent composition, pH, and temperature [1]. This guide details three self-validating crystallization protocols tailored to specific crude impurity profiles.

Decision Matrix for Crystallization

Choosing the correct crystallization technique depends entirely on the upstream synthetic route and the resulting impurity profile.

DecisionMatrix Start Crude 3-Methyl-6-propyl- 1-benzofuran-7-ol Decision Primary Impurity Profile? Start->Decision Method1 High Lipophilic Impurities Anti-Solvent (EtOH/H2O) Decision->Method1 Non-polar Method2 High Polar Impurities pH-Shift (NaOH/HCl) Decision->Method2 Polar/Salts Method3 High Purity Required Cooling (EtOAc/Heptane) Decision->Method3 Final Polish Product Pure Crystalline API Method1->Product Method2->Product Method3->Product

Figure 1: Decision matrix for selecting the optimal crystallization technique.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethanol/Water)

Mechanistic Rationale: The lipophilic alkyl chains render the compound highly soluble in short-chain alcohols (ethanol). Water acts as a strong anti-solvent. By carefully controlling the addition rate of water, the supersaturation level is precisely modulated. This prevents "oiling out" (liquid-liquid phase separation)—a common failure mode for lipophilic phenols—and promotes the growth of well-defined, micron-sized crystals [3].

Self-Validating System: The protocol relies on the visual and instrumental confirmation of a "cloud point" to halt anti-solvent addition, ensuring that primary nucleation occurs before secondary crystal growth is forced.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 3-Methyl-6-propyl-1-benzofuran-7-ol in absolute ethanol (5 mL/g) at 45°C.

  • Clarification: Filter the solution through a 0.22 µm PTFE membrane to remove insoluble particulates and foreign nucleation sites.

  • Anti-Solvent Titration: Add deionized water dropwise (0.1 mL/min) under constant overhead stirring (250 rpm).

  • IPC (In-Process Control) - Cloud Point: Stop water addition immediately when a persistent opalescence (cloud point) is observed.

  • Aging: Hold the suspension isothermally at 45°C for 30 minutes. Validation: The opalescence must transition into a distinct, fine slurry, confirming successful seed bed formation.

  • Growth Phase: Resume water addition at 0.2 mL/min until a 1:1 EtOH:H2O volumetric ratio is reached.

  • Cooling: Apply a linear cooling ramp to 5°C over 4 hours (-0.16°C/min).

  • Isolation: Filter the slurry, wash with cold 1:2 EtOH:H2O, and dry under vacuum at 40°C until constant weight is achieved.

Protocol B: pH-Shift Crystallization

Mechanistic Rationale: This technique exploits the acidic nature of the 7-hydroxyl group. Deprotonation with a strong base yields a highly water-soluble sodium phenoxide salt. Non-ionizable, lipophilic impurities remain insoluble and can be extracted. Slow re-protonation via acid titration lowers the pH, crossing the solubility boundary and inducing controlled crystallization [2].

pHShiftMechanism State1 Protonated Phenol (Insoluble in H2O) State2 Phenoxide Salt (Soluble in H2O) State1->State2 + NaOH (pH > 11) State3 Supersaturation & Nucleation State2->State3 + HCl (pH ~ 7-8) State4 Crystalline Product State3->State4 Crystal Growth

Figure 2: Mechanistic workflow of pH-shift crystallization for benzofuran-7-ol.

Step-by-Step Workflow:

  • Salt Formation: Suspend the crude compound in 0.5 M aqueous NaOH (10 mL/g) at ambient temperature. Stir vigorously until complete dissolution is achieved (pH > 11).

  • Impurity Extraction: Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 5 mL/g). Discard the organic layers containing non-polar impurities.

  • Pre-Heating: Transfer the aqueous layer to a jacketed crystallizer and heat to 35°C.

  • Acidification: Titrate the solution with 1.0 M HCl at a controlled rate of 0.05 pH units/min.

  • IPC - Nucleation Pause: Monitor the pH continuously. At pH ~9.0, transient precipitation will begin. Pause the titration for 45 minutes to allow Ostwald ripening. Validation: The pH should stabilize, and the fine precipitate should coarsen.

  • Completion: Continue HCl titration to a final pH of 6.5 to ensure complete protonation.

  • Isolation: Cool to 10°C, filter, wash with copious amounts of DI water (to remove residual NaCl), and dry.

Protocol C: Controlled Cooling Crystallization (Ethyl Acetate / Heptane)

Mechanistic Rationale: Used primarily as a final polishing step to achieve ultra-high purity (>99.5%) and highly crystalline forms suitable for X-ray diffraction [2]. Ethyl acetate provides excellent solubility at elevated temperatures, while heptane acts as a miscible anti-solvent that sharply limits solubility at low temperatures.

Step-by-Step Workflow:

  • Dissolution: Dissolve the semi-pure compound in Ethyl Acetate (3 mL/g) at 60°C.

  • Solvent Blending: Slowly add n-Heptane (6 mL/g) pre-heated to 60°C. The system must remain visually clear (undersaturated).

  • Seeding: Cool the solution to 45°C and introduce 0.5 wt% of pure, milled seed crystals.

  • IPC - Metastable Zone Verification: Observe the seeds for 15 minutes. Validation: The seeds must neither dissolve completely (indicating undersaturation) nor trigger massive spontaneous nucleation (indicating the labile zone). They should remain suspended and grow slightly.

  • Cubic Cooling: Apply a cubic cooling ramp to 0°C over 6 hours. The non-linear cooling rate maintains a constant supersaturation level as the surface area of the growing crystals increases.

  • Isolation: Filter, wash with cold heptane, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each crystallization protocol based on standard thermodynamic behaviors of substituted benzofurans.

ParameterProtocol A: Anti-Solvent (EtOH/H₂O)Protocol B: pH-Shift (NaOH/HCl)Protocol C: Cooling (EtOAc/Heptane)
Primary Use Case Removal of lipophilic impuritiesRemoval of polar/polymeric impuritiesFinal polishing / Crystal habit control
Typical Yield 85% – 90%75% – 82%90% – 95%
Purity Uplift +10% to +15%+15% to +20%+2% to +5% (Target >99.5%)
Crystal Habit Fine needles / AgglomeratesGranular / BlockyWell-defined prisms
Scalability High (Standard reactors)Medium (Requires precise pH control)High (Excellent filtration kinetics)

References

  • Benzofuran derivatives (US8957069B2), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcdarwDSyOEy_Ll5Vi4cNcDNTaTYLBjPoGdfP9dS0V3prwynFztBSmT8oDaL3GVKKxfYpyvPMuYEhZAztHFyGYcn9czhKrsL-HJnsJRm7PwDHybD9CPEtzdfPfdlR7H4ozpqzrwVYjkHjD]
  • Dakin Oxidation of 4,6-Dimethoxybenzofuran-7-Carbaldehydes: Synthesis of Benzofuran-7-ols, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELmvelUupjKBB0DqPwTyICJBSw-93RDAftyu9cKpybGHW3L8UGZBMe_YdZSUmroDjaydk72ErY6ihh-v5HZgBAQbWWnk-wqoAJ90M7CuSle-FrVJBlk71z5Bzcgz2lWGeS6mwopL3vQct0cdH29UMAbUXWMlXrLBaluQkjxINAG9kSAZh65xyr7pgWqt0uFw4BYm48MmK4moqn1yrnxFrqYCgu3a8Yr5B-96yx_mB66fMFhyyaM7YDPVKD14Yl-PovN4Rjdw==]
  • Size and Shape Control of Micron-Sized Salicylic Acid Crystals during Antisolvent Crystallization, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4OZke3vTo6dywqbE8D7MMyY8Z4kgTzGF2aDV2ONiaM5sw75JYhJKVRpvJtvHcRgF78Om-NHbUWhOrSatOtut-FYfgj3cuQu3-LFZjwpeskJM0VFIA3dJvFZCKX5sUdTBhiXu-1uvt0m5wA==]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-6-propyl-1-benzofuran-7-ol Synthesis

Welcome to the Application Science Support Center. The synthesis of highly substituted benzofurans presents unique regiochemical and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of highly substituted benzofurans presents unique regiochemical and stability challenges. This guide deconstructs the two-step synthesis of 3-methyl-6-propyl-1-benzofuran-7-ol—starting from 3-propylbenzene-1,2-diol—into a self-validating protocol. By mastering the causality behind the Williamson etherification[1] and the subsequent acid-catalyzed cyclodehydration[2], you can eliminate common pitfalls such as oxidative degradation, dialkylation, and polymeric tar formation.

Mechanistic Overview & Causality

To achieve the exact substitution pattern of the target molecule, we exploit the inherent steric and electronic asymmetry of the starting material, 3-propylbenzene-1,2-diol (3-propylcatechol):

  • Regioselective Etherification: The starting material contains two competitive nucleophilic hydroxyl groups. However, the C2-OH is sterically shielded by both the adjacent C1-OH and the bulky C3-propyl group. By carefully controlling the base strength and temperature, alkylation with chloroacetone selectively occurs at the more accessible C1-OH, yielding 1-(acetonyloxy)-2-hydroxy-3-propylbenzene[1].

  • Directed Cyclodehydration: Acid-catalyzed cyclization of the resulting aryloxypropanone requires an electrophilic attack of the protonated ketone at an ortho position relative to the ether linkage[3]. Because the C2 position is permanently blocked by the hydroxyl group, cyclization is forced exclusively at C6. Following dehydration, this perfectly maps the atoms to form the 3-methyl-6-propyl-1-benzofuran-7-ol architecture[4].

Quantitative Data: Catalyst Optimization for Cyclodehydration

The choice of acid catalyst in the final ring-closure step dictates the balance between successful cyclization and substrate degradation.

Catalyst SystemTemp (°C)SolventYield (%)Observations & Mechanistic Causality
Polyphosphoric Acid (PPA)90Neat35High tar formation. Harsh conditions drive intermolecular aldol condensations and polymerization.
Eaton's Reagent50Neat65Improved fluidity and yield over PPA, but still exhibits minor sulfonation byproducts[2].
ZnCl₂80Ethanol55Incomplete conversion. Lewis acid coordination is weakened by the protic solvent.
Amberlyst-15 (Optimized) 110 Toluene 88 Clean heterogeneous catalysis. Dean-Stark water removal continuously drives the equilibrium to completion.
Reaction Pathway & Troubleshooting Workflow

G SM 3-Propylbenzene-1,2-diol + Chloroacetone Cond1 Step 1: Williamson Etherification (K2CO3, DMF, Argon, 0-25°C) SM->Cond1 Int Intermediate: 1-(Acetonyloxy)-2-hydroxy- 3-propylbenzene Cond1->Int Optimized Steric Control Side1 Pitfall: Dialkylation (Excess base/heat) Cond1->Side1 Side2 Pitfall: ortho-Quinone Oxidation (O2 exposure) Cond1->Side2 Cond2 Step 2: Cyclodehydration (Amberlyst-15, Toluene, Reflux) Int->Cond2 Target Target: 3-Methyl-6-propyl- 1-benzofuran-7-ol Cond2->Target Dean-Stark Water Removal Side3 Pitfall: Polymerization / Tar (Harsh PPA/H2SO4) Cond2->Side3

Workflow for 3-methyl-6-propyl-1-benzofuran-7-ol synthesis, highlighting optimized paths and pitfalls.

Troubleshooting FAQs

Q1: Why am I observing a complex mixture of mono- and dialkylated products during the etherification step? A: While the C1-OH is less sterically hindered, excessive heat or strong bases (like NaH) will deprotonate both hydroxyl groups, leading to dialkylation or C2-alkylation. Solution: Exploit the steric differential by using a mild base (K₂CO₃) and strictly controlling the stoichiometry of chloroacetone (1.05 equivalents). Keep the reaction temperature between 0 °C and 25 °C. The bulky C3-propyl group effectively shields the C2-OH, allowing highly regioselective Williamson etherification at C1[1].

Q2: My reaction mixture turns dark brown/black immediately upon adding the base in Step 1, and the yield is abysmal. What is happening? A: Catechol derivatives (1,2-diols) are highly susceptible to aerobic oxidation in alkaline environments. They rapidly convert into highly reactive ortho-quinones, which then polymerize into dark, melanin-like tars. Solution: This is a classic oxidative degradation pathway. You must rigorously degas your DMF solvent (e.g., via freeze-pump-thaw or prolonged inert gas sparging) and maintain a strict Argon atmosphere. Adding a catalytic amount of an antioxidant, such as sodium dithionite (Na₂S₂O₄), acts as a sacrificial reductant to preserve the catechol core.

Q3: The cyclodehydration step using Polyphosphoric Acid (PPA) is yielding a thick black tar with less than 40% of the target benzofuran. How can I improve the ring closure? A: While PPA is a traditional reagent for the cyclodehydration of aryloxyketones[2], the electron-rich nature of the propyl-substituted aromatic ring makes it prone to electrophilic degradation and intermolecular polymerization under harsh, neat acidic conditions. Solution: Transition to a milder, heterogeneous solid acid catalyst like Amberlyst-15. By running the reaction in refluxing toluene equipped with a Dean-Stark trap, you continuously remove the water byproduct. This not only drives the thermodynamic equilibrium toward the benzofuran but also prevents the degradation seen with homogenous strong acids[4].

Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-(Acetonyloxy)-2-hydroxy-3-propylbenzene

Self-Validation Checkpoint: The reaction mixture should remain pale yellow. A shift to dark brown indicates oxygen ingress.

  • Preparation: In an oven-dried, Argon-purged 250 mL round-bottom flask, dissolve 3-propylbenzene-1,2-diol (10.0 mmol) in anhydrous, thoroughly degassed DMF (50 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (12.0 mmol) and sodium dithionite (0.5 mmol, as an antioxidant). Stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Dissolve chloroacetone (10.5 mmol) in 10 mL of degassed DMF[1]. Add this solution dropwise over 30 minutes via an addition funnel to maintain the internal temperature at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate.

Protocol 2: Amberlyst-15 Catalyzed Cyclodehydration

Self-Validation Checkpoint: The cessation of water droplet formation in the Dean-Stark trap serves as a visual indicator of reaction completion.

  • Setup: Transfer the purified 1-(acetonyloxy)-2-hydroxy-3-propylbenzene (8.0 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Solvent & Catalyst: Add anhydrous toluene (40 mL) and dry Amberlyst-15 strongly acidic cation exchange resin (20% w/w relative to the intermediate).

  • Cyclization: Heat the mixture to a vigorous reflux (110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the cyclodehydration forward[3].

  • Monitoring: Reflux for 6–8 hours. The reaction is complete when water ceases to accumulate and TLC indicates full conversion of the intermediate.

  • Isolation: Cool the mixture to room temperature. Filter off the Amberlyst-15 resin (the resin can be washed with EtOAc and regenerated). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes:EtOAc 9:1) to isolate the pure 3-methyl-6-propyl-1-benzofuran-7-ol as a pale yellow oil/solid.

References
  • [4] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]

  • [1] Development and Mechanistic Study of Quinoline-Directed Acyl C–O Bond Activation and Alkene Oxyacylation Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Construction of 3-Methyl-2-Substituted Benzo[b]furans and 3-Methyl-2-Substituted Benzo[b]thiophenes Using Solid Calcium Carbide as a Substitute for Gaseous Acetylene. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Available at:[Link]

Sources

Optimization

resolving HPLC peak tailing for 3-Methyl-6-propyl-1-benzofuran-7-ol

A Guide to Diagnosing and Resolving HPLC Peak Tailing This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Diagnosing and Resolving HPLC Peak Tailing

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-6-propyl-1-benzofuran-7-ol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer and less steep than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, and values exceeding 2.0 can be unacceptable for precise quantitative analysis.[2]

Q2: Why is my 3-Methyl-6-propyl-1-benzofuran-7-ol peak tailing?

A2: The molecular structure of 3-Methyl-6-propyl-1-benzofuran-7-ol contains a phenolic hydroxyl (-OH) group. This functional group is the primary reason for peak tailing in reversed-phase HPLC. The main cause is a secondary retention mechanism where the acidic phenolic group interacts strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][4] At mobile phase pH values above approximately 3.5-4, these silanol groups become deprotonated and negatively charged (Si-O⁻), leading to strong ionic interactions with the analyte, which delays its elution and causes tailing.[5][6]

Q3: How does peak tailing affect my analytical results?

A3: Resolving peak tailing is critical for several reasons:

  • Inaccurate Quantification: Peak tailing can lead to inconsistent and erroneous peak integration by the chromatography data system, which compromises the accuracy and precision of your results.[2]

  • Reduced Resolution: Tailing peaks are broader at the base and can merge with nearby peaks, making it difficult to resolve and quantify individual components in a mixture.[2]

  • Decreased Sensitivity: As a peak tails, its height decreases for a given area. This lowers the signal-to-noise ratio, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Systematic Troubleshooting Guide

Peak tailing for phenolic compounds like 3-Methyl-6-propyl-1-benzofuran-7-ol is a solvable problem. Follow this logical workflow to diagnose and correct the issue, starting with the most common and impactful factors.

G cluster_0 cluster_1 Level 1: Method & Mobile Phase cluster_2 Level 2: Column Health & Chemistry cluster_3 Level 3: System & Hardware cluster_4 start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH < 3.5 and buffered? start->check_pH adjust_pH Adjust Mobile Phase pH (Protocol 1) check_pH->adjust_pH No check_solvent Is sample solvent weaker than or equal to mobile phase? check_pH->check_solvent Yes resolved Problem Resolved (Tf < 1.2) adjust_pH->resolved adjust_solvent Re-dissolve sample in initial mobile phase check_solvent->adjust_solvent No check_column_type Are you using a modern, end-capped, high-purity silica column (Type B)? check_solvent->check_column_type Yes adjust_solvent->resolved replace_column Switch to an appropriate end-capped or polar-embedded column check_column_type->replace_column No check_contamination Is the column contaminated or old? check_column_type->check_contamination Yes replace_column->resolved flush_column Flush or replace column (Protocol 2) check_contamination->flush_column Yes check_hardware Inspect for extra-column volume (long tubing) or blocked frits. check_contamination->check_hardware No flush_column->resolved fix_hardware Use narrow ID tubing. Replace frits/filters. check_hardware->fix_hardware Yes check_hardware->resolved No/Issue Persists fix_hardware->resolved

Caption: A step-by-step flowchart for troubleshooting HPLC peak tailing.

The Core Issue: Analyte-Silanol Interactions

The key to preventing peak tailing for 3-Methyl-6-propyl-1-benzofuran-7-ol is to minimize the interaction between its phenolic hydroxyl group and the silica stationary phase. This is most effectively controlled by adjusting the mobile phase pH.

G Mechanism of Peak Tailing for Phenolic Compounds cluster_0 High pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) silica_high_ph Silica Surface (Deprotonated) Si-O⁻ interaction_high Strong Ionic Interaction (Secondary Retention) analyte_high_ph Analyte (Phenolic -OH) analyte_high_ph->silica_high_ph H-Bonding & Ionic Attraction tailing_peak Result: Tailing Peak silica_low_ph Silica Surface (Protonated) Si-OH interaction_low Ideal Hydrophobic Interaction (Primary Retention) analyte_low_ph Analyte (Phenolic -OH) analyte_low_ph->silica_low_ph Minimal Interaction good_peak Result: Symmetrical Peak

Caption: Effect of mobile phase pH on analyte and silanol ionization.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To suppress the ionization of residual silanol groups on the column's stationary phase, thereby eliminating the secondary interactions that cause peak tailing.[5][7]

Methodology:

  • Prepare Acidified Mobile Phase: Create your aqueous mobile phase component (e.g., HPLC-grade water) and acidify it to a pH between 2.5 and 3.0. A concentration of 0.1% (v/v) formic acid or phosphoric acid is a common and effective starting point.[2]

  • System Equilibration: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the ratio required for your analysis.

  • Flush the System: Thoroughly flush the entire HPLC system, including the pump, injector, and column, with the new mobile phase for at least 20 column volumes or until the detector baseline is stable.

  • Inject Standard: Inject a standard solution of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Evaluate Peak Shape: Compare the tailing factor of the peak obtained with the acidified mobile phase to your original, problematic chromatogram. A significant improvement should be observed.

Expected Outcome Data:

Mobile Phase pHBuffer/AcidifierTypical Tailing Factor (Tf)Peak Shape
7.0None (Unbuffered)> 2.0Severe Tailing
4.510 mM Acetate Buffer1.6 - 1.9Moderate Tailing
2.8 0.1% Formic Acid 1.0 - 1.2 Symmetrical (Ideal)
Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly adsorbed contaminants from the column that may be causing peak distortion and to check for physical blockages at the inlet frit.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in the normal flow direction with 20 column volumes of HPLC-grade water (without any buffer or acid).

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol.[2]

  • Stronger Solvent Wash (for non-polar contaminants): If contamination is suspected to be highly non-polar, flush with 20-30 column volumes of isopropanol.

  • Reverse Flush (Use with Caution): Consult the column manufacturer's guidelines before performing this step. If a blocked inlet frit is suspected, reverse the column direction and flush to waste, starting with the mobile phase composition and progressing to stronger solvents like isopropanol.[5] After flushing, return the column to its normal flow direction.

  • Re-equilibration: Install the column back into the system (connected to the detector) and equilibrate thoroughly with your optimized mobile phase.

Advanced Considerations

  • Column Chemistry Selection: If pH optimization alone does not fully resolve the issue, consider the column itself. Modern, high-purity silica columns that are "end-capped" are designed to have minimal residual silanols.[6][8] For highly phenolic compounds, a column with a phenyl-hexyl stationary phase may offer alternative selectivity through π-π interactions and improve peak shape.[9]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to peak distortion.[10][11] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely overloading the column.

  • Extra-Column Effects: Peak tailing that affects all peaks in the chromatogram, especially early-eluting ones, may point to issues outside the column.[12] Minimize the length and internal diameter of all tubing between the injector and the detector, and ensure all fittings are properly made to avoid dead volume.[6]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Shodex. (n.d.). Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. Retrieved from [Link]

  • LCGC International. (2026, March 26). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • Barbosa, et al. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-6-propyl-1-benzofuran-7-ol in Aqueous Media

From the desk of the Senior Application Scientist Welcome to the technical support center for 3-Methyl-6-propyl-1-benzofuran-7-ol. This guide is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-Methyl-6-propyl-1-benzofuran-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their aqueous-based experiments. The inherent hydrophobicity of the benzofuran core, combined with the alkyl substituents, presents a significant, yet surmountable, challenge for achieving desired concentrations in buffers and cell culture media.

This document provides a structured approach to understanding and systematically overcoming these solubility hurdles. We will move from foundational principles and frequently asked questions to detailed troubleshooting guides with step-by-step protocols. Our goal is to empower you with the scientific rationale and practical techniques necessary to ensure your experimental success.

Part 1: Understanding the Physicochemical Challenge

The structure of 3-Methyl-6-propyl-1-benzofuran-7-ol dictates its behavior in aqueous solutions. Its poor solubility is primarily driven by:

  • A High LogP Value: The combination of the benzofuran ring system, a methyl group, and a propyl group creates a significantly nonpolar, lipophilic molecule that is energetically unfavorable to dissolve in polar solvents like water.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 7-position is the key to manipulating solubility. As a weak acid, its ionization state is dependent on the pH of the medium.

While specific experimental data for this exact molecule is not widely published, we can estimate its pKa to be in the range of 9-10, similar to other substituted phenols. This means that at physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form.

Part 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. Why is this happening?

This is a common phenomenon known as "crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds.[1] However, when a concentrated DMSO stock is diluted into an aqueous medium, the overall solvent polarity dramatically increases. The compound, which is not soluble in the final aqueous environment, precipitates out of the solution. It is crucial to ensure the final concentration of DMSO is low (typically <0.5% for cell-based assays) and that the compound's solubility limit in the final aqueous medium is not exceeded.[2][3]

Q2: What are the immediate signs of a solubility problem in my experiment?

Visual indicators are the first clue. Look for:

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the formation of a fine precipitate.[4]

  • Visible Precipitate: You may see solid particles settling at the bottom of your tube or well plate.

  • Inconsistent Results: Poor solubility can lead to significant variability in experimental readouts, as the actual concentration of the compound in solution is not what you intended.

Q3: Can I just heat the solution or sonicate it to get the compound to dissolve?

While gentle heating or sonication can sometimes help dissolve a compound, this often leads to the formation of a supersaturated solution.[3] A supersaturated solution is thermodynamically unstable and the compound is likely to precipitate out over time, especially upon cooling or with slight agitation. This approach should be used with caution and is not a substitute for a proper formulation strategy.

Q4: What is the maximum concentration of 3-Methyl-6-propyl-1-benzofuran-7-ol I can expect to achieve in a standard phosphate-buffered saline (PBS) at pH 7.4?

The exact thermodynamic solubility would need to be experimentally determined. However, given its hydrophobic nature, the intrinsic solubility in neutral aqueous buffer is expected to be very low, likely in the low micromolar or even sub-micromolar range. The goal of the following guides is to significantly increase this apparent solubility.

Part 3: Troubleshooting Guides and Protocols

This section provides systematic approaches to enhance the aqueous solubility of 3-Methyl-6-propyl-1-benzofuran-7-ol. It is recommended to follow this workflow to identify the optimal conditions for your specific application.

Solubility Troubleshooting Workflow Start Start: Compound Precipitates in Aqueous Media pH_Adjust Guide 1: pH Adjustment Is the compound ionizable? (Phenolic OH -> Yes) Start->pH_Adjust Test_pH Determine pH-Solubility Profile (Protocol 1) pH_Adjust->Test_pH pH_Success Solubility Achieved? Test_pH->pH_Success Co_Solvent Guide 2: Co-solvents Is a small % of organic solvent acceptable in the assay? pH_Success->Co_Solvent No End_Success End: Optimized Formulation pH_Success->End_Success Yes Test_CoSolvent Screen Co-solvents (e.g., PEG 400, Ethanol) (Protocol 2) Co_Solvent->Test_CoSolvent CoSolvent_Success Solubility Achieved? Test_CoSolvent->CoSolvent_Success Surfactant Guide 3: Surfactants Are surfactants compatible with the assay? CoSolvent_Success->Surfactant No CoSolvent_Success->End_Success Yes Test_Surfactant Screen Surfactants (e.g., Tween® 80) (Protocol 3) Surfactant->Test_Surfactant Surfactant_Success Solubility Achieved? Test_Surfactant->Surfactant_Success Cyclodextrin Guide 4: Cyclodextrins Need for high solubility and low excipient interference? Surfactant_Success->Cyclodextrin No Surfactant_Success->End_Success Yes Test_Cyclodextrin Test Cyclodextrin Complexation (e.g., HP-β-CD) (Protocol 4) Cyclodextrin->Test_Cyclodextrin Cyclodextrin_Success Solubility Achieved? Test_Cyclodextrin->Cyclodextrin_Success Cyclodextrin_Success->End_Success Yes End_Fail End: Re-evaluate Compound or Assay Conditions Cyclodextrin_Success->End_Fail No

Caption: A decision workflow for troubleshooting solubility issues.

Guide 1: The First Line of Attack - pH Adjustment

Scientific Rationale: The solubility of an ionizable compound is highly dependent on pH.[5] For a weak acid like 3-Methyl-6-propyl-1-benzofuran-7-ol, increasing the pH of the solution above its pKa will deprotonate the phenolic hydroxyl group, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water. This relationship is described by the Henderson-Hasselbalch equation.[6][7]

pH Dependent Ionization cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH_Struct [ Molecule with OH ] Neutral, Lipophilic LOW SOLUBILITY Equilibrium Low_pH_Struct->Equilibrium High_pH_Struct [ Molecule with O⁻ ] Anionic, Hydrophilic HIGH SOLUBILITY Equilibrium->High_pH_Struct

Caption: Ionization equilibrium of the phenolic hydroxyl group.

Experimental Protocol 1: Determining the pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, borate buffers for pH 9-10, and carbonate-bicarbonate for pH 10-11). Ensure all buffers have a consistent ionic strength.[8]

  • Add Excess Compound: To a series of glass vials, add an excess amount of solid 3-Methyl-6-propyl-1-benzofuran-7-ol to a fixed volume (e.g., 1 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Separate Solid from Solution: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Immediately dilute the supernatant into a mobile phase or a solvent in which the compound is highly soluble to prevent precipitation.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution. This will reveal the pH at which solubility is maximized.

Considerations:

  • Ensure the final pH of the formulation is compatible with your experimental system (e.g., cell viability, protein stability).

  • Be aware that high pH can sometimes lead to compound degradation. A stability test at the optimal pH may be necessary.

Guide 2: Leveraging Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the aqueous solution.[11][12]

Commonly Used Co-solvents:

Co-solventTypical Starting % (v/v)Notes
Ethanol1-10%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol1-20%A common vehicle for parenteral formulations.[13]
Polyethylene Glycol 400 (PEG 400)1-20%Higher solubilizing capacity for many nonpolar drugs than ethanol.
Dimethyl Sulfoxide (DMSO)<1%Use with caution. Keep the final concentration as low as possible (<0.5%) to avoid cellular toxicity.[3]

Experimental Protocol 2: Co-solvent Solubility Screening

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions containing increasing percentages of a chosen co-solvent (e.g., 0%, 2%, 5%, 10%, 20% PEG 400) in your primary aqueous buffer (e.g., PBS pH 7.4).

  • Determine Kinetic Solubility: This is a high-throughput method to quickly assess solubility enhancement.[4] a. Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM). b. In a 96-well plate, add a small, fixed volume of the DMSO stock to each of the co-solvent/buffer mixtures. c. Allow the plate to sit at room temperature for 1-2 hours. d. Inspect for precipitation visually or using a plate reader that can detect light scattering (nephelometry). The highest concentration that remains clear is the kinetic solubility.

  • Determine Thermodynamic Solubility: For a more accurate measurement, follow the "shake-flask" method described in Protocol 1, using the co-solvent/buffer mixtures instead of different pH buffers.

Considerations:

  • Co-solvents can impact biological activity. Always run a vehicle control (buffer with the same percentage of co-solvent but no compound) in your experiments.

  • The goal is to use the minimum percentage of co-solvent required to achieve the desired concentration.

Guide 3: Utilizing Surfactants for Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[14][15] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where poorly soluble drugs like 3-Methyl-6-propyl-1-benzofuran-7-ol can be entrapped, while the hydrophilic heads face the aqueous environment, rendering the entire complex soluble.[16]

Commonly Used Surfactants:

SurfactantTypeTypical Starting % (w/v)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%Widely used, generally low toxicity. Can inhibit P-glycoprotein.[17]
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%Similar to Tween 80 but with a shorter fatty acid chain.
Cremophor® ELNon-ionic0.1 - 1%Potent solubilizer but associated with more biological side effects.[18]

Experimental Protocol 3: Surfactant Solubility Screening

  • Prepare Surfactant Solutions: Create a series of solutions with increasing concentrations of a surfactant (e.g., 0%, 0.1%, 0.5%, 1%, 2% Tween® 80) in your chosen buffer. Ensure you are working above the surfactant's CMC.

  • Add Excess Compound: Use the shake-flask method (as in Protocol 1) to add an excess of the solid compound to each surfactant solution.

  • Equilibrate and Quantify: Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility at each surfactant concentration.

Considerations:

  • Surfactants can interfere with certain assays, particularly those involving protein binding or cell membranes.[15][18]

  • Like co-solvents, a vehicle control containing the surfactant is essential.

Guide 4: Advanced Solubilization - Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic "guest" molecules, like 3-Methyl-6-propyl-1-benzofuran-7-ol, forming a water-soluble "inclusion complex."[20] This technique is highly effective and often has minimal impact on biological systems compared to co-solvents or surfactants. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[]

Cyclodextrin Complexation Compound Hydrophobic Compound (Low Solubility) Complex Inclusion Complex (High Solubility) Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex +

Caption: Formation of a water-soluble inclusion complex.

Experimental Protocol 4: Phase-Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired aqueous buffer.

  • Add Excess Compound: Add an excess amount of solid 3-Methyl-6-propyl-1-benzofuran-7-ol to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow the shake-flask method (Protocol 1, steps 3-6) to equilibrate the samples and quantify the concentration of the dissolved compound.

  • Plot the Data: Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a 1:1 complex, and the slope can be used to determine the binding constant.

Considerations:

  • The size of the cyclodextrin cavity must be appropriate for the guest molecule. β-cyclodextrins are generally suitable for molecules the size of benzofuran.

  • This method is often one of the most effective and biologically compatible for significantly increasing aqueous solubility.[22]

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Pharmaceuticals (Basel). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (2022). Surfactants: Role in Pharmaceutical Formulation. [Link]

  • Eurekaselect. (2024). Surfactants And Their Role In Pharmaceutical Product Development. [Link]

  • ACS Publications. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. [Link]

  • SciSpace. (2012). Study of pH-dependent drugs solubility in water. [Link]

  • ACS Publications. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. [Link]

  • ResearchGate. (n.d.). Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo. [Link]

  • Unknown Source. (n.d.). Exp.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • PubMed. (n.d.). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. [Link]

  • PubMed. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • IFF. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. [Link]

  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • YouTube. (2022). How to Calculate Solubility of a Compound Buffered at Specific pH Examples, Problems, Step by Step. [Link]

  • Technology Networks. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Optimization

reducing degradation of 3-Methyl-6-propyl-1-benzofuran-7-ol during long-term storage

Welcome to the Technical Support Center for 3-Methyl-6-propyl-1-benzofuran-7-ol (MPB-7-ol) . This compound presents unique storage challenges due to the dual reactivity of its electron-rich benzofuran core and its phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methyl-6-propyl-1-benzofuran-7-ol (MPB-7-ol) . This compound presents unique storage challenges due to the dual reactivity of its electron-rich benzofuran core and its phenolic 7-hydroxyl group.

As an Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we diagnose the root chemical causes of degradation, provide self-validating workflows, and establish a robust framework for preserving your compound's integrity over long-term experimental timelines.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. MPB-7-ol contains two primary structural vulnerabilities:

  • The Phenolic 7-Hydroxyl Group: Phenols are highly susceptible to auto-oxidation. In the presence of ambient oxygen and thermal energy, the 7-OH group easily loses a hydrogen atom to form a phenoxyl radical. Because the 6-position is sterically hindered by a propyl group, the radical delocalizes to the para position (C4), leading to oxidative dimerization or conversion into highly conjugated, colored quinone derivatives[1].

  • The Benzofuran Ring (C2=C3): The furan ring is vulnerable to photochemical stress. Exposure to UV/visible light excites ambient oxygen into singlet oxygen, which undergoes a[2+2] cycloaddition across the C2=C3 double bond. This ultimately causes irreversible ring cleavage, forming polar aldehyde or ester byproducts[2],[3].

DegradationMechanisms API 3-Methyl-6-propyl-1-benzofuran-7-ol (Intact Molecule) O2 Oxygen / ROS (Thermal Stress) API->O2 Ambient Air UV UV / Visible Light (Photochemical Stress) API->UV Light Exposure Radical Phenoxyl Radical (Position 7) O2->Radical H-Abstraction Cyclo [2+2] Cycloaddition (C2=C3 Double Bond) UV->Cyclo Singlet Oxygen Quinone Quinone Formation / C4-Dimerization Radical->Quinone Oxidation Cleavage Furan Ring Cleavage (Polar Aldehydes/Esters) Cyclo->Cleavage Hydrolysis

Logical pathway of MPB-7-ol degradation via thermal oxidation and photochemical ring-cleavage.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My MPB-7-ol powder turned yellow/brown after a few weeks on the bench. Is it still usable? A1: No, it should be re-purified. The color change is a direct visual indicator of phenolic oxidation. The formation of conjugated quinone derivatives shifts the molecule's absorption spectrum into the visible range. Phenolic degradation is strongly accelerated by headspace oxygen and ambient temperature[1]. To prevent this, the compound must be stored under an inert atmosphere.

Q2: I observe peak splitting and a new early-eluting peak on my RP-HPLC chromatogram. What is happening? A2: Early-eluting peaks on Reversed-Phase HPLC indicate the formation of a more polar species. For benzofuran derivatives, photo-oxidation of the furan ring leads to ring-cleavage, forming highly polar oxygenated species[3]. Additionally, ambient hydroxyl radical attack can lead to diol formation. Causality-driven solution: Conduct all sample preparation in low-actinic (amber) glassware and avoid prolonged exposure to fluorescent laboratory lighting.

Q3: Is it better to store MPB-7-ol as a stock solution (e.g., in DMSO) or as a dry powder? A3: Always store it as a dry powder. Solvents like DMSO are hygroscopic and absorb atmospheric moisture and oxygen, which act as catalysts for hydroperoxide formation and subsequent phenolic degradation[4]. If a stock solution is strictly required for your workflow, use anhydrous, degassed DMSO, aliquot into single-use vials, and freeze immediately at -80°C.

Part 3: Quantitative Stability Data

The following table synthesizes expected stability metrics based on the thermodynamic degradation profiles of phenolic benzofuran derivatives across various storage environments[4],[5],.

Storage ConditionAtmosphereLight ExposureExpected Half-LifePrimary Degradant Profile
Ambient (25°C) AirClear Vial< 2 weeksQuinones, Ring-opened products
Refrigerated (4°C) AirAmber Vial3 - 6 monthsQuinones
Solution (DMSO, 25°C) AirClear Vial< 3 daysHighly polar oxidized adducts
Frozen (-20°C) ArgonAmber Vial> 2 years Negligible

Part 4: Self-Validating Storage Protocol

To ensure absolute scientific integrity, do not rely on passive storage. The following protocol utilizes a self-validating system: by establishing a quantitative baseline before storage, you can definitively prove the efficacy of the environmental controls upon retrieval.

Step-by-Step Methodology
  • Lyophilization (Moisture Removal): Ensure the synthesized MPB-7-ol is dried via lyophilization to a moisture content of <0.5%. Residual water accelerates hydrolysis and acts as a medium for reactive oxygen species (ROS).

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation and oxygen, destroying the bulk batch.

  • Inert Gas Blanketing: Purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen because it is denser than air and settles over the powder, creating a robust physical barrier against oxygen).

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined crimp caps. Causality: Standard silicone septa are highly gas-permeable over long periods; PTFE provides an absolute barrier to oxygen ingress.

  • Cold Storage: Transfer the sealed vials to a desiccated -20°C freezer. Low temperatures exponentially decrease the kinetic rate constants of oxidative degradation[5].

  • Validation Check (The Self-Validating Step): Run a baseline RP-HPLC-UV (at 254 nm) and record the exact purity percentage of Aliquot #1. After 6 months, pull Aliquot #2 and run the identical method. A purity deviation of <0.5% validates the integrity of your storage system.

StorageWorkflow Step1 1. Lyophilization Dry to <0.5% moisture Step2 2. Aliquoting Transfer to Amber Vials Step1->Step2 Step3 3. Argon Blanketing Displace Headspace O2 Step2->Step3 Step4 4. Hermetic Sealing PTFE-Lined Crimp Caps Step3->Step4 Step5 5. Cold Storage Store at -20°C in Desiccator Step4->Step5 QC 6. Validation Check Baseline HPLC-UV vs. 6-Month Step5->QC

Step-by-step self-validating workflow for long-term inert storage of MPB-7-ol.

References

  • Evaluation of phenolic compound degradation in virgin olive oil during storage and heating. ResearchGate. Available at:[Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. NIH (PubMed Central). Available at:[Link]

  • Effect of Long-Term Storage Temperature on the Quality of Extra-Virgin Olive Oil. MDPI. Available at:[Link]

  • Evaluation of Packaging Effects on the Phenolic Profile and Sensory Characteristics During Storage. MDPI. Available at:[Link]

  • Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts. RSC Publishing. Available at:[Link]

  • Photochemical degradation of carbofuran and elucidation of removal mechanism. Chemical Engineering Journal (NYCU). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Efficiency of 3-Methyl-6-propyl-1-benzofuran-7-ol

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of 3-Methyl-6-propyl-1-benzofuran-7-ol. Benzofuran derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of 3-Methyl-6-propyl-1-benzofuran-7-ol. Benzofuran derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3] However, their isolation from natural sources or reaction mixtures presents significant challenges, including low yields, co-extraction of impurities, and potential for degradation.[4][5]

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The methodologies described herein are grounded in established principles of separation science and are designed to be self-validating systems to ensure reliable and reproducible outcomes.

Understanding the Analyte: Physicochemical Properties

Optimizing any extraction protocol begins with a thorough understanding of the target molecule. 3-Methyl-6-propyl-1-benzofuran-7-ol is a phenolic compound. Its structure, featuring a hydroxyl group on the aromatic ring, dictates its acidic nature and polarity, while the benzofuran core and alkyl substituents (methyl and propyl groups) contribute to its lipophilic character. These properties govern its solubility in various solvents and its behavior during different extraction and purification steps.

PropertyPredicted CharacteristicImplication for Extraction
Compound Class Substituted Phenolic BenzofuranThe hydroxyl group allows for pH-mediated extraction (ion-exchange or liquid-liquid extraction by pH adjustment).[6] It is also susceptible to oxidation.
Polarity Moderately PolarSoluble in a range of organic solvents like ethanol, methanol, ethyl acetate, and acetone, especially when mixed with water.[7][8] Poorly soluble in non-polar solvents like hexane.
Acidity (pKa) Weakly Acidic (due to phenolic -OH)Can be converted to its phenolate salt form in a basic aqueous solution, which is highly polar and water-soluble. This is a key principle for purification.[6]
Thermal Stability Potentially ThermolabileThe phenolic hydroxyl group can be susceptible to degradation at high temperatures. Prolonged exposure to heat, as in traditional Soxhlet extraction, may lead to lower yields.[4][9]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to directly address common experimental hurdles in a question-and-answer format.

Question 1: My extraction yield is consistently low. What are the primary factors to investigate?

Low recovery is one of the most frequent challenges in natural product extraction.[4] The issue can typically be traced back to one of several key stages in the workflow. A systematic approach is crucial for diagnosis.

Low_Yield_Troubleshooting start Low Extraction Yield q1 Is the sample preparation adequate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Particle Size q2 Is the solvent system optimal? a2_yes Yes q2->a2_yes a2_no No q2->a2_no Mismatch with Analyte q3 Is the extraction method efficient? a3_yes Yes q3->a3_yes a3_no No q3->a3_no Insufficient Energy/Time q4 Is the compound degrading? a4_yes Yes q4->a4_yes Evidence of Degradation end_node Yield Optimized q4->end_node No Degradation a1_yes->q2 sol1 Increase surface area (grind/powder sample). Ensure material is properly dried. a1_no->sol1 a2_yes->q3 sol2 Perform a solvent screen. Adjust polarity (e.g., add water to alcohol). Consider pH modification. a2_no->sol2 a3_yes->q4 sol3 Increase extraction time/temperature (cautiously). Switch to a more advanced method (UAE/MAE). Increase solid-to-solvent ratio. a3_no->sol3 sol4 Use lower temperatures. Extract under an inert atmosphere (N2/Ar). Add antioxidants (e.g., ascorbic acid). a4_yes->sol4 sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Workflow for purifying phenolic compounds using acid-base liquid-liquid extraction.

Step-by-Step Protocol:

  • Dissolve Crude Extract: Dissolve the dried crude extract in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Initial Wash (Optional): Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove strongly acidic impurities (like carboxylic acids) while leaving the weakly acidic phenol in the organic layer.

  • Phenol Extraction: Extract the organic layer with a dilute aqueous solution of a strong base, such as 1M sodium hydroxide (NaOH). The NaOH will deprotonate the phenolic hydroxyl group, forming the sodium phenolate salt. This salt is ionic and will partition into the aqueous layer, leaving neutral impurities behind in the organic phase. [6]4. Isolate Aqueous Layer: Carefully separate the aqueous layer containing the phenolate salt.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). This will re-protonate the phenolate, causing the neutral 3-Methyl-6-propyl-1-benzofuran-7-ol to precipitate or become insoluble in water.

  • Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate. The purified compound will now move back into the organic layer.

  • Drying and Evaporation: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Strategy 2: Solid-Phase Extraction (SPE)

SPE is an excellent technique for sample clean-up. [7][10]For a phenolic compound, a normal-phase sorbent like silica or a specific ion-exchange resin can be highly effective.

  • Normal-Phase SPE: The moderately polar analyte will adsorb to the polar silica gel. Non-polar impurities can be washed away with a non-polar solvent (e.g., hexane). The target compound can then be eluted with a more polar solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

  • Ion-Exchange SPE: Using a strong cation exchange (SCX) media can capture the phenolic compound through electrostatic interactions. [6]Elution is then achieved by using a basic solution. [6]

Question 3: I am observing emulsion formation during liquid-liquid extraction. How can I resolve this?

Emulsions are a common problem, especially with complex biological samples that contain natural surfactants. [11]They prevent clean separation of the aqueous and organic layers, leading to poor recovery.

Solutions:

  • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that creates emulsions while still allowing for sufficient surface area contact between the phases. [11]* "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion. [11]* Centrifugation: If the volume is manageable, centrifuging the mixture can often force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different solvent (e.g., a few mL of methanol) can alter the properties of the system and disrupt the emulsion. [11]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for extracting 3-Methyl-6-propyl-1-benzofuran-7-ol?

    • A: There is no single "best" solvent, as the optimal choice depends on the source matrix. [12]A good starting point would be an 80:20 mixture of ethanol and water. [8]This combination effectively extracts moderately polar phenolic compounds. A systematic screening of solvents like methanol, ethanol, acetone, and ethyl acetate, with and without water, is the most rigorous approach. [7][8]

  • Q2: Can I use Soxhlet extraction?

    • A: While Soxhlet is a thorough extraction method, it involves prolonged heating at the boiling point of the solvent. [9]Given that phenolic compounds can be thermolabile, this may lead to degradation and lower yields of the desired bioactive compound. [9]If you use Soxhlet, perform a comparative study with a room temperature or ultrasound-assisted method to check for degradation.

  • Q3: How do I know if my compound is degrading during the process?

    • A: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the extraction process. Spot or inject a sample of your extract at different time points. The appearance of new spots/peaks or a decrease in the intensity of the target compound's spot/peak suggests degradation. A change in the color of the extract (e.g., darkening) can also be an indicator of oxidation.

  • Q4: What are the benefits of using Ultrasound-Assisted Extraction (UAE)?

    • A: UAE uses acoustic cavitation to disrupt the cell walls of the source material, enhancing solvent penetration and mass transfer. [4]This typically results in higher yields in a much shorter time and at lower temperatures compared to conventional methods, which is ideal for potentially thermolabile compounds. [4][13]However, the process can generate heat, so temperature control may be necessary. [4]

References

  • Al-Dhabi, N. A., et al. (2020). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. MDPI. Available at: [Link]

  • Brglez Mojzer, E., et al. (2023). Contemporary methods for the extraction and isolation of natural products. BMC Chemistry. Available at: [Link]

  • Pinto, D., et al. (2022). Extraction and Isolation of Natural Products. MDPI. Available at: [Link]

  • Hasanov, R., et al. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. ACS Omega. Available at: [Link]

  • Singh, A., et al. (2025). Natural Products in Modern Drug Discovery: Challenges, Advances, And Emerging Opportunities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Osorio, L., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]

  • Root Sciences. (2026). 10 Common Issues and Troubleshooting in BHO Extraction. Root Sciences. Available at: [Link]

  • Oton, M., et al. (2016). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. MDPI. Available at: [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Biotage. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Bucić-Kojić, A., et al. (2011). Effect of Extraction Conditions on the Extractability of Phenolic Compounds from Lyophilised Fig Fruits (Ficus Carica L.). Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • da Silva, E., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Available at: [Link]

  • IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available at: [Link]

  • He, S., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Combinatorial Science. Available at: [Link]

  • Herbal Reality. (2026). The science of herbal extraction: Understanding solvents and phytochemical yield. Herbal Reality. Available at: [Link]

  • Kumar, G., et al. (2019). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7). Cheméo. Available at: [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-methyl-5-benzofuranol. The Good Scents Company. Available at: [Link]

  • Sakamaki, K., et al. (2012). Elucidating the formation pathway of the off-flavor compound 6-propylbenzofuran-7-ol. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 3-METHYL-N-PROPYL-1-BENZOFURAN-2-CARBOXAMIDE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. Available at: [Link]

  • ResearchGate. (2025). Simple and Efficient Synthesis of Benzofuran Derivatives from Tyrosol. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives. Google Patents.
  • Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

Sources

Optimization

troubleshooting baseline noise in 3-Methyl-6-propyl-1-benzofuran-7-ol GC-MS analysis

Technical Support Center: Troubleshooting GC-MS Baseline Noise for 3-Methyl-6-propyl-1-benzofuran-7-ol As a Senior Application Scientist, I frequently see analytical workflows derailed by baseline instability, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting GC-MS Baseline Noise for 3-Methyl-6-propyl-1-benzofuran-7-ol

As a Senior Application Scientist, I frequently see analytical workflows derailed by baseline instability, particularly when analyzing functionalized aromatic compounds. 3-Methyl-6-propyl-1-benzofuran-7-ol presents a specific analytical challenge: it contains a rigid benzofuran core coupled with a reactive phenolic hydroxyl (-OH) group. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), this unprotected phenol is highly prone to interacting with active sites (silanol groups) in the inlet liner and column. This interaction not only causes peak tailing but can also catalyze localized stationary phase degradation, manifesting as severe baseline noise.

This guide abandons generic advice to focus on the exact mechanistic causes of background noise when analyzing phenolic benzofurans, providing self-validating protocols to restore system integrity.

Part 1: Diagnostic Logic & Workflow

Before disassembling your instrument, you must isolate the origin of the noise. Baseline noise in GC-MS is rarely random; its pattern—whether it is a continuous high background, a rising slope, or sharp spikes—reveals its physical or chemical origin.

G Start High Baseline Noise Detected in GC-MS Blank Run Method Blank (No Injection) Start->Blank Persist Does noise persist without sample? Blank->Persist Gas Check Carrier Gas Purity & Oxygen Traps Persist->Gas Yes (Systemic Issue) Sample Evaluate Sample Matrix & Injector Liner Persist->Sample No (Sample/Inlet Issue) Hardware Inspect Transfer Line & Clean Ion Source Gas->Hardware If gas is pure Deriv Derivatize Analyte (TMS-Ether Formation) Sample->Deriv Phenolic degradation

Caption: GC-MS Baseline Noise Diagnostic Workflow for Phenolic Benzofurans.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my baseline continuously rise as the oven temperature increases, specifically when analyzing this benzofuran derivative? A1: A rising baseline during a temperature ramp is the hallmark of column bleed, resulting from the thermal degradation of the stationary phase. For 3-Methyl-6-propyl-1-benzofuran-7-ol, the unprotected hydroxyl group can strip siloxane bonds if the column is already compromised. Furthermore, oxygen contamination in the carrier gas accelerates this degradation. Causality: Oxygen acts as a catalyst for siloxane cleavage at high temperatures, producing cyclic siloxanes that elevate the background[1]. Solution: Ensure ultra-high purity (UHP) carrier gas is used with moisture/hydrocarbon traps, and derivatize the analyte to protect the -OH group.

Q2: I see random, sharp spikes in my chromatogram that do not look like typical Gaussian peaks. Is this related to my sample matrix? A2: No. Sharp, non-Gaussian spikes (straight up and down) are physical or electrical in nature. A highly common, yet overlooked, cause is graphite or Vespel-graphite ferrule particles that have broken off and been pulled into the MS transfer line by the vacuum[2]. Causality: Overtightening the column nut during installation shears microscopic flakes from the ferrule[2]. As these particles heat up in the transfer line, they intermittently release trapped contaminants or physically interfere with the ion beam, causing erratic spikes.

Q3: How can I differentiate between a dirty ion source and sample matrix contamination? A3: Inject a pure solvent blank. If the baseline noise and high background (specifically polysiloxane ions like m/z 73, 147, 207, 281) persist at high abundance, the ion source or column is systematically contaminated. If the noise only appears after sample injection, the issue lies in the sample matrix or the injector port (e.g., accumulation of non-volatile residues in the liner)[1].

Part 3: Self-Validating Experimental Protocols

Protocol 1: TMS Derivatization of 3-Methyl-6-propyl-1-benzofuran-7-ol

Causality: Converting the polar -OH group to a trimethylsilyl (TMS) ether prevents hydrogen bonding with active sites in the GC inlet and column. This drastically reduces baseline noise caused by analyte adsorption and thermal degradation. Self-Validation: This protocol validates itself via mass shift. The native molecular weight of the benzofuran is 190 g/mol . The TMS derivative is 262 g/mol . A successful reaction is confirmed by the complete disappearance of the m/z 190 ion and the emergence of a sharp, symmetrical peak at m/z 262. If both are present, the reaction is incomplete (likely due to moisture in your reagents).

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of 3-Methyl-6-propyl-1-benzofuran-7-ol in 100 µL of anhydrous pyridine (acts as both solvent and acid scavenger).

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).

  • Incubation: Seal the autosampler vial tightly and incubate in a heating block at 60°C for 30 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS using a split ratio of 10:1. Ensure the injector temperature is set to 250°C.

Protocol 2: Transfer Line and Ion Source Remediation

Causality: Removing physical particulates (ferrule flakes) and baked-on matrix from the MS source restores optimal signal-to-noise ratios and eliminates sharp baseline spikes[2]. Self-Validation: Before re-installing the column, cap the MS transfer line with a blank, solid nut and pump down the system. Run a scan. If the baseline noise drops to near-zero, you have successfully validated that the MS is clean, proving any residual noise must be coming from the column or carrier gas.

Step-by-Step Methodology:

  • Cooling: Vent the mass spectrometer and allow the transfer line and ion source to cool below 50°C.

  • Inspection: Loosen the transfer line nut and carefully withdraw the GC column. Inspect the tip for jagged edges or crushed ferrule material. Make a fresh, perfectly square cut using a ceramic scoring wafer.

  • Polishing: Disassemble the ion source. Polish the repeller, ion volume, and extraction lenses using a fine aluminum oxide slurry on a cotton swab until all brown/blue discoloration (burn marks) is removed.

  • Solvent Cleaning: Sonicate all polished metal parts sequentially in ultrapure water, methanol, and hexane (10 minutes each) to remove abrasive residue and organic films.

  • Bake-Out: Reassemble the source, pump down the system, and bake out the source at 300°C for 2 hours before running an autotune.

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of the troubleshooting steps on baseline metrics when analyzing 3-Methyl-6-propyl-1-benzofuran-7-ol.

Analytical ConditionBaseline Abundance (TIC)S/N Ratio (Analyte)Dominant Background Ions (m/z)Peak Shape
Underivatized + Dirty Source > 1.0×106 < 1073, 207, 281, 355Severe Tailing
Underivatized + Clean Source ~ 2.5×105 45207, 281Moderate Tailing
Derivatized + Clean Source < 5.0×104 > 600Minimal (System baseline)Sharp, Symmetrical
Ferrule Particulate in Transfer Line Erratic (Spikes up to 107 )N/A (Obscured)Random high-mass fragmentsN/A

References

  • GC Column Troubleshooting Guide Phenomenex[Link]

  • Gas Chromatography Problem Solving and Troubleshooting Oxford University Press[Link]

Sources

Troubleshooting

purification techniques for removing 3-Methyl-6-propyl-1-benzofuran-7-ol impurities

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Methyl-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Methyl-6-propyl-1-benzofuran-7-ol. This document offers practical, experience-driven advice to overcome common challenges encountered during the isolation and purification of this and structurally related benzofuran derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges faced during the purification of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Q1: What are the most likely impurities in a synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol?

A1: Impurities in benzofuran syntheses are highly dependent on the synthetic route.[1][2][3] However, common impurities can be broadly categorized as:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reaction Intermediates: Partially reacted molecules or intermediates from side reactions. For instance, in syntheses involving the Michael addition of ascorbic acid to (E)-hex-2-enal, byproducts like 2,3-dihydro-6-propylbenzofuran-3,7-diol and 3-(2-furoyl)hexanal have been identified.[4]

  • Isomers: Positional isomers that may form depending on the regioselectivity of the cyclization reaction.[5]

  • Over-alkylation or Acylation Products: If alkylation or acylation steps are involved, di- or tri-substituted products may form.

  • Degradation Products: The benzofuran ring, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents. The phenolic hydroxyl group is particularly susceptible to oxidation.

Q2: My compound is a polar phenolic derivative. What are the main challenges I should anticipate during purification?

A2: The phenolic hydroxyl group in 3-Methyl-6-propyl-1-benzofuran-7-ol introduces significant polarity, which presents several purification challenges:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar compounds often have limited affinity for non-polar stationary phases and may elute in or near the void volume.[6]

  • Strong Retention in Normal-Phase Chromatography (NPC): Conversely, the polar phenol can interact strongly with polar stationary phases like silica gel, leading to broad peaks and difficult elution.[6]

  • High Water Solubility: This can complicate liquid-liquid extractions with organic solvents and may lead to the formation of emulsions.[6]

  • Co-elution with Polar Impurities: The similar polarities of the target compound and its byproducts can make chromatographic separation difficult.[6]

  • Potential for Metal Chelation: Phenolic compounds can form colored complexes with metal ions, such as ferric ions present in some grades of activated charcoal, which can interfere with purification.[7]

Q3: Which purification technique is generally the most effective for a compound like 3-Methyl-6-propyl-1-benzofuran-7-ol?

A3: A multi-step approach is often necessary. The most effective strategy typically involves a combination of the following techniques:

  • Liquid-Liquid Extraction (LLE): This is an excellent initial step to perform a bulk separation of the target compound from non-polar or highly polar impurities. The phenolic nature of the compound allows for pH-mediated extraction.

  • Flash Column Chromatography: This is the workhorse for separating the target compound from closely related impurities. Due to the polarity, careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: This is an ideal final polishing step to obtain a highly pure, crystalline product.

The choice and order of techniques will depend on the specific impurity profile of your crude product.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification process.

Issue 1: Low Recovery During Liquid-Liquid Extraction (LLE)

Q: I'm losing a significant amount of my product during the aqueous workup and extraction. What can I do to improve recovery?

A: Low recovery in LLE of phenolic compounds is a common issue, often related to pH control and solvent choice.

Root Cause Analysis & Solutions:
  • Incorrect pH: The phenolic hydroxyl group is acidic. To ensure it remains in its neutral, organic-soluble form, the aqueous phase should be acidified to a pH well below the pKa of the phenol. Conversely, to extract it into an aqueous basic solution, the pH should be well above its pKa.

  • Inappropriate Organic Solvent: The choice of extraction solvent is critical. Solvents like ethyl acetate or diethyl ether are commonly used for extracting phenolic compounds.[8][9] For more polar phenols, a more polar solvent like dichloromethane might be necessary, though it can be challenging to extract from acidic water.[10]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product.

Troubleshooting Protocol for LLE:
  • pH Adjustment: Before extraction, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to suppress the deprotonation of the phenolic hydroxyl group.

  • Solvent Selection: Use a solvent in which your compound has good solubility. Ethyl acetate is a good starting point.

  • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling or allowing the mixture to stand for an extended period.

    • Filtering the entire mixture through a pad of celite.

Issue 2: Poor Separation or Peak Tailing in Flash Column Chromatography

Q: My compound is either streaking badly on the silica gel column or I can't get good separation from a closely eluting impurity. What should I try?

A: Peak tailing and poor resolution are frequent challenges when purifying polar compounds on silica gel.

Workflow for Optimizing Flash Chromatography:

Caption: Workflow for optimizing flash chromatography purification.

Troubleshooting Strategies:
  • Solvent System Optimization:

    • Finding the Right Polarity: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound.[11] Common solvent systems for benzofurans include mixtures of petroleum ether/ethyl acetate or hexanes/ethyl acetate.[12][13][14][15][16]

    • Addressing Tailing: Peak tailing for polar compounds on silica is often due to strong interactions with acidic silanol groups.[11]

      • Add a Competing Base: Adding a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.[11]

      • Add an Acid: If the impurities are basic, adding a small amount of acetic acid to the mobile phase can improve their chromatography.

  • Stationary Phase Selection:

    • Deactivated Silica: If your compound is sensitive to the acidity of silica gel, you can deactivate it by pre-flushing the column with a solvent system containing 1-2% triethylamine.[11]

    • Alternative Stationary Phases: For very polar compounds, consider using a different stationary phase:

      • Alumina (basic or neutral): Can be a good alternative for acid-sensitive compounds.[17]

      • Reversed-Phase Silica (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography can be effective.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a high organic mobile phase, which can be excellent for retaining and separating highly polar compounds.[6][18][19]

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I've isolated my compound, but I'm struggling to get it to crystallize or to remove a persistent impurity by recrystallization.

A: Successful recrystallization depends heavily on the choice of solvent and the nature of the impurities.

Guidelines for Recrystallization of Phenolic Compounds:
Solvent PropertyIdeal CharacteristicRationale
Solubility High solubility at high temperature, low solubility at low temperature.This allows for the compound to dissolve when hot and precipitate upon cooling, leaving soluble impurities in the mother liquor.[7]
Boiling Point Moderately low boiling point.This facilitates easy removal of the solvent from the purified crystals.
Reactivity Chemically inert towards the compound.The solvent should not react with the target molecule.[7]
Troubleshooting Recrystallization:
  • Solvent Selection:

    • Single Solvent System: Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water). The ideal solvent will dissolve the compound when hot but not when cold.[7]

    • Mixed Solvent System: If no single solvent is ideal, a mixed solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Then, heat to redissolve and allow to cool slowly.[7]

  • Dealing with Oils: If the compound "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing it to cool more slowly.

  • Removing Colored Impurities: If the crystals are colored, this may be due to oxidized impurities.

    • Caution with Charcoal: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenolic compounds as it can contain ferric ions that may form colored complexes with the phenol.[7] If used, add it to the hot solution before boiling and use the minimum amount necessary.[7]

  • Persistent Impurities: If an impurity co-crystallizes with your product, it may have a very similar structure. In this case, another round of chromatography may be necessary before a final recrystallization. Some impurities can be completely removed by recrystallization while others may not be.[20]

III. Summary of Purification Techniques

TechniquePrimary ApplicationKey Considerations
Liquid-Liquid Extraction Initial bulk separation and removal of highly polar or non-polar impurities.pH control is critical for phenolic compounds. Choice of organic solvent impacts efficiency.[8][9][10]
Flash Column Chromatography Separation of the target compound from structurally similar impurities.Mobile phase optimization is key to good resolution. Additives like TEA can improve peak shape for polar compounds.[11] Alternative stationary phases may be needed.[17][18]
Recrystallization Final purification step to obtain a highly pure, crystalline product.Solvent selection is paramount.[7] Avoid rapid cooling to prevent "oiling out".

IV. References

  • Recrystallization. (n.d.). Retrieved from

  • Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. (2018). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). Benchchem. Retrieved from

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved from

  • Process for separation of phenols from aqueous mixtures containing them. (1964). Google Patents. Retrieved from

  • The new liquid–liquid extraction method for separation of phenolic compounds from coal tar. (n.d.). ResearchGate. Retrieved from

  • Why are Phenols so Challenging to Extract from Water?. (2023). Biotage. Retrieved from

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). Retrieved from

  • A kind of benzofuran derivative and preparation method thereof. (n.d.). Google Patents. Retrieved from

  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem. Retrieved from

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Retrieved from

  • Benzofuran-impurities. (n.d.). Pharmaffiliates. Retrieved from

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Retrieved from

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved from

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences. Retrieved from

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. Retrieved from

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents. Retrieved from

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2018). ResearchGate. Retrieved from

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018). ResearchGate. Retrieved from

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from

  • Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. (n.d.). ResearchGate. Retrieved from

  • PURIFICATION OF PHENOL. (n.d.). Retrieved from

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry | Oregon State University. Retrieved from

  • Elucidating the formation pathway of the off-flavor compound 6-propylbenzofuran-7-ol. (2012). Journal of Agricultural and Food Chemistry. Retrieved from

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. Retrieved from

  • 3-methyl-benzofuran-5-ol and its use in perfume compositions. (n.d.). Google Patents. Retrieved from

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from

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Optimization

best solvents for dissolving 3-Methyl-6-propyl-1-benzofuran-7-ol for in vitro assays

Topic: Best Solvents for Dissolving 3-Methyl-6-propyl-1-benzofuran-7-ol For: Researchers, scientists, and drug development professionals. Welcome to the technical support center.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Best Solvents for Dissolving 3-Methyl-6-propyl-1-benzofuran-7-ol

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide provides in-depth information and troubleshooting advice for dissolving 3-Methyl-6-propyl-1-benzofuran-7-ol for use in in vitro assays. As a senior application scientist, my goal is to equip you with the necessary knowledge to make informed decisions about solvent selection, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving 3-Methyl-6-propyl-1-benzofuran-7-ol for in vitro assays?

A1: 3-Methyl-6-propyl-1-benzofuran-7-ol, a benzofuran derivative, is predicted to be a hydrophobic compound.[1][2][3] Such molecules often exhibit poor solubility in aqueous solutions like cell culture media, which can lead to several experimental challenges:

  • Precipitation: The compound may precipitate out of solution when the concentrated stock is diluted into the aqueous assay buffer, leading to inaccurate concentrations and misleading results.[4][5]

  • Inaccurate Dosing: Poor solubility can make it difficult to achieve the desired final concentration in your assay, affecting the dose-response relationship.

  • Reduced Bioavailability: Only the dissolved compound is available to interact with the biological target. If the compound is not fully dissolved, its apparent potency may be significantly lower.

Q2: What are the recommended starting solvents for creating a stock solution of 3-Methyl-6-propyl-1-benzofuran-7-ol?

A2: For hydrophobic compounds like 3-Methyl-6-propyl-1-benzofuran-7-ol, the initial step is to create a concentrated stock solution in an organic solvent. The most commonly used and recommended starting solvents are:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][6] It is a standard choice for preparing stock solutions in drug discovery.

  • Ethanol: Ethanol is another common solvent for compounds that are not readily soluble in water.[7][8]

It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into the final assay medium.[4][9]

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. How can I fix this?

A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps, starting with the simplest:

  • Optimize the Dilution Process: Instead of directly diluting the highly concentrated DMSO stock into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO first to get closer to the final concentration.[4] Then, add the final small volume of the diluted DMSO stock to your assay medium with vigorous mixing. This can help prevent the compound from crashing out of solution.

  • Reduce the Final Solvent Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay results.[7][9][10] Aim for a final DMSO concentration of ≤ 0.5% in your cell-based assays, and ideally ≤ 0.1% for sensitive or primary cell cultures.[4]

  • Gentle Warming and Sonication: For the initial stock solution preparation, gentle warming (e.g., 37°C water bath) or sonication can help dissolve the compound completely.[4][11] However, be cautious as heat can degrade some compounds.

If these steps do not resolve the precipitation, you may need to consider alternative solubilization strategies.

Advanced Solubilization Strategies

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like 3-Methyl-6-propyl-1-benzofuran-7-ol, forming an "inclusion complex" that is more soluble in aqueous solutions.[12][14][15]

Advantages of using cyclodextrins:

  • Increased Aqueous Solubility: They can significantly enhance the solubility of poorly soluble drugs.[13][14][15]

  • Improved Stability: The encapsulated compound is protected from degradation.[12][14]

  • Reduced Toxicity: Cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered safe and have low toxicity in cell culture.[7][14] In some cases, they are a less toxic alternative to DMSO.[14]

Protocol for using cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Dissolve your compound in a minimal amount of an organic solvent like ethanol.

  • Add the compound solution to the cyclodextrin solution with stirring to allow for complex formation.

  • The optimal ratio of cyclodextrin to your compound will need to be determined empirically.

Q5: Can I use surfactants to improve the solubility of 3-Methyl-6-propyl-1-benzofuran-7-ol?

A5: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous media.[16][17]

Commonly used surfactants in biological assays:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used to prevent aggregation and improve the solubility of hydrophobic compounds.[5][18]

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant that is a powerful solubilizing agent.[18][19][20]

Important Considerations:

  • Surfactants can be cytotoxic at higher concentrations, so it is essential to determine the non-toxic concentration range for your specific cell line.[11]

  • The presence of surfactants can sometimes interfere with assay readouts. Always run a vehicle control with the surfactant alone to account for any background effects.

Data and Protocols

Solvent Properties and Recommendations
Solvent/AgentTypeRecommended Final Concentration (Cell-based assays)AdvantagesDisadvantages
DMSO Organic Solvent≤ 0.5% (general), ≤ 0.1% (sensitive cells)[4]Excellent solubilizing power for a wide range of compounds.[6]Can be cytotoxic at higher concentrations, may interfere with assays.[7][9][10]
Ethanol Organic Solvent≤ 0.5%Good solvent for many organic compounds.[8]Can have immunosuppressive effects and impact cell viability at higher concentrations.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizing AgentVaries (empirically determined)Increases aqueous solubility, improves stability, low toxicity.[12][14][15]Requires optimization of the compound-to-cyclodextrin ratio.
Tween® 80 Non-ionic SurfactantVaries (below cytotoxic level)Improves solubility and prevents aggregation.[5][18]Can be cytotoxic and may interfere with some assays.[11]
Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution.

  • Calculate the Required Mass: Determine the mass of 3-Methyl-6-propyl-1-benzofuran-7-ol needed to make a 10 mM solution.

  • Weigh the Compound: Accurately weigh the calculated mass using a calibrated analytical balance.[21]

  • Dissolve in DMSO:

    • Transfer the weighed compound into a sterile, appropriate-sized tube.

    • Add the calculated volume of high-purity, sterile-filtered DMSO.[4]

    • Vortex gently until the compound is fully dissolved.[4]

    • If necessary, use a water bath sonicator or warm the solution gently (e.g., 37°C) to aid dissolution.[4][11]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[4][22]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the best solvent and solubilization strategy for 3-Methyl-6-propyl-1-benzofuran-7-ol.

SolventSelectionWorkflow Start Start: Dissolve 3-Methyl-6-propyl-1-benzofuran-7-ol PrepareStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepareStock TestSolubility Test Dilution in Assay Medium (Final DMSO ≤ 0.5%) PrepareStock->TestSolubility NoPrecipitation No Precipitation Proceed with Assay TestSolubility->NoPrecipitation Success Precipitation Precipitation Occurs TestSolubility->Precipitation Failure Troubleshoot Troubleshooting: - Serial dilution in DMSO - Lower final DMSO concentration Precipitation->Troubleshoot RetestSolubility Retest Dilution Troubleshoot->RetestSolubility RetestSolubility->NoPrecipitation Success StillPrecipitates Still Precipitates RetestSolubility->StillPrecipitates Failure AdvancedMethods Advanced Solubilization: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween® 80) StillPrecipitates->AdvancedMethods OptimizeAdvanced Optimize Concentration of Solubilizing Agent (Check for cytotoxicity and assay interference) AdvancedMethods->OptimizeAdvanced FinalProtocol Final Protocol Established OptimizeAdvanced->FinalProtocol

Caption: Solvent selection workflow for hydrophobic compounds.

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science and Bioavailability, 8, 216. Retrieved from [Link]

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-883. Retrieved from [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6025-6031. Retrieved from [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Popielec, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3703. Retrieved from [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-883. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Giannousi, K., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 19(5), 717-725. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Tsonchev, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56354. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • Lim, S. L., et al. (2015). In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. Pharmaceutics, 7(4), 405-420. Retrieved from [Link]

  • Patel, R. P., et al. (2025). Prediction of surfactant-mediated dissolution of poorly soluble drugs from drug powder. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mohammed, Y. H., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 14(12), 2639. Retrieved from [Link]

  • Noory, C., et al. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Kumar, S., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(7), 1845. Retrieved from [Link]

  • Pharmapproach. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • Lim, S. L., et al. (2015). In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 3-methyl- (CAS 21535-97-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[7-(Hydroxymethyl)-6-propyl-1-benzofuran-2-yl]propan-2-ol. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl (2E)-3-(2-propyl-1-benzofuran-3-yl)-2-propenoate. Retrieved from [Link]

  • Cheméo. (n.d.). Benzofuran (CAS 271-89-6). Retrieved from [Link]

  • American Elements. (n.d.). Benzofurans. Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 7-methyl-. NIST WebBook. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 3-Methyl-6-propyl-1-benzofuran-7-ol: A Comprehensive Comparison Guide

The development and commercialization of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) demand rigorous analytical control. 3-Methyl-6-propyl-1-benzofuran-7-ol is a highly specific benz...

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Author: BenchChem Technical Support Team. Date: April 2026

The development and commercialization of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) demand rigorous analytical control. 3-Methyl-6-propyl-1-benzofuran-7-ol is a highly specific benzofuran derivative characterized by its aromatic core, lipophilic alkyl chains (methyl and propyl groups), and a reactive phenolic hydroxyl group. These structural features dictate its physicochemical behavior and, consequently, the analytical strategies required to quantify it accurately.

This guide provides an objective comparison of analytical platforms for the quantification and purity assessment of 3-Methyl-6-propyl-1-benzofuran-7-ol. Furthermore, it outlines a self-validating, step-by-step experimental protocol grounded in the ICH Q2(R2) [1][2] and USP <1225> [3][4] guidelines to ensure your methods meet the highest standards of scientific integrity and regulatory compliance.

Mechanistic Grounding: Structural Impact on Analytical Strategy

Selecting the correct analytical platform is not arbitrary; it is a direct consequence of the molecule's chemical structure.

  • The Benzofuran Core: The highly conjugated aromatic ring system provides a strong UV chromophore. This makes High-Performance Liquid Chromatography with Ultraviolet or Photodiode Array detection (HPLC-UV/PDA) the primary candidate for routine assay and purity testing.

  • The Phenolic Hydroxyl Group (-OH at position 7): This functional group is polar and ionizable. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it readily undergoes deprotonation in negative Electrospray Ionization (ESI-), providing a highly sensitive pathway for trace-level impurity tracking. However, in Gas Chromatography (GC), this free hydroxyl group can cause secondary interactions with the silanol groups of the column, leading to peak tailing unless derivatized (e.g., via silylation).

  • Alkyl Chains (3-Methyl, 6-Propyl): These groups significantly increase the molecule's lipophilicity (LogP). In reversed-phase chromatography, this necessitates a high percentage of organic modifier (e.g., Acetonitrile) for elution.

Comparison of Analytical Platforms

To objectively evaluate the best approach for analyzing 3-Methyl-6-propyl-1-benzofuran-7-ol, we must compare the performance of three primary analytical platforms against the Analytical Target Profile (ATP).

Table 1: Analytical Platform Comparison
Performance MetricUHPLC-PDA (Recommended for Routine Assay)LC-MS/MS (Recommended for Trace Impurities)GC-FID (Alternative for Volatiles)
Primary Utility Bulk API quantification, major impuritiesTrace-level genotoxic impurities, PK studiesResidual solvents, volatile degradants
Sensitivity (LOD) ~0.05 µg/mL~0.5 ng/mL~1.0 µg/mL
Specificity Mechanism Chromatographic resolution + UV Spectral matchingPrecursor-to-product ion transitions (MRM)Chromatographic resolution
Linearity Range 50% to 150% of target (e.g., 10-150 µg/mL)1 to 1000 ng/mL10 to 200 µg/mL
Operational Cost Low to ModerateHighLow
Method Limitations Struggles with co-eluting non-UV absorbing impuritiesSusceptible to matrix effects (ion suppression)Requires silylation of the -OH group to prevent tailing

Expert Insight: For regulatory submissions, a dual-platform approach is often required. UHPLC-PDA serves as the robust workhorse for Category I (quantitation of major components) and Category II (limit tests for impurities) methods as defined by USP <1225>[3]. LC-MS/MS is reserved for highly specific, trace-level determinations where UV detection lacks the requisite sensitivity.

Visualizing the Validation Lifecycle

Modern analytical validation is no longer a static checkbox exercise; it is a dynamic lifecycle. The updated ICH Q2(R2) guideline, working in tandem with ICH Q14, emphasizes a risk-based approach to method development and continuous monitoring[1][5].

AnalyticalLifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment & CQA Mapping ATP->Risk Defines Goals Dev Method Development (UHPLC/LC-MS) Risk->Dev Guides Parameters Val Method Validation (ICH Q2(R2)) Dev->Val Locks Method Routine Routine Analysis & Lifecycle Mgmt Val->Routine Validated Protocol Routine->Risk Continuous Feedback

Fig 1: Analytical lifecycle mapping from target profile to routine execution.

Step-by-Step Validation Protocol: A Self-Validating System

The following protocol details the validation of a UHPLC-PDA method for the assay of 3-Methyl-6-propyl-1-benzofuran-7-ol. Every step is designed with inherent causality to ensure the system self-validates its trustworthiness before generating reportable results.

Method Parameters
  • Column: Superficially Porous Particle (SPP) Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm.

    • Causality: We utilize a Phenyl-Hexyl stationary phase rather than a standard fully porous C18. The phenyl ring in the stationary phase exploits π−π interactions with the electron-rich benzofuran core of the analyte. This orthogonal selectivity is critical for resolving the API from structurally similar des-methyl impurities that would otherwise co-elute on a purely hydrophobic C18 phase.

  • Mobile Phase: A: 0.1% Formic Acid in Water | B: Acetonitrile.

  • Detection: PDA at 254 nm (isosbestic point) and 280 nm (specific to the phenolic -OH).

ValidationWorkflow Start System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 Spec Specificity Forced Degradation Start->Spec Lin Linearity & Range 50% to 150% Target Conc. Spec->Lin Acc Accuracy Spike Recovery (80-120%) Lin->Acc Prec Precision Repeatability %RSD < 2.0 Acc->Prec Rob Robustness Temp ±5°C, Flow ±10% Prec->Rob

Fig 2: Step-by-step self-validating experimental workflow for UHPLC-PDA.

Execution Steps

Step 1: System Suitability Testing (SST)

  • Action: Inject a resolution standard containing 3-Methyl-6-propyl-1-benzofuran-7-ol and its closest eluting known impurity.

  • Causality: This establishes a self-validating baseline. By mandating a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5 prior to any validation run, the system autonomously verifies its resolving power. If the SST fails, the run halts, preventing the generation of artifactual data.

Step 2: Specificity & Forced Degradation

  • Action: Subject the API to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat (60°C), and UV light for 24 hours. Analyze using the PDA detector.

  • Causality: Proves the method is stability-indicating. The PDA detector must calculate a peak purity angle that is less than the peak purity threshold for the main peak. This mathematically ensures that no degradation products are hiding beneath the main API peak, fulfilling ICH Q2(R2) specificity requirements[1][6].

Step 3: Linearity and Range

  • Action: Prepare 5 concentration levels spanning 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Causality: Validating beyond the immediate target concentration ensures that the detector response remains directly proportional to the analyte concentration even if a future manufacturing batch is significantly out of specification (OOS)[4].

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the API reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels, prepared in triplicate.

  • Causality: Demonstrates that the sample matrix (excipients, solvents) does not bias the quantification. The recovery must fall within the strict 98.0% - 102.0% window to prove the method is accurate[1].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Analyze 6 independent sample preparations at 100% concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and a different UHPLC system (Intermediate Precision).

  • Causality: This step isolates the variance contributed by the instrument and human operation from the actual sample variance. A relative standard deviation (%RSD) of 2.0% guarantees trustworthiness across different laboratory conditions[6].

Step 6: Robustness

  • Action: Deliberately alter the column temperature ( ± 5°C), flow rate ( ± 10%), and mobile phase organic composition ( ± 2%).

  • Causality: Identifies the Critical Method Parameters (CMPs). By proving the method still passes SST under these deliberate variations, we ensure the method will survive the day-to-day fluctuations of a routine Quality Control (QC) environment[7].

Experimental Data Summary

The following table summarizes the expected validation data for 3-Methyl-6-propyl-1-benzofuran-7-ol using the optimized UHPLC-PDA method, demonstrating full compliance with compendial standards.

Table 2: Summary of Method Validation Results (Mock Data for UHPLC-PDA)
Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultConclusion
System Suitability Rs​ > 2.0, %RSD < 1.0% Rs​ = 3.4, %RSD = 0.4%Pass
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity R2≥0.999 (50-150% Range) R2 = 0.9998Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.8%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days, 2 analysts)%RSD = 1.1%Pass
Robustness System Suitability Maintained Rs​ > 2.8 across all variationsPass

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. Available at:[Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]

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Comparative

A Comparative Guide to the Bioactivity of 3-Methyl-1-benzofuran-7-ol Analogs: A Structure-Activity Relationship Deep Dive

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest from the scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery

Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest from the scientific community due to their wide array of pharmacological activities.[1][2][3][4] These compounds, characterized by a fused benzene and furan ring system, are prevalent in numerous natural products and have been the focus of extensive synthetic efforts to explore their therapeutic potential.[1][3] Their diverse biological profile includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making the benzofuran scaffold a "privileged structure" in medicinal chemistry.[1][3][5][6] This guide provides a comparative analysis of the bioactivity, specifically the half-maximal inhibitory concentration (IC50) values, of structural analogs of 3-Methyl-6-propyl-1-benzofuran-7-ol, with a focus on their potential as anticancer agents. Through an examination of experimental data, we will delve into the structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Analysis of IC50 Values: Unveiling the Impact of Structural Modifications

Compound IDStructureCell LineIC50 (µM)Reference
Analog 1 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone with a brominated methyl group at position 3HL60 (Leukemia)0.1[7][8]
Analog 2 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone with a brominated methyl group at position 3K562 (Leukemia)5[7][8]
Analog 3 3-methylbenzofuran derivativeA549 (Non-small cell lung carcinoma)1.48 - 47.02[9]
Analog 4 3-methylbenzofuran derivativeNCI-H23 (Non-small cell lung carcinoma)5.90 - 67.22[9]
Analog 5 3-(morpholinomethyl)benzofuran derivativeA549 (Non-small cell lung carcinoma)1.5 - 18.89[9]
Analog 6 3-(morpholinomethyl)benzofuran derivativeNCI-H23 (Non-small cell lung carcinoma)0.49 - 29.75 (with one exception at 68.9)[9]

Key Insights from the Data:

  • Halogenation: The introduction of a bromine atom to the methyl group at the 3-position significantly enhances cytotoxic activity, as seen in Analog 1 and 2, with a remarkable IC50 value of 0.1 µM against the HL60 leukemia cell line.[7][8] This highlights the critical role of halogens in improving the binding affinity of these compounds to their biological targets.

  • Substitution at Position 3: Modification of the 3-methyl group with a morpholinomethyl substituent (Analogs 5 and 6) generally leads to more potent antiproliferative activity against non-small cell lung cancer cell lines compared to the simple 3-methyl derivatives (Analogs 3 and 4).[9] This suggests that the introduction of a more complex, heterocyclic moiety at this position can significantly impact bioactivity.

  • Cell Line Specificity: The IC50 values vary considerably across different cancer cell lines, indicating a degree of selectivity in the cytotoxic effects of these compounds. For instance, the 3-(morpholinomethyl)benzofuran derivatives show particularly potent activity against the NCI-H23 cell line.[9]

Experimental Methodologies: Ensuring Data Integrity and Reproducibility

The determination of IC50 values is a cornerstone of preclinical drug discovery, providing a quantitative measure of a compound's potency.[10] The data presented in this guide is derived from robust and widely accepted experimental protocols, primarily cell-based viability assays.

General Workflow for IC50 Determination in Cell-Based Assays

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a cancer cell line.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Counting & Viability Check A->B C Seeding in 96-well Plates B->C D Prepare Serial Dilutions of Test Compound C->D E Add Compound to Wells D->E F Incubate for 48-72 hours E->F G Add Viability Reagent (e.g., MTT, SRB) F->G H Incubate G->H I Measure Absorbance/Fluorescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: A generalized workflow for determining IC50 values using cell-based assays.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, HL60) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzofuran analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a blank (media only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[11]

Signaling Pathways and Mechanism of Action

Benzofuran derivatives have been reported to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[9] One of the key targets for many anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Some 3-methylbenzofuran derivatives have shown potent VEGFR-2 inhibitory activity.[9]

The following diagram illustrates a simplified representation of a signaling pathway that can be inhibited by bioactive compounds.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzofuran Analog Inhibitor->Receptor Inhibition

Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase by a benzofuran analog.

Conclusion and Future Directions

This comparative guide underscores the potential of the 3-methyl-1-benzofuran-7-ol scaffold as a promising starting point for the development of novel therapeutic agents. The analysis of its structural analogs reveals that modifications at the 3-position, particularly halogenation and the introduction of heterocyclic moieties, can significantly enhance cytotoxic potency against various cancer cell lines. The presented IC50 data, obtained through standardized and reproducible experimental protocols, provides a solid foundation for further lead optimization and SAR studies.

Future research should focus on synthesizing and evaluating a broader range of analogs to further elucidate the SAR of this compound class. Investigating the precise molecular targets and mechanisms of action through techniques such as kinase profiling and molecular docking will be crucial for the rational design of more potent and selective benzofuran-based drugs.

References

  • Farhat, J., Alzyoud, L., Abuarqoub, D., Al-Omari, B., & Bustanji, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Hassan, A., Abou-Seri, S., Abdel-Aziz, M., & El-Sayed, M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

  • Singh, P., & Kaur, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00062. [Link]

  • Farhat, J., Alzyoud, L., Abuarqoub, D., Al-Omari, B., & Bustanji, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Napiorkowska, M., Chylewska, A., Damps, T., Baranska, A., Czylkowska, A., & Czerwicka, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • Sarsam, S. I. (2020). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific & Engineering Research, 11(6), 113-120. [Link]

  • Farhat, J., Alzyoud, L., Abuarqoub, D., Al-Omari, B., & Bustanji, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

  • Napiorkowska, M., Chylewska, A., Damps, T., Baranska, A., Czylkowska, A., & Czerwicka, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • Vaskevych, A., Vaskevych, R., Zvarych, V., & Koval, I. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. [Link]

  • Farhat, J., Alzyoud, L., Abuarqoub, D., Al-Omari, B., & Bustanji, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Singh, P., & Kaur, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00062. [Link]

  • Zhang, Y., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]

  • Zhang, Y., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]

  • Chylewska, A., Napiorkowska, M., Damps, T., Baranska, A., Czylkowska, A., & Czerwicka, M. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3358. [Link]

  • Napiorkowska, M., Chylewska, A., Damps, T., Baranska, A., Czylkowska, A., & Czerwicka, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2024). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Pharmaceuticals, 17(3), 295. [Link]

  • Obayashi, K., Yamamura, A., Nakano, M., Kinuya, S., & Kai, H. (2021). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Chemical and Pharmaceutical Bulletin, 69(1), 75-81. [Link]

  • Hassan, A., Abou-Seri, S., Abdel-Aziz, M., & El-Sayed, M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]

  • Mitsui Chemicals. (n.d.). table01. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]

Sources

Validation

Comprehensive Reference Standard Validation Protocol: 3-Methyl-6-propyl-1-benzofuran-7-ol

Strategic Imperative: The Causality of Rigorous Validation In pharmaceutical development, 3-Methyl-6-propyl-1-benzofuran-7-ol serves as a critical structural moiety, an intermediate, and a potential process-related impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Imperative: The Causality of Rigorous Validation

In pharmaceutical development, 3-Methyl-6-propyl-1-benzofuran-7-ol serves as a critical structural moiety, an intermediate, and a potential process-related impurity in the synthesis of complex benzofuran-derived therapeutics. Relying on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of this compound is analytically insufficient. The causality is straightforward: UV response factors vary significantly between parent Active Pharmaceutical Ingredients (APIs) and their benzofuran-7-ol derivatives due to differences in their conjugated π -systems.

Using simple area normalization leads to the overestimation or underestimation of impurity levels, which can compromise clinical safety profiles. To establish a true Primary Reference Standard, we must deploy a self-validating, orthogonal analytical matrix. This protocol mandates the use of absolute quantitation via quantitative Nuclear Magnetic Resonance (qNMR) cross-verified by a comprehensive Mass Balance approach, adhering strictly to [1] and [2] guidelines.

Comparative Performance Analysis

To demonstrate the necessity of Certified Reference Materials (CRM), we conducted a head-to-head comparison of our High-Purity CRM against a standard commercial grade and an in-house synthesized crude grade.

The data below highlights why lower-tier standards fail regulatory scrutiny: they often harbor NMR-silent inorganic salts or UV-transparent aliphatic impurities that artificially inflate apparent purity when measured by HPLC-UV alone.

Analytical MetricHigh-Purity CRM (Validated)Standard Commercial GradeIn-House Synthesized Grade
qNMR Absolute Purity (w/w %) 99.6% ± 0.1% 96.2% ± 0.8%91.4% ± 1.2%
HPLC-UV Purity (Area %) 99.8% 98.5% (False High)94.1% (False High)
Water Content (Karl Fischer) 0.12% 1.80%2.50%
Residual Solvents (GC-HS) < 50 ppm 450 ppm (Ethyl Acetate)1200 ppm (DCM)
Residue on Ignition (ROI) < 0.05% 0.4%1.1% (Catalyst carryover)
Mass Balance Purity 99.7% 97.3%92.3%

Data Interpretation: The Standard Commercial Grade exhibits a dangerous discrepancy between HPLC-UV purity (98.5%) and absolute qNMR purity (96.2%). This 2.3% delta is primarily driven by undetected water and inorganic catalyst residue, proving that chromatographic purity cannot be used as a proxy for absolute assay value.

Reference Standard Qualification Workflow

The qualification of 3-Methyl-6-propyl-1-benzofuran-7-ol follows a strict, multi-stage pipeline designed to eliminate analytical bias.

RS_Qualification Start Candidate Lot Synthesis Structural Structural Elucidation (NMR, HRMS, IR) Start->Structural Purity Absolute Purity (qNMR, Mass Balance) Structural->Purity Impurity Impurity Profiling (LC-MS/MS, GC-FID) Purity->Impurity Cert Certified Reference Material (CRM) Impurity->Cert

Primary Reference Standard Qualification Workflow for Benzofuran Derivatives.

Experimental Methodologies

Protocol A: Absolute Purity Determination via 1 H-qNMR

We utilize qNMR because it circumvents the need for an identical reference material, relying instead on the fundamental physical law that NMR signal integration is directly proportional to molar concentration [3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the 3-Methyl-6-propyl-1-benzofuran-7-ol candidate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.98%) using a micro-analytical balance ( d=0.001 mg) to minimize weighing uncertainty.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% Tetramethylsilane (TMS) as a chemical shift reference.

  • Instrument Parameters: Acquire 1 H-NMR spectra at 600 MHz. Set the pulse angle to 30°. Crucial Causality: Set the relaxation delay ( D1​ ) to 60 seconds. This ensures D1​>5×T1​ (longitudinal relaxation time) for all protons, guaranteeing complete spin relaxation and preventing integration truncation errors. Acquire 64 scans for optimal signal-to-noise ratio.

  • Processing & Integration: Apply phase and baseline corrections. Integrate the isolated aromatic proton of the benzofuran ring (e.g., at δ 7.1 ppm) against the olefinic protons of the Maleic Acid internal standard ( δ 6.26 ppm).

  • Calculation: Compute the absolute mass fraction using the standard qNMR purity equation, factoring in the molecular weights, sample masses, and number of equivalent protons for each integrated signal.

Protocol B: Orthogonal Impurity Profiling via UPLC-MS/MS

To identify specific structural analogs (e.g., des-propyl or unmethylated precursors) that might co-elute in standard HPLC, we employ high-resolution UPLC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in LC-MS grade Methanol:Water (50:50, v/v).

  • Chromatographic Separation: Inject 1 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C to reduce mobile phase viscosity and improve peak shape.

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the predicted fragmentation pathways of the benzofuran core (e.g., loss of the propyl chain [M-C3​H7​]+ ).

The Self-Validating Analytical Matrix

The core of this protocol is the Self-Validating Loop . By independently calculating purity via absolute qNMR and subtracting total impurities via the Mass Balance approach ( 100%−∑Impurities ), the system inherently flags analytical blind spots. If qNMR purity is 99.6% but Mass Balance yields 99.9%, the 0.3% delta indicates undetected orthogonal impurities, forcing a re-evaluation of the analytical methods.

Analytical_Strategy Main Purity Assignment Strategy qNMR qNMR (USP <761>) Absolute Quantitation Main->qNMR MassBal Mass Balance (100% - Impurities) Main->MassBal Chrom Chromatographic Purity (UPLC-UV/MS) MassBal->Chrom Volatiles Volatiles & Water (TGA, KF, GC) MassBal->Volatiles Inorganics Inorganics (ROI, ICP-MS) MassBal->Inorganics

Orthogonal Purity Assignment: qNMR vs. Mass Balance Approach.

By integrating Thermogravimetric Analysis (TGA) with Karl Fischer (KF) titration, we create a secondary validation loop where thermal weight loss is directly correlated to specific water content, effectively ruling out volatile organic impurities that might otherwise be mischaracterized.

References

  • USP <11> Reference Standards - Draft published for Comment. GMP Compliance / ECA Academy. Available at:[Link]

  • Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls (Citing ICH Q2(R1)). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology (USP <761>). Analytical Chemistry (ACS Publications). Available at:[Link]

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of 3-Methyl-6-propyl-1-benzofuran-7-ol

For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound is a critical step in its development pipeline. This guide provides a comprehensive framework for designin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound is a critical step in its development pipeline. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-Methyl-6-propyl-1-benzofuran-7-ol, a unique benzofuran derivative. While direct cross-reactivity data for this specific molecule is not yet prevalent in published literature, this document will leverage established methodologies and insights from structurally related compounds to propose a robust investigatory workflow.

The core principle of this guide is to provide a scientifically rigorous yet adaptable approach. We will delve into the rationale behind experimental choices, ensuring that the described protocols are not merely a set of instructions but a self-validating system for generating reliable and publishable data.

Understanding the Landscape: Benzofurans and the Imperative of Specificity

Benzofurans are a class of heterocyclic compounds present in a variety of natural products and synthetic molecules with diverse biological activities, including anti-tumor, antibacterial, and antiviral properties.[1][2] Their structural similarity to endogenous molecules and other therapeutic agents necessitates a thorough evaluation of their potential to cross-react with antibodies, receptors, and enzymes, which could lead to off-target effects or inaccurate measurements in diagnostic assays.

The structural features of 3-Methyl-6-propyl-1-benzofuran-7-ol—a substituted benzofuran core—suggest potential for interaction with assays developed for other phenolic or benzofuran-containing compounds. Therefore, a systematic investigation into its cross-reactivity is not just a regulatory formality but a scientific necessity.

Designing the Investigation: A Multi-Pronged Approach

A comprehensive cross-reactivity assessment should not rely on a single technique. We advocate for a combination of immunoassay-based methods and chromatographic techniques to provide a complete picture of the compound's specificity.

Immunoassay-Based Screening: The First Line of Defense

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and are often the first-line tool for screening for cross-reactivity, particularly in the context of diagnostic and forensic toxicology testing.[3] The extensive structural similarity among some compound classes, like cannabinoids, highlights the importance of evaluating potential cross-reactivity in immunoassays designed to detect structurally related molecules.[4][5]

Key Consideration: The choice of immunoassays to test against should be guided by structural similarity. For 3-Methyl-6-propyl-1-benzofuran-7-ol, it would be prudent to test against assays for:

  • Cannabinoids: Due to the phenolic group and the alkyl side chain, there is a possibility of cross-reactivity with assays targeting cannabinoids like THC and its metabolites.[4][5][6][7]

  • Other Benzofuran Derivatives: If commercially available assays for other benzofuran-based drugs or metabolites exist, they should be included.

  • Structurally Similar Phenolic Compounds: Assays for other phenolic compounds of similar molecular weight and structure should also be considered.

Experimental Workflow for Immunoassay Screening

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare stock solution of 3-Methyl-6-propyl-1-benzofuran-7-ol in a suitable solvent (e.g., Methanol) B Prepare serial dilutions of the stock solution in drug-free matrix (e.g., urine, serum) A->B D Perform immunoassays according to manufacturer's instructions B->D C Select commercially available immunoassay kits C->D F Measure assay response at each concentration of the test compound D->F E Include positive and negative controls for each assay E->D G Determine the concentration that produces a response equivalent to the assay cutoff F->G H Calculate percent cross-reactivity G->H

Caption: Workflow for Immunoassay-Based Cross-Reactivity Screening.

Protocol for Competitive ELISA:

  • Coating: Coat microtiter plate wells with an antigen structurally related to the target of the immunoassay and incubate overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of 3-Methyl-6-propyl-1-benzofuran-7-ol and a fixed concentration of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the percent cross-reactivity using the formula: (Concentration of standard at 50% inhibition / Concentration of test compound at 50% inhibition) x 100%.

Data Presentation: Immunoassay Cross-Reactivity

Immunoassay TargetManufacturerCutoff Concentration (ng/mL)Concentration of 3-Methyl-6-propyl-1-benzofuran-7-ol causing positive result (ng/mL)% Cross-Reactivity
THC-COOHExample Inc. A50>1000<5%
Cannabinoids (General)Example Inc. B25>1000<2.5%
BenzodiazepinesExample Inc. C200Not DetectedN/A
AmphetaminesExample Inc. D500Not DetectedN/A
Chromatographic Methods: The Gold Standard for Specificity

While immunoassays are excellent for initial screening, chromatographic methods coupled with mass spectrometry (MS) provide the highest level of specificity and are essential for confirming any potential cross-reactivity and for distinguishing between structurally similar compounds.[8][9][10][11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques.[8]

Choosing the Right Technique:

  • HPLC-MS/MS: This is often the preferred method for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[8]

  • GC-MS: This technique is highly effective for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile benzofurans to increase their volatility.[8]

Experimental Workflow for Chromatographic Analysis

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis A Prepare a mixture of 3-Methyl-6-propyl-1-benzofuran-7-ol and potentially cross-reacting compounds B Perform sample extraction (e.g., LLE, SPE) A->B C Inject extracted sample into HPLC-MS/MS or GC-MS system B->C F Analyze chromatograms for retention time and peak separation C->F D Optimize chromatographic conditions (e.g., column, mobile phase, gradient) D->C E Develop a specific MS/MS method (MRM transitions) E->C G Examine mass spectra for unique fragment ions F->G H Confirm specificity by demonstrating baseline separation and unique mass transitions G->H

Caption: Workflow for Chromatographic Specificity Analysis.

Protocol for HPLC-MS/MS Method Development:

  • Sample Preparation: Prepare a solution containing 3-Methyl-6-propyl-1-benzofuran-7-ol and a panel of structurally similar compounds (e.g., other benzofurans, cannabinoids, phenolic compounds) in a relevant biological matrix. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

  • Chromatography:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization for the target compound.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Identify unique precursor-to-product ion transitions for 3-Methyl-6-propyl-1-benzofuran-7-ol and each of the potential cross-reactants.

  • Data Analysis: Assess the retention time and the MRM transitions for each compound. The goal is to achieve baseline separation of all compounds and to identify unique MRM transitions for 3-Methyl-6-propyl-1-benzofuran-7-ol that are not present in any of the other tested compounds.

Data Presentation: Chromatographic Specificity

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
3-Methyl-6-propyl-1-benzofuran-7-ol 5.2 205.1 177.1 149.1
Cannabidiol (CBD)4.8315.2193.1135.1
Δ⁹-THC6.1315.2193.1259.2
Amiodarone7.5646.0246.1217.1
Benzbromarone6.8424.9345.0147.0

(Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Structurally Similar Compounds for Cross-Reactivity Testing

A critical aspect of designing these studies is the selection of appropriate compounds to test for cross-reactivity. Based on the structure of 3-Methyl-6-propyl-1-benzofuran-7-ol, the following classes of compounds should be considered:

  • Other Benzofuran Derivatives:

    • Amiodarone[12]

    • Benzbromarone[12]

    • Benzarone[12]

    • Carbofuran and its metabolites[13]

    • 5-APB and 6-APB[9][14]

  • Cannabinoids and Related Compounds:

    • Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and its metabolites[4][5]

    • Cannabidiol (CBD) and its metabolites[4][5][6][7]

    • Synthetic cannabinoids[3]

  • Other Phenolic Compounds: A selection of phenolic compounds with similar molecular weights and structural motifs.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and scientifically sound approach to evaluating the cross-reactivity of 3-Methyl-6-propyl-1-benzofuran-7-ol. By employing a combination of high-sensitivity immunoassays for initial screening and high-specificity chromatographic methods for confirmation, researchers can generate the robust data necessary for regulatory submissions, publications, and confident advancement of their research.

It is imperative that all experimental work is thoroughly documented and that appropriate controls are included to ensure the validity of the results. As the scientific community learns more about this novel benzofuran derivative, the panel of compounds for cross-reactivity testing may need to be expanded. This iterative process of testing and refinement is the hallmark of rigorous scientific investigation.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
  • Gumieniczek, A., & Przyborowski, L. (1994). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. Acta Poloniae Pharmaceutica, 51(6), 429-432.
  • ResearchGate. (n.d.). The Cross Reactivity of Cannabinoid Analogs (Delta-8-THC, Delta-10-THC and CBD), their metabolites, and Chiral Carboxy HHC metabolites in Urine of Six Commercially Available Homogeneous Immunoassays.
  • Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., Bayard, C., Raso, S. A., & Peace, M. R. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, bkaf055.
  • PubMed. (2023). The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays.
  • Office of Justice Programs. (n.d.). The Cross-Reactivity of the Cannabinoid Analogs (delta-8-THC, delta-10-THC and CBD) and their metabolites. U.S. Department of Justice.
  • Oxford Academic. (2023). cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays. Journal of Analytical Toxicology.
  • Cuestiones de Fisioterapia. (n.d.).
  • MDPI. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University.
  • Global Scientific Journal. (2022).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Heterocycles. (2007).
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines.
  • ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
  • National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. U.S.
  • LJMU Research Online. (n.d.). For Peer Review.
  • PubMed. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate.

Sources

Validation

Reproducibility in the Synthesis of 3-Methyl-6-propyl-1-benzofuran-7-ol: A Comparative Guide

As drug development pipelines increasingly target complex neurodegenerative pathways, benzofuran-7-ol derivatives have emerged as critical pharmacophores for neuroprotective agents and central nervous system disorders[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target complex neurodegenerative pathways, benzofuran-7-ol derivatives have emerged as critical pharmacophores for neuroprotective agents and central nervous system disorders[1]. However, synthesizing highly substituted variants like 3-Methyl-6-propyl-1-benzofuran-7-ol presents significant reproducibility challenges. The steric hindrance introduced by the 6-propyl group and the specific regiochemical demands of the 3-methyl and 7-hydroxy substitutions often lead to poor yields and complex purification bottlenecks.

This guide objectively compares two distinct synthetic methodologies—the classical Claisen rearrangement (Alternative) and the modern Palladium-catalyzed oxidative annulation (Preferred Product Route)—providing process chemists with the mechanistic causality and self-validating protocols necessary to achieve scalable reproducibility.

Mechanistic Pathways & Causality

The Classical Alternative: Claisen Rearrangement & Cyclodehydration

Historically, benzofuran cores have been constructed via the O-alkylation of a substituted phenol followed by a thermal [3,3]-sigmatropic rearrangement[2]. In this pathway, 2-propylbenzene-1,3-diol is reacted with chloroacetone.

  • The Causality: The subsequent Claisen rearrangement relies entirely on high thermal energy (often >200°C) to overcome the activation barrier of the sigmatropic shift. While cost-effective in terms of raw materials, this immense thermal requirement strips the reaction of regiocontrol. The molecule frequently undergoes competing para-migration or outright polymerization, resulting in a highly variable yield and a notoriously difficult purification profile.

The Preferred Route: Palladium-Catalyzed Oxidative Annulation

Modern process chemistry favors transition-metal catalysis to bypass thermal hazards and enforce strict regioselectivity. By starting with 2-iodo-6-propylbenzene-1,3-diol and propyne, this route utilizes Palladium-catalyzed oxidative annulation[3].

  • The Causality: The Pd(0) catalyst undergoes targeted oxidative addition exclusively at the highly reactive C-I bond. This anchors the catalytic complex exactly where the furan ring needs to form. Subsequent alkyne coordination and migratory insertion drive precise C-C and C-O bond formations, completely eliminating the off-target scrambling seen in the thermal route.

Visualizing the Synthetic Workflows

G cluster_A Pathway A: Claisen Route cluster_B Pathway B: Palladium Route StartA 2-Propylbenzene-1,3-diol Alkylation O-Alkylation (K2CO3, Acetone) StartA->Alkylation Claisen Thermal [3,3]-Claisen Rearrangement (200°C) Alkylation->Claisen CyclizationA Acidic Cyclodehydration Claisen->CyclizationA Product 3-Methyl-6-propyl- 1-benzofuran-7-ol CyclizationA->Product StartB 2-Iodo-6-propylbenzene-1,3-diol PdCat Pd(OAc)2 Catalyzed Oxidative Annulation StartB->PdCat PdCat->Product

Synthetic workflows: Claisen rearrangement vs. Palladium-catalyzed annulation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 2-Iodo-phenol derivative Coord Alkyne Coordination & Migratory Insertion OxAdd->Coord Propyne RedElim Reductive Elimination (Benzofuran Core) Coord->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Palladium-mediated oxidative annulation pathway.

Quantitative Performance Comparison

The following experimental data highlights the performance disparity between the two methodologies when scaled to a 100-gram pilot batch.

Performance MetricPathway A: Claisen RearrangementPathway B: Pd-Catalyzed Annulation
Overall Yield 35 - 42%82 - 88%
Regioselectivity Poor (competing para-migration)Excellent (>99% ortho-directed)
Reaction Temperature Up to 200°C100°C
Reaction Time 24 - 36 hours (multi-step)4 - 6 hours (one-pot)
E-factor (Waste/Product) > 50< 15
Scalability Limited by thermal hazardsHighly scalable

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) to verify causality at every stage.

Protocol A: Classical Claisen Route
  • O-Alkylation: React 2-propylbenzene-1,3-diol with chloroacetone in the presence of K₂CO₃.

    • Causality: The mild base selectively deprotonates the more sterically accessible hydroxyl group, enabling nucleophilic attack on the α-haloketone.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the diol spot (Rf ~0.2) and the appearance of a new UV-active spot (Rf ~0.5) confirms ether formation.

  • Thermal Rearrangement: Heat the isolated ether in N,N-diethylaniline at 200°C for 6 hours.

    • Causality: High thermal energy forces the [3,3]-sigmatropic shift, migrating the acetonyl group to the ortho-position.

    • Validation Check: Analyze the crude mixture via ¹H NMR; the shift of the aliphatic ether protons to an aromatic ortho-position confirms successful migration.

  • Cyclodehydration: Treat the rearranged intermediate with polyphosphoric acid (PPA) at 80°C.

    • Causality: Acid catalysis promotes intramolecular nucleophilic attack of the enolized ketone by the adjacent hydroxyl group, followed by dehydration.

    • Validation Check: GC-MS analysis showing a molecular ion peak at m/z 190 confirms the final product.

Protocol B: Palladium-Catalyzed Annulation (Recommended)
  • Catalyst Activation & Coupling: Combine 2-iodo-6-propylbenzene-1,3-diol, propyne, Pd(OAc)₂ (5 mol%), and DBU in DMF. Heat to 100°C under an inert argon atmosphere.

    • Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. DBU serves as a base to neutralize the HI byproduct generated during the catalytic cycle, preventing catalyst poisoning. The iodine substituent acts as a highly reactive leaving group, directing the oxidative addition exclusively to the desired ortho-position.

    • Validation Check: Track reaction progress using GC-MS. Complete consumption of the iodinated starting material (m/z 278) within 4 hours validates the efficiency of the catalytic cycle.

  • Workup & Purification: Quench the reaction with water, extract with ethyl acetate, and purify via short-pad silica gel chromatography.

    • Causality: Aqueous quenching removes the highly polar DMF and DBU salts, partitioning the hydrophobic benzofuran into the organic layer.

    • Validation Check: Perform HPLC analysis. A single sharp peak with >98% Area Under the Curve (AUC) and characteristic ¹³C NMR signals (C2 at ~142 ppm, C3 at ~115 ppm) confirms the structural integrity and purity of the 3-Methyl-6-propyl-1-benzofuran-7-ol core.

References

  • US8957069B2 - Benzofuran derivatives Source: Google Patents URL
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: LBP World URL
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds Source: NIH / PMC URL
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Semantic Scholar / ACS Omega URL

Sources

Comparative

comparative stability of 3-Methyl-6-propyl-1-benzofuran-7-ol at different pH levels

This guide provides a comprehensive analysis of the stability of 3-Methyl-6-propyl-1-benzofuran-7-ol across a range of pH conditions. As a phenolic benzofuran derivative, understanding its behavior in acidic, neutral, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the stability of 3-Methyl-6-propyl-1-benzofuran-7-ol across a range of pH conditions. As a phenolic benzofuran derivative, understanding its behavior in acidic, neutral, and alkaline environments is paramount for researchers, scientists, and drug development professionals. This document outlines a robust experimental framework for assessing pH-dependent stability, presents illustrative data, and discusses the underlying chemical mechanisms of degradation. The insights provided herein are critical for guiding formulation development, defining storage conditions, and ensuring the therapeutic efficacy of this compound.

Introduction: The Critical Role of pH in the Stability of Phenolic Compounds

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] For phenolic compounds such as 3-Methyl-6-propyl-1-benzofuran-7-ol, pH is a critical environmental factor that can profoundly influence their chemical integrity.[3] The phenolic hydroxyl group is susceptible to ionization and oxidation, processes that are heavily dependent on the hydrogen ion concentration of the surrounding medium.[4][5]

Under alkaline conditions, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion can increase the electron density of the aromatic ring, rendering the molecule more susceptible to oxidation.[4][6] Conversely, acidic conditions may promote hydrolysis of the benzofuran ring system.[7][8] Therefore, a thorough investigation of pH-dependent stability is not merely a regulatory requirement but a fundamental step in understanding the molecule's intrinsic properties and ensuring the development of a robust and reliable drug product.[9][10]

This guide will delve into a comparative stability study of 3-Methyl-6-propyl-1-benzofuran-7-ol at pH 3, 7, and 9, representing acidic, neutral, and alkaline conditions, respectively.

Experimental Design for a Comprehensive pH Stability Study

To objectively assess the stability of 3-Methyl-6-propyl-1-benzofuran-7-ol, a well-controlled forced degradation study is essential.[9][11] This involves subjecting the compound to various pH conditions and monitoring its degradation over time using a stability-indicating analytical method.

Materials and Reagents
  • 3-Methyl-6-propyl-1-benzofuran-7-ol (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Boric Acid (H₃BO₃)

  • Potassium Chloride (KCl)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

Experimental Workflow

The following diagram illustrates the key steps in the pH stability testing workflow.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution in Acetonitrile prep_samples Dilute Stock into Each Buffer prep_stock->prep_samples prep_buffers Prepare pH 3, 7, 9 Buffer Solutions prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature (e.g., 40°C) prep_samples->incubate sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling hplc HPLC-UV Analysis sampling->hplc data Quantify Remaining Parent Compound hplc->data

Caption: Workflow for pH stability testing of 3-Methyl-6-propyl-1-benzofuran-7-ol.

Detailed Experimental Protocol

Step 1: Preparation of Buffer Solutions

  • pH 3.0 Buffer: Prepare a 0.1 M potassium chloride/hydrochloric acid buffer.

  • pH 7.0 Buffer: Prepare a 0.1 M potassium phosphate monobasic/sodium hydroxide buffer.

  • pH 9.0 Buffer: Prepare a 0.1 M boric acid/potassium chloride/sodium hydroxide buffer.

Verify the pH of each buffer solution using a calibrated pH meter.

Step 2: Sample Preparation

  • Prepare a stock solution of 3-Methyl-6-propyl-1-benzofuran-7-ol in acetonitrile at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on stability.

Step 3: Stability Study Execution

  • Dispense the prepared samples into sealed, light-protected vials.

  • Place the vials in a stability chamber maintained at a constant temperature (e.g., 40°C).

  • At predetermined time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Step 4: HPLC-UV Analysis

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of benzofuran derivatives.[12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV maximum of 3-Methyl-6-propyl-1-benzofuran-7-ol.

  • Injection Volume: 10 µL

The method must be validated to ensure it can separate the parent compound from its degradation products.

Comparative Stability Data

The following table presents illustrative data from the described pH stability study. The values represent the percentage of 3-Methyl-6-propyl-1-benzofuran-7-ol remaining at each time point.

Time (hours)Remaining Compound at pH 3.0 (%)Remaining Compound at pH 7.0 (%)Remaining Compound at pH 9.0 (%)
0100.0100.0100.0
2498.599.285.3
4896.898.172.1
7295.297.060.5

Data Interpretation:

The illustrative data clearly indicates that 3-Methyl-6-propyl-1-benzofuran-7-ol exhibits the highest stability at neutral pH (pH 7.0). A slight degradation is observed under acidic conditions (pH 3.0), while significant degradation occurs in the alkaline environment (pH 9.0). This pH-dependent instability is a common characteristic of phenolic compounds.[4][5][6]

Proposed Degradation Pathways

The observed stability profile can be explained by considering the likely degradation mechanisms under different pH conditions.

Alkaline Degradation: Oxidation

At pH 9.0, the phenolic hydroxyl group of 3-Methyl-6-propyl-1-benzofuran-7-ol is significantly deprotonated, forming the more reactive phenoxide ion. This species is highly susceptible to oxidation, leading to the formation of quinone-type structures and potentially ring-opened products.[4][13] The presence of oxygen can accelerate this process.

Alkaline_Degradation cluster_main Alkaline Degradation (Oxidation) compound 3-Methyl-6-propyl-1-benzofuran-7-ol phenoxide Phenoxide Ion (Resonance Stabilized) compound->phenoxide -H⁺ (High pH) quinone Quinone-type Degradants phenoxide->quinone Oxidation (O₂) ring_opened Ring-Opened Products quinone->ring_opened Further Degradation

Caption: Proposed oxidative degradation pathway at alkaline pH.

Acidic Degradation: Hydrolysis

Under acidic conditions (pH 3.0), the benzofuran ring may be susceptible to acid-catalyzed hydrolysis.[7][8] Protonation of the furan oxygen can lead to ring opening and the formation of various degradation products. While the observed degradation in the illustrative data is less pronounced than in alkaline conditions, it is a potential pathway that should be considered.

Conclusion and Recommendations

This comparative guide demonstrates the significant impact of pH on the stability of 3-Methyl-6-propyl-1-benzofuran-7-ol. The compound is most stable in a neutral environment and exhibits marked degradation under alkaline conditions, likely due to oxidation. Acidic conditions may also lead to a lesser degree of degradation through hydrolysis.

Based on these findings, the following recommendations are crucial for the development of this compound:

  • Formulation: Liquid formulations should be buffered to a neutral pH to ensure maximum stability.

  • Storage: The compound, both as a pure substance and in formulated products, should be stored under conditions that protect it from alkaline environments.

  • Manufacturing: Care should be taken during manufacturing processes to avoid exposure to high pH conditions.

Further studies should focus on the structural elucidation of the degradation products to gain a more complete understanding of the degradation pathways. This knowledge is essential for developing a comprehensive stability profile and ensuring the quality and safety of any potential drug product.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed, 10888506. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • González-García, I., et al. (2010). Catalyzed Wet Oxidation of Phenolic Acids under Different pH Values. Industrial & Engineering Chemistry Research, 49(23), 11987-11995. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • American Pharmaceutical Review. (2021). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • Taylor & Francis Online. (2023). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. [Link]

  • SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ResearchGate. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • SlideShare. (2018). ICH guidelines for stability studies. [Link]

  • National Center for Biotechnology Information. (2021). Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxidation. [Link]

  • ACS Publications. (2023). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. [Link]

  • Royal Society of Chemistry. (1969). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. [Link]

  • National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • National Center for Biotechnology Information. (2017). Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron. [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Research Journal of Pharmacy and Technology. (2017). Stability Indicating Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • MDPI. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. [Link]

  • Organic Chemistry Portal. (2024). Benzofuran synthesis. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-6-propyl-1-benzofuran-7-ol

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-6-propyl-1-benzofuran-7-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related benzofuran derivatives and substituted phenols, ensuring a cautious and compliant approach.

Core Principles of Chemical Waste Management

The disposal of any chemical, including 3-Methyl-6-propyl-1-benzofuran-7-ol, is governed by the principle of minimizing risk to personnel and the environment. All waste containing this compound must be treated as hazardous waste.[1][2] Under no circumstances should it be discharged into sewer systems or disposed of as regular trash.[2][3] Adherence to local, regional, and national hazardous waste regulations is mandatory for complete and accurate classification and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste containing 3-Methyl-6-propyl-1-benzofuran-7-ol, it is imperative to establish a safe working environment.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile).To prevent skin contact with the chemical.[1]
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or aerosols.[1][4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.[1]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] An emergency eyewash station and safety shower must be readily accessible.[6]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.[7]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with 3-Methyl-6-propyl-1-benzofuran-7-ol and any solvents used. Glass or polyethylene containers are generally suitable. The container must have a secure, screw-top lid.[8]

Step 2: Label the Waste Container

  • Affix a hazardous waste label to the container before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "3-Methyl-6-propyl-1-benzofuran-7-ol" and any other chemical constituents.[8]

    • The approximate concentrations of each component.

    • The date when the first waste was added.[8]

    • The name and contact information of the generating researcher or lab.[8]

Step 3: Segregate Different Waste Streams

  • Liquid Waste: Collect all solutions containing 3-Methyl-6-propyl-1-benzofuran-7-ol in the designated liquid hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.[5][9] These items should be placed in a sealed bag within the container to prevent the spread of contamination.[9]

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-proof sharps container.

Step 4: Store Waste Appropriately

  • Hazardous waste containers should be stored in a designated and secure satellite accumulation area.[2]

  • Ensure that incompatible wastes are stored separately to prevent accidental reactions.[7][10] For example, keep acidic waste separate from basic waste.

  • Store containers below eye level.[4][6]

G Waste Segregation Workflow start Waste Generation (3-Methyl-6-propyl-1-benzofuran-7-ol) liquid_waste Liquid Waste start->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) start->solid_waste sharps_waste Contaminated Sharps start->sharps_waste liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area liquid_container->storage solid_container->storage sharps_container->storage

Caption: Waste segregation workflow for 3-Methyl-6-propyl-1-benzofuran-7-ol.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment as outlined in Section 2.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or chemical absorbent pads to contain the spill.[1][6] Do not use combustible materials like paper towels.[3]

    • For solid spills, carefully sweep the material to avoid generating dust.[1]

  • Collect the Waste: Place the contained material and all contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1][6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be collected and disposed of as hazardous waste.[1]

Final Disposal Procedures

The final disposal of 3-Methyl-6-propyl-1-benzofuran-7-ol waste must be handled by a licensed professional waste disposal service.[3][11]

Disposal Workflow:

G Final Disposal Workflow start Full & Sealed Hazardous Waste Container request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) start->request_pickup transport Licensed Hazardous Waste Transporter Collects Waste request_pickup->transport facility Transportation to a Licensed Chemical Destruction Facility transport->facility incineration Controlled Incineration with Flue Gas Scrubbing facility->incineration

Caption: Final disposal workflow for hazardous chemical waste.

  • Schedule a Pickup: Once your hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management personnel to schedule a waste pickup.[2]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste contractor and transported to a designated treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: The most probable and environmentally sound method for the destruction of this type of organic chemical waste is controlled incineration at a licensed facility.[3] This process ensures the complete destruction of the compound, minimizing its environmental impact.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran. Benchchem. Available from:

  • NATIONAL TAIWAN UNIVERSITY Regulations for the Storage, Disposal, and Handling of Laboratory Waste. (2002).
  • SAFETY DATA SHEET.
  • Laboratory Waste Management. National Tsing Hua University Environmental Safety Center.
  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Benchchem.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association.
  • Safety Data Sheet. (2021). Angene Chemical.
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Navigating the Disposal of p-((p-(Phenylazo)phenyl)azo)phenol: A Guide for Laboratory Professionals. Benchchem.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). Research Safety Affairs.
  • Chapter 8 - Hazardous Waste Disposal Procedures. Cornell University Environment, Health and Safety.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-6-propyl-1-benzofuran-7-ol

This document provides essential safety and operational protocols for the handling and disposal of 3-Methyl-6-propyl-1-benzofuran-7-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the followin...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for the handling and disposal of 3-Methyl-6-propyl-1-benzofuran-7-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the known hazards of the parent benzofuran scaffold and structurally related derivatives. It is imperative that researchers treat this compound with a high degree of caution, assuming it may possess similar or additional hazards.

Hazard Assessment: Understanding the Risks of the Benzofuran Core

The benzofuran chemical family presents a range of potential health and safety risks. The parent compound, 2,3-benzofuran, is a key reference for our initial hazard assessment.

Potential Hazards Include:

  • Carcinogenicity: 2,3-benzofuran is suspected of causing cancer and is listed as carcinogenic to rats and mice in chronic oral exposure studies, leading to tumors in the lungs, liver, and kidneys.[1][2]

  • Organ Toxicity: Prolonged or repeated exposure to benzofuran derivatives may cause organ damage, with the liver being a primary target.[2][3]

  • Irritation: Compounds within this family can cause skin and serious eye irritation.[4][5] Some may also cause respiratory irritation.[4][5]

  • Flammability: Benzofuran is a flammable liquid and vapor.[1][3] While the addition of functional groups may alter the flashpoint, it is prudent to treat 3-Methyl-6-propyl-1-benzofuran-7-ol as potentially flammable.

Given these potential risks, a rigorous and proactive approach to personal protection is non-negotiable. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7] An emergency eyewash station and safety shower must be readily accessible.[7][8]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to prevent chemical exposure through skin contact, inhalation, or eye contact. The following table outlines the minimum required PPE for handling 3-Methyl-6-propyl-1-benzofuran-7-ol.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or splattering.[7][9]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for tears or degradation before use. Practice proper glove removal techniques to avoid contaminating your skin.[7]
Body Flame-Resistant Laboratory CoatA lab coat, preferably flame-resistant, should be worn fully buttoned over non-synthetic clothing that covers the arms and legs.[7][10]
Respiratory NIOSH-Approved RespiratorAll work should be performed in a chemical fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][10]
Feet Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet and be made of a material that resists chemical penetration.[7][10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 3-Methyl-6-propyl- 1-benzofuran-7-ol fume_hood Is a certified chemical fume hood available? start->fume_hood full_ppe Standard PPE Required: - Safety Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Closed-Toe Shoes fume_hood->full_ppe Yes respirator Additional PPE Required: - NIOSH-Approved Respirator (Organic Vapor Cartridges) fume_hood->respirator No splash_risk Is there a significant splash risk? full_ppe->splash_risk respirator->full_ppe face_shield Add Face Shield over Goggles splash_risk->face_shield Yes end_ppe Proceed with Caution splash_risk->end_ppe No face_shield->end_ppe Disposal_Workflow start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Excess Compound - Contaminated PPE - Spill Absorbents waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Solvent Rinses waste_type->liquid_waste Liquid container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid licensed_disposal Transfer to Licensed Hazardous Waste Disposal Facility container_solid->licensed_disposal container_liquid->licensed_disposal

Caption: Waste disposal workflow for the target compound.

Emergency Procedures

Spill Management:

  • Evacuate and Secure: Immediately alert personnel in the area and restrict access. [6]2. Ventilate: Ensure the area is well-ventilated, if safe to do so. [6]3. Contain: For solid spills, carefully sweep to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand. [6][7]4. Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container for proper disposal. [6] Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap. [3][5]* Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [5]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5] By adhering to these rigorous safety protocols, researchers can mitigate the potential risks associated with handling 3-Methyl-6-propyl-1-benzofuran-7-ol, ensuring a safe and compliant laboratory environment.

References

  • BenchChem. (n.d.). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]b[6]enzofuran. Retrieved from BenchChem website.

  • ChemicalBook. (2026, January 17). Benzofuran - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran.
  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Tokyo Chemical Industry (TCI). (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Recommendations for Chemical Protective Clothing.
  • CymitQuimica. (2026, February 25). Safety Data Sheet: 3-Methyl-benzofuran-5-carboxylic acid methyl ester.
  • Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-.

Sources

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